7,8-Dihydroquinazolin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXTWKYSGNVPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 7,8-Dihydroquinazolin-5(6H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 7,8-Dihydroquinazolin-5(6H)-one Derivatives
Foreword
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many variations, the 7,8-dihydroquinazolin-5(6H)-one core has emerged as a particularly versatile and promising framework for the development of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the diverse biological activities associated with these derivatives. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed protocols for their evaluation, moving beyond a simple recitation of facts to explain the causal logic behind experimental design and therapeutic strategy.
The 7,8-Dihydroquinazolin-5(6H)-one Core: A Synthetic Overview
The synthetic accessibility of the 7,8-dihydroquinazolin-5(6H)-one scaffold is a primary driver of its exploration in drug discovery. A common and effective strategy involves the multicomponent reaction of 1,3-cyclohexanedione or its derivatives with an appropriate aldehyde and a nitrogen source, such as urea or guanidine, often under acidic or basic catalysis.[1] This approach allows for the efficient generation of a diverse library of compounds by varying the substituents on the starting materials.
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of these derivatives, representing a typical drug discovery cascade.
Caption: High-level workflow for the synthesis and screening of 7,8-dihydroquinazolin-5(6H)-one derivatives.
Neuroprotective Activity: Targeting Monoamine Oxidase B
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. A promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Elevating dopamine levels can alleviate motor symptoms in Parkinson's disease.
A library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been identified as potent and selective inhibitors of human MAO-B, with some compounds exhibiting inhibitory constants (Kᵢ) in the nanomolar range.[2] The selectivity for MAO-B over the MAO-A isoform is critical, as non-selective inhibition can lead to serious side effects like hypertensive crisis.
Mechanism of Action
The primary mechanism involves the binding of the dihydroquinazolinone derivative to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Computational docking studies have supported the observed structure-activity relationships.[2] Furthermore, select compounds from this class have also shown a weak inhibitory effect on Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease, suggesting a potential dual-targeting capability.[2]
Caption: Mechanism of neuroprotection by 7,8-dihydroquinazolin-5(6H)-one derivatives via MAO-B inhibition.
Quantitative Data: MAO-B Inhibition
| Compound Class | Potency (Kᵢ) | Selectivity | Reference |
| 2-(Phenylamino)-7,8-dihydroquinazolinone | Nanomolar Range | High for MAO-B | [2] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol is designed to determine the inhibitory potential of test compounds against human monoamine oxidase B.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme.
-
K-R buffer (Krebs-Ringer buffer), pH 7.4.
-
Test compounds dissolved in DMSO.
-
Kynuramine (substrate).
-
NaOH (1 M).
-
Perchloric acid (PCA).
-
96-well microplates (black, for fluorescence).
-
Plate reader with fluorescence detection (Excitation: 310 nm, Emission: 400 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in K-R buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of K-R buffer, 25 µL of the test compound dilution (or vehicle control), and 25 µL of the MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 75 µL of 1 M NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anticancer Activity
Quinazolinone derivatives are widely investigated for their anticancer properties, demonstrating efficacy against a variety of human cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (DU-145).[3][4][5] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives function as microtubule destabilizing agents. They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.
-
Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by kinases. Quinazolinone derivatives have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and PI3K, blocking downstream signaling required for cell growth and proliferation.[3][6]
-
Apoptosis Induction: Independent of specific targets, many derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases 9 and 3/7, or the extrinsic pathway involving caspase-8.[3]
Quantitative Data: In Vitro Antiproliferative Activity
| Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Quinazolinone Sulfamate (Compound 7b) | DU-145 (Prostate) | GI₅₀ | 300 nM | [5] |
| Quinazolinone Sulfamate (Compound 7j) | DU-145 (Prostate) | GI₅₀ | 50 nM | [5] |
| Dihydroquinazolinone (Compound 5a) | HCT-116 (Colon) | IC₅₀ | 4.87 µM | [4] |
| Dihydroquinazolinone (Compound 10f) | MCF-7 (Breast) | IC₅₀ | 14.70 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Activity
The dihydroquinazolinone scaffold has been explored for its potential to combat bacterial and fungal pathogens.[7][8] Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[7] The mechanism often involves disruption of essential cellular processes, such as cell wall synthesis or DNA replication.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Dihydroquinazolinone (4d) | P. aeruginosa | 0.25 | [7] |
| Dihydroquinazolinone (4d) | B. subtilis | 0.25 | [7] |
| Thiazoloquinazolines | Various bacteria & fungi | 50-200 µg/mL | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Several quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory effects.[10][11] The primary method for in-vivo evaluation is the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[10][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the in-vivo anti-inflammatory activity of a compound.
-
Animals and Housing:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
Housed under standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week before the experiment.
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the derivative.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Other Enzyme Inhibitory Activities
The versatility of the 7,8-dihydroquinazolin-5(6H)-one scaffold extends to the inhibition of various other enzymes relevant to human diseases.
-
Antitubercular Agents: Molecular docking studies have predicted that some tetrahydroquinazoline derivatives exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting their potential as new antitubercular agents.[13][14][15]
-
Antidiabetic Potential: The same studies also predicted high inhibitory activity against β-glucosidase, indicating a possible application in the treatment of diabetes.[13][14][15]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Quinazolinone-7-carboxamide derivatives have been identified as inhibitors of human soluble epoxide hydrolase, an enzyme involved in inflammation and hypertension.[16]
Conclusion and Future Directions
The 7,8-dihydroquinazolin-5(6H)-one framework and its broader quinazolinone family represent a highly productive area of medicinal chemistry research. The derivatives exhibit a remarkable breadth of biological activities, including potent neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in-vivo efficacy and safety profiles. The exploration of dual-target inhibitors, such as those acting on both MAO-B and GSK3β, could provide novel therapeutic approaches for complex multifactorial diseases. As synthetic methodologies advance and our understanding of the molecular basis of disease deepens, the 7,8-dihydroquinazolin-5(6H)-one scaffold is poised to deliver the next generation of innovative medicines.
References
- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source not available].
- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
- Synthesis and Antimicrobial Activity of 6,7,8,9-Tetrahydro-5(H)-5-nitrophenylthiazolo[2,3-b]- quinazoline-3(2H)
- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
- Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of Medicinal Chemistry.
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Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[3][7]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia.
- ANTI-INFLAMMATORY ACTIVITIY OF NOVEL PYRAZOLINE CONTAINING QUINAZOLINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
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The 7,8-Dihydroquinazolin-5(6H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships for Drug Discovery Professionals
Abstract
The 7,8-dihydroquinazolin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this nucleus, with a primary focus on its potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. We will explore the critical structural modifications that govern inhibitory potency and selectivity, delve into the synthetic methodologies for derivatization, and detail the essential protocols for biological evaluation. Furthermore, this guide will touch upon the broader therapeutic potential of this scaffold, including its emerging roles as a kinase inhibitor and its prospective applications in oncology and antimicrobial research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 7,8-dihydroquinazolin-5(6H)-one scaffold for the design of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The quinazolinone framework is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its inherent drug-like properties and the synthetic accessibility for substitution at multiple positions make it an ideal starting point for the development of novel therapeutic agents.[1][2] The partially saturated 7,8-dihydroquinazolin-5(6H)-one variant retains the key pharmacophoric features of the parent quinazolinone while offering a three-dimensional structure that can be exploited for enhanced target engagement and selectivity.
Recent research has illuminated the significant potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a clinically validated strategy for the management of Parkinson's disease and other neurodegenerative disorders.[4][5] This guide will systematically dissect the SAR of this scaffold, providing a roadmap for the rational design of next-generation MAO-B inhibitors and exploring its potential against other clinically relevant targets.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity
The biological activity of 7,8-dihydroquinazolin-5(6H)-one derivatives is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections will detail the SAR at key positions, with a primary focus on MAO-B inhibition.
The 2-Position: A Critical Anchor for Potency
The substituent at the 2-position of the 7,8-dihydroquinazolin-5(6H)-one ring plays a pivotal role in dictating the biological activity. For MAO-B inhibition, a 2-(phenylamino) moiety has been identified as a key pharmacophoric element.
Modifications to the phenyl ring of the 2-(phenylamino) group have a profound impact on MAO-B inhibitory potency and selectivity.
-
Halogen Substitution: The introduction of halogen atoms, particularly fluorine and chlorine, at the meta or para positions of the phenyl ring generally leads to a significant increase in MAO-B inhibitory activity. This is likely due to favorable interactions within the active site of the enzyme.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituent also influences activity. A comprehensive library of 36 derivatives of 2-(phenylamino)-7,8-dihydroquinazolinone has been synthesized and evaluated, revealing that both electron-donating and electron-withdrawing groups can be accommodated, with the optimal choice being context-dependent.
The N3-Position: Modulating Selectivity
While the 2-position is crucial for potency, substitutions at the N3-position of the quinazolinone ring can be utilized to fine-tune selectivity for MAO-B over MAO-A. Unsubstituted N3 is generally preferred for high MAO-B selectivity.
The Dihydro-cyclohexenone Ring (Positions 5-8): Impact on Physicochemical Properties
The 7,8-dihydro-5(6H)-one portion of the molecule contributes to the overall three-dimensional shape and physicochemical properties of the compounds. While extensive SAR studies on this part of the scaffold are less common, it is understood that modifications here can influence solubility, metabolic stability, and pharmacokinetic profiles.
SAR Summary for MAO-B Inhibition
The following table summarizes the key SAR findings for the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as MAO-B inhibitors.
| Position | Substituent | Effect on MAO-B Inhibition |
| 2-Phenylamino | Unsubstituted Phenyl | Moderate Activity |
| meta-Halogen (F, Cl) | Increased Potency | |
| para-Halogen (F, Cl) | Increased Potency | |
| N3 | Unsubstituted | High Selectivity for MAO-B |
| Positions 6, 7, 8 | Unmodified | Favorable Physicochemical Properties |
Below is a diagram illustrating the key SAR points on the 7,8-dihydroquinazolin-5(6H)-one core.
Caption: Key structure-activity relationship points for 7,8-dihydroquinazolin-5(6H)-one derivatives.
Synthetic Methodologies: Building the Core and its Analogs
The synthesis of 7,8-dihydroquinazolin-5(6H)-one derivatives is typically achieved through a multi-step sequence, starting from readily available precursors.
General Synthetic Scheme
A common synthetic route involves the condensation of a β-ketoester with a guanidine derivative.
Caption: General synthetic workflow for 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives.
Detailed Experimental Protocol: Synthesis of the 2-Amino Core
The following is a representative protocol for the synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core.
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Quinazolinone Core
-
Dissolve the crude enaminone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol).
-
Add a base, such as sodium ethoxide (1.5 eq), to the mixture.
-
Heat the reaction at reflux for 6-12 hours.
-
After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Biological Evaluation: Protocols for Assessing Activity and Selectivity
A robust biological evaluation is critical to understanding the SAR of the synthesized compounds. The following protocols are standard methods for assessing MAO-B inhibition, kinase inhibition, and general cytotoxicity.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.[6][7]
Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent product by MAO enzymes.[8] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
In a 96-well plate, add the enzyme solution to a buffer (e.g., potassium phosphate buffer).
-
Add the test compounds at various concentrations. Include a positive control (e.g., selegiline for MAO-B) and a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 values for each compound against both MAO-A and MAO-B.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
Some 7,8-dihydroquinazolin-5(6H)-one derivatives have shown activity against GSK-3β.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by GSK-3β.[9][10] A luminescent signal is generated that is inversely proportional to the kinase activity.
Protocol:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GSK-3β enzyme and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®).
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[4][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Broader Therapeutic Potential: Beyond MAO-B Inhibition
While the SAR for MAO-B inhibition is well-defined for the 7,8-dihydroquinazolin-5(6H)-one scaffold, its therapeutic potential extends to other areas. The broader quinazolinone class is known to exhibit a wide range of biological activities, suggesting that derivatives of the 7,8-dihydroquinazolin-5(6H)-one core may also be active in these areas.
-
Anticancer Activity: Quinazolinone derivatives are well-established as anticancer agents, with several approved drugs targeting receptor tyrosine kinases.[2][13][14][15] The 7,8-dihydroquinazolin-5(6H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors for oncology.
-
Antimicrobial Activity: The quinazolinone nucleus is also found in compounds with antibacterial and antifungal properties.[16][17][18] Further exploration of 7,8-dihydroquinazolin-5(6H)-one derivatives for infectious diseases is a promising avenue for future research.
Conclusion and Future Directions
The 7,8-dihydroquinazolin-5(6H)-one scaffold is a versatile and promising platform for the development of novel therapeutic agents. The well-elucidated SAR for MAO-B inhibition provides a clear path for the design of potent and selective inhibitors for the treatment of neurodegenerative diseases. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries to explore a wide range of biological targets.
Future research in this area should focus on:
-
Expanding the SAR: A more comprehensive exploration of substitutions on the dihydro-cyclohexenone ring is warranted to optimize pharmacokinetic and metabolic properties.
-
Exploring New Targets: Systematic screening of 7,8-dihydroquinazolin-5(6H)-one libraries against a broader range of biological targets, particularly kinases and microbial enzymes, could uncover new therapeutic applications.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the knowledge outlined in this guide, researchers and drug development professionals can effectively harness the potential of the 7,8-dihydroquinazolin-5(6H)-one scaffold to create the next generation of innovative medicines.
References
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2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Eur J Med Chem. 2025 Jul 5:291:117580. [Link][3]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules. 2023;28(15):5824. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. [Link]
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2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. ResearchGate. 2025. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. 2023;26(5):548. [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Bio-protocol. 2025. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2017;8(5):871-885. [Link]
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Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. 2022;23(7):3781. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2017;8(5):871-885. [Link]
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Quinazolinone and its derivatives are important heterocyclic compounds commonly found in various bioactive molecules (1). They represent a major class of biologically active compounds, with the quinazolinone nucleus attracting substantial attention due to its broad pharmacological activities (2). Studies have shown that quinazolinone and its derivatives possess diverse biological effects, including anti-HIV (3), anti-tumor (4), anti-bacterial (5), anti-inflammatory (6), anti-malarial (7), anti-convulsant (8), anti-diabetic (9), anti-oxidant (10), dihydrofolate reductase inhibition (11) and kinase inhibitory activity (12). [Link]
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2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Eur J Med Chem. 2025 Jul 5:291:117580. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013;21(1):34. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023;28(15):5824. [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. 2018;61(1):176-192. [Link]
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Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. 1995;38(18):3504-13. [Link]
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Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Polycyclic Aromatic Compounds. 2024;44(1):e2309991. [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. 2022. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. 2022;29(1):80. [Link]
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7,8-Dihydro-5(6H)-quinazolinone: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Dihydroquinazolinone Core
The quinazolinone scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of natural alkaloids and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[1][2] Within this class, the 7,8-dihydro-5(6H)-quinazolinone core (CAS Number: 21599-28-0) represents a foundational structure for a new generation of therapeutic agents. Its unique conformational flexibility and capacity for diverse substitutions make it a highly attractive starting point for the development of novel drugs targeting a range of diseases, from cancer to neurodegenerative disorders.
This technical guide provides a comprehensive overview of 7,8-dihydro-5(6H)-quinazolinone and its derivatives, focusing on the core physicochemical properties, synthetic strategies, analytical methodologies, and the ever-expanding landscape of its biological applications. The content herein is curated to provide researchers and drug development professionals with a robust foundation for leveraging this promising scaffold in their own discovery programs.
Physicochemical Properties of the 7,8-Dihydro-5(6H)-quinazolinone Scaffold
| Property | Value (Predicted/Representative) | Source(s) |
| CAS Number | 21599-28-0 | |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Typically a solid, with color ranging from white to off-white or brown depending on purity and the nature of substituents.[3] | [3] |
| Boiling Point | 301.1 ± 11.0 °C (Predicted) | |
| Melting Point | Varies significantly with substitution. For example, 2-amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone has a melting point of 117-119°C.[4] | [4] |
| Solubility | Generally soluble in organic solvents like chloroform, DMSO, and methanol.[4] | [4] |
Synthetic Strategies for the Dihydroquinazolinone Core
The synthesis of the dihydroquinazolinone scaffold is a well-explored area of organic chemistry, with numerous methodologies developed to afford a wide range of derivatives. These methods have evolved from classical multi-step approaches to more efficient, green, and microwave-assisted protocols.[5][6]
A common and effective strategy for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of an anthranilamide with an aldehyde or ketone. This approach is versatile and can be adapted to produce a diverse library of substituted dihydroquinazolinones.
Representative Synthesis Protocol: Cyclocondensation of Anthranilamide and Cyclohexanone
This protocol describes a general method for the synthesis of a 7,8-dihydro-5(6H)-quinazolinone derivative.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add cyclohexanone (1.1 equivalents) to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General synthetic scheme for a 7,8-dihydro-5(6H)-quinazolinone derivative.
Analytical and Spectroscopic Characterization
The structural elucidation and purity assessment of 7,8-dihydro-5(6H)-quinazolinone and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of dihydroquinazolinone derivatives.
-
¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the quinazolinone ring system, as well as signals for the protons on the dihydro portion of the molecule. The chemical shifts and coupling patterns of these signals provide valuable information about the substitution pattern. For example, in many derivatives, the aliphatic protons of the cyclohexene ring appear as multiplets in the upfield region of the spectrum.[3][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 160-170 ppm), the aromatic carbons, and the aliphatic carbons of the dihydro ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[7][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 7,8-dihydro-5(6H)-quinazolinone derivatives and for monitoring the progress of reactions. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.[7][10]
Representative HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: Water (0.1% formic acid) and B: Acetonitrile (0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Biological Activities and Therapeutic Potential
The 7,8-dihydro-5(6H)-quinazolinone scaffold is a fertile ground for the discovery of new therapeutic agents. Its derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development in several disease areas.
Caption: Diverse biological activities of the dihydroquinazolinone scaffold.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinazolinone derivatives. These compounds have been shown to exert their effects through various mechanisms:
-
Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 9 (CDK9).[4][11][12]
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1]
-
Dihydrofolate Reductase (DHFR) Inhibition: The inhibition of DHFR, an enzyme essential for nucleotide synthesis, is another mechanism by which some dihydroquinazolinone derivatives exhibit anticancer activity.[1]
Neuroprotective Effects
Derivatives of the related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to inhibit MAO-B suggests that the 7,8-dihydro-5(6H)-quinazolinone scaffold could be a valuable starting point for the development of new therapies for these debilitating conditions.
Anti-inflammatory and Antimicrobial Activities
The quinazolinone core has also been associated with anti-inflammatory and antimicrobial properties.[1][13] The structural versatility of the 7,8-dihydro-5(6H)-quinazolinone scaffold allows for the fine-tuning of its biological activity, making it a promising platform for the development of new agents to combat inflammation and infectious diseases.
Cardioprotective Potential
Recent studies on 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives have revealed their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1).[7] ABCA1 plays a critical role in reverse cholesterol transport, and its up-regulation is a promising strategy for the prevention and treatment of atherosclerosis. This finding opens up new avenues for the application of dihydroquinazolinone derivatives in cardiovascular medicine.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7,8-dihydro-5(6H)-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring system. SAR studies have provided valuable insights into the design of more potent and selective compounds.
-
Substitutions at the 2- and 3-positions: These positions are critical for modulating the activity of quinazolinone derivatives. The introduction of various aryl and alkyl groups at these positions has been shown to significantly impact their kinase inhibitory activity and anticancer potency.[12][13]
-
Substitutions on the Benzenoid Ring: Modifications to the benzenoid portion of the quinazolinone core can influence the pharmacokinetic properties of the compounds and their interactions with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity.[13][14]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7,8-dihydro-5(6H)-quinazolinone and its derivatives. Based on available safety data sheets for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
The 7,8-dihydro-5(6H)-quinazolinone scaffold has firmly established itself as a versatile and valuable platform in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area is likely to focus on the following:
-
Exploration of New Biological Targets: The continued screening of dihydroquinazolinone libraries against a diverse range of biological targets is likely to uncover new therapeutic applications.
-
Development of More Efficient and Greener Synthetic Methodologies: The development of novel synthetic routes that are more environmentally friendly and cost-effective will be crucial for the large-scale production of these compounds.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for the rational design of more potent and selective drugs.
References
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The Rising Tide of Dihydroquinazolinones: A Technical Guide to Their Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic environment, the dihydroquinazolinone scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with potent and diverse biological activities. This technical guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the burgeoning field of novel dihydroquinazolinone derivatives and their significant antitumor potential. Moving beyond a mere recitation of facts, this document aims to provide a deep, mechanistic understanding of how these compounds function, the experimental rigor required to validate their activity, and the strategic considerations for their future development.
The Dihydroquinazolinone Core: A Versatile Scaffold for Anticancer Drug Design
The quinazolinone nucleus, a fused bicyclic system, offers remarkable structural flexibility. This inherent adaptability allows for precise chemical modifications, enabling the fine-tuning of pharmacological properties to target a multitude of cell death pathways, including apoptosis, autophagy, and ferroptosis[1]. Historically, quinazolinone derivatives have been successfully developed as inhibitors for kinases and receptor kinases, with notable examples like the EGFR tyrosine kinase inhibitor gefitinib[2][3][4]. The 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone (DHQZ) derivatives, a prominent subclass, have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines[5][6][7].
Mechanisms of Antitumor Action: Targeting the Cellular Engine
The antitumor activity of dihydroquinazolinone derivatives is not monolithic; instead, these compounds exert their effects through a variety of well-defined molecular mechanisms. Understanding these pathways is paramount for rational drug design and the identification of patient populations most likely to respond to these novel agents.
Disruption of the Cytoskeleton: The Tubulin Inhibitors
A primary and extensively studied mechanism of action for many dihydroquinazolinone derivatives is the inhibition of tubulin polymerization.[5][6][7] Tubulin, a critical component of the cellular cytoskeleton, plays a central role in mitosis, and its disruption leads to cell cycle arrest and subsequent apoptosis.
Several studies have confirmed that specific DHQZ derivatives interact with tubulin, inhibiting its assembly into microtubules.[5][6] The COMPARE algorithm analysis of cytotoxicity data from the National Cancer Institute's 60-cell line screen has suggested that the cytotoxic profile of many DHQZs is consistent with that of known tubulin inhibitors.[5] Further biochemical assays have demonstrated that these compounds can significantly inhibit both tubulin assembly and the binding of radiolabeled colchicine to tubulin, indicating an interaction with the colchicine-binding site.[5][7][8]
Notably, compounds such as NSC 145669, 175635, and 175636 have shown significant inhibition of tubulin assembly.[5] More recent research has identified 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives that induce G2/M cell cycle arrest, disrupt cellular microtubule networks, and induce apoptosis through the upregulation of cleaved PARP-1 and caspase-3.[9] For instance, the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivative, compound 39, exhibited sub-micromolar potency and complete inhibition of tubulin polymerization.[6][7]
This protocol outlines a standard method for assessing the in vitro effect of dihydroquinazolinone derivatives on tubulin polymerization.
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test dihydroquinazolinone derivatives dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or colchicine (positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1-2 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Preparation of Test Compounds: Prepare a series of dilutions of the dihydroquinazolinone derivatives in General Tubulin Buffer. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.
-
Reaction Setup: In a pre-chilled 96-well plate, add the following to each well:
-
Tubulin solution
-
Test compound dilution (or DMSO for vehicle control, paclitaxel, or nocodazole)
-
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM to each well.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the initial linear portion of the curve. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Causality Behind Experimental Choices:
-
Temperature: Tubulin polymerization is a temperature-sensitive process. The reaction is initiated by raising the temperature to 37°C. Keeping reagents on ice beforehand prevents premature polymerization.
-
GTP: GTP hydrolysis is required for the dynamic instability of microtubules. Its presence is essential for in vitro polymerization.
-
Wavelength: The scattering of light by the newly formed microtubules is measured at 340 nm, a wavelength where there is minimal interference from other components in the reaction mixture.
Diagram: Dihydroquinazolinone Inhibition of Tubulin Polymerization
Caption: Dihydroquinazolinone derivatives bind to tubulin, inhibiting polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Targeting Growth Factor Signaling: The EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11]
A number of quinazolinone and dihydroquinazolinone derivatives have been specifically designed and synthesized as EGFR inhibitors.[12][13][14][15] These compounds typically mimic the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
For example, compound 6d, a novel quinazolinone derivative, displayed potent antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line with a GI50 of 0.789 µM and an EGFR inhibitory IC50 of 0.069 µM.[13] Another study reported a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivatives, with compound 8b showing an exceptionally potent EGFR-TK inhibitory IC50 of 1.37 nM.[15] Molecular docking studies of these potent compounds have consistently shown their ability to fit within the EGFR active site and form key interactions with amino acid residues.[13][14]
This protocol describes a method to determine the inhibitory activity of dihydroquinazolinone derivatives against EGFR tyrosine kinase.
Objective: To quantify the IC50 value of test compounds for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine-5'-triphosphate (ATP), [γ-32P]ATP or a commercial non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test dihydroquinazolinone derivatives dissolved in DMSO
-
Erlotinib or Gefitinib (positive control inhibitors)
-
96-well plates suitable for the chosen detection method
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and positive controls in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilution or control
-
EGFR kinase
-
Substrate (Poly(Glu, Tyr))
-
-
Initiation of Reaction: Add ATP (and [γ-32P]ATP if using the radioactive method) to each well to start the kinase reaction. The ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Radioactive Method: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and detect the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Substrate: Poly(Glu, Tyr) is a generic substrate for tyrosine kinases, allowing for a straightforward measurement of phosphorylation.
-
ATP Concentration: Using an ATP concentration near its Km for EGFR ensures that the assay is sensitive to competitive inhibitors.
-
Controls: The inclusion of known EGFR inhibitors like erlotinib validates the assay's performance and provides a benchmark for the potency of the test compounds.
Diagram: EGFR Signaling Pathway and Inhibition by Dihydroquinazolinone Derivatives
Caption: Dihydroquinazolinone-based EGFR inhibitors block ATP binding, preventing receptor autophosphorylation and halting downstream pro-survival signaling.
Other Potential Targets and Mechanisms
While tubulin and EGFR are the most prominently studied targets, the versatility of the dihydroquinazolinone scaffold allows for the exploration of other anticancer mechanisms:
-
Dihydrofolate Reductase (DHFR) Inhibition: Some quinazolinone derivatives have been investigated as DHFR inhibitors, which are crucial for nucleotide synthesis and are established targets in cancer chemotherapy.[1][12][16]
-
AKT Pathway Inhibition: The PI3K/AKT pathway is frequently deregulated in cancer. Novel quinazolinone derivatives have been synthesized and shown to exhibit cytotoxic activity, with molecular docking studies suggesting potential inhibition of AKT1.[2][3][17]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with effective dihydroquinazolinone derivatives is often the induction of apoptosis. This can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][18]
Synthesis of Novel Dihydroquinazolinone Derivatives
The generation of diverse libraries of dihydroquinazolinone derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Various synthetic strategies have been developed to achieve this.
Solid-Phase Synthesis
A convenient approach for generating a library of dihydroquinazoline-2(1H)-one derivatives involves solid-phase synthesis.[2][3] This methodology allows for the efficient construction of a diverse set of compounds by anchoring a starting material to a solid support and then sequentially adding different building blocks. For instance, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid can be used as a common starting material for the synthesis of a variety of derivatives.[2]
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The Resurgence of a Privileged Scaffold: A Technical Guide to the Antimicrobial and Antifungal Activities of Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic compounds, the quinazolinone scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antifungal properties of quinazolinone derivatives, offering field-proven insights into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Quinazolinone Core: A Versatile Pharmacophore
The quinazolinone nucleus, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, serves as a versatile template for the design of potent antimicrobial and antifungal agents. The inherent structural features of this scaffold, coupled with the vast possibilities for substitution at various positions, have allowed for the generation of a diverse library of compounds with a wide spectrum of activity.[1]
Unraveling the Mechanisms of Antimicrobial Action
The efficacy of quinazolinone derivatives against microbial pathogens stems from their ability to interfere with essential cellular processes. While the precise mechanism can vary depending on the specific structural modifications, several key targets have been identified.
Inhibition of Cell Wall Synthesis
A significant class of quinazolinone-based antibacterials exerts its effect by targeting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the bacterial cell wall.[2] Notably, some quinazolinones have been shown to bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA).[2][3] This allosteric inhibition leads to a conformational change in the active site, rendering the enzyme susceptible to inactivation.[3]
Disruption of DNA Replication: Targeting DNA Gyrase
Another critical target for quinazolinone compounds is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4][5] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the negative supercoiling of DNA, leading to lethal DNA damage and bacterial cell death.[4][6][7] This mechanism is particularly promising for overcoming resistance to existing antibiotics that target other cellular pathways.[8]
The following diagram illustrates the inhibitory action of quinazolinone derivatives on bacterial DNA gyrase.
Caption: Inhibition of DNA Gyrase by Quinazolinone Derivatives.
Structure-Activity Relationship (SAR): The Key to Potency
The antimicrobial and antifungal potency of quinazolinone compounds is profoundly influenced by the nature and position of substituents on the core scaffold.[9] Extensive research has elucidated key structural requirements for optimal activity.
-
Position 2: Substitution at the 2-position with aryl or heterocyclic moieties often enhances antimicrobial activity. The presence of methyl or thiol groups at this position has also been found to be essential for activity.[9]
-
Position 3: The substituent at the 3-position plays a crucial role in determining the spectrum of activity. Aromatic rings or bulky aliphatic groups at this position are frequently associated with potent antibacterial and antifungal effects.[9][10]
-
Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring can significantly improve antimicrobial efficacy.[9]
The following diagram provides a generalized overview of the key SAR features of the quinazolinone scaffold.
Caption: Workflow for MIC Determination by Broth Microdilution.
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Plate Preparation: Pour molten agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized microbial suspension over the surface of the agar.
-
Well Creation: Create wells of a uniform diameter in the agar using a sterile cork borer.
-
Application of Test Compound: Add a known concentration of the quinazolinone compound (dissolved in a suitable solvent) to the wells.
-
Controls: Include a solvent control and a positive control (standard antimicrobial agent).
-
Incubation: Incubate the plates under appropriate conditions.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Future Perspectives and Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel antimicrobial and antifungal agents. The versatility of its chemistry, coupled with a growing understanding of its mechanisms of action and structure-activity relationships, provides a solid foundation for the rational design of next-generation therapeutics. Future research will likely focus on the development of quinazolinone derivatives with enhanced potency against multidrug-resistant pathogens, improved pharmacokinetic profiles, and novel mechanisms of action. The insights and methodologies presented in this guide are intended to empower researchers in their efforts to harness the full therapeutic potential of this remarkable class of compounds in the ongoing battle against infectious diseases.
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A Comprehensive Technical Guide to the Physicochemical Properties of 7,8-dihydroquinazolin-5(6H)-one: A Foundational Scaffold for Drug Discovery
Abstract: The 7,8-dihydroquinazolin-5(6H)-one core is a privileged heterocyclic scaffold that serves as a foundational building block in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring the importance of a deep understanding of the core's intrinsic properties. A notable example is the development of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective monoamine oxidase B (MAO-B) inhibitors, which show promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease[1][2]. This guide provides a comprehensive technical overview of the essential physicochemical properties of 7,8-dihydroquinazolin-5(6H)-one. We delve into its structural characteristics, solubility, lipophilicity, and chemical stability, providing field-proven experimental protocols and explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile scaffold for the rational design of novel therapeutics.
Introduction to the 7,8-Dihydroquinazolin-5(6H)-one Scaffold
The Quinazolinone Motif: A Privileged Structure in Medicinal Chemistry
The quinazoline and quinazolinone frameworks are cornerstone structures in drug discovery, renowned for their diverse biological activities.[3][4] Modifications to the core ring system, particularly at positions 2, 3, 6, and 8, have been shown to significantly influence the resulting compound's pharmacological profile, leading to agents with anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[5] The 7,8-dihydroquinazolin-5(6H)-one variant retains the key hydrogen bonding capabilities and aromatic features of the quinazolinone system while introducing a non-aromatic, partially saturated ring. This modification provides a three-dimensional character that can be crucial for optimizing interactions within a biological target's binding site.
Structural Features of 7,8-dihydroquinazolin-5(6H)-one
The core structure consists of a dihydropyrimidine ring fused to a cyclohexenone ring. This fusion imparts a unique combination of rigidity and conformational flexibility. The molecule possesses key functional groups—a secondary amine (N-H), an imine (C=N), and a ketone (C=O)—that can act as hydrogen bond donors and acceptors, critical for molecular recognition by biological targets.
Caption: Molecular structure of 7,8-dihydroquinazolin-5(6H)-one.
Rationale for this Guide
The journey of a drug candidate from a benchtop discovery to a clinical reality is profoundly influenced by its physicochemical properties. Parameters such as solubility, lipophilicity (logP), and stability are not merely academic data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For scientists working with the 7,8-dihydroquinazolin-5(6H)-one scaffold, a thorough understanding of these core properties is essential for interpreting structure-activity relationships (SAR), designing libraries with favorable "drug-like" characteristics, and developing viable formulations.[1]
Core Physicochemical Properties
This section summarizes the fundamental physicochemical data for the parent scaffold. These values serve as a baseline for understanding how substitutions will modulate the molecule's behavior.
Molecular and Physical Data
| Property | Value | Source |
| CAS Number | 21599-28-0 | [6] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Predicted Boiling Point | 301.1 ± 11.0 °C | [6] |
| Predicted Density | 1.242 ± 0.06 g/cm³ | [6] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Storage | Room temperature, in a sealed container, under dry conditions | [6] |
Solubility and Lipophilicity (logP)
Expertise & Causality: Aqueous solubility and lipophilicity are two of the most critical parameters in drug design, existing in a delicate balance. High aqueous solubility is necessary for dissolution in the gastrointestinal tract and for preparing intravenous formulations. Conversely, adequate lipophilicity, quantified by the partition coefficient (logP), is required for the molecule to passively diffuse across cellular membranes to reach its target. The 7,8-dihydroquinazolin-5(6H)-one scaffold contains both polar groups (amide, ketone) capable of hydrogen bonding with water and a nonpolar hydrocarbon portion, suggesting moderate solubility and lipophilicity that can be fine-tuned through chemical modification.
-
Lipophilicity (logP): The calculated logP (cLogP) provides an estimate of a compound's lipophilicity. For the parent scaffold, cLogP values are generally low, indicating a more hydrophilic character. This is a favorable starting point, as derivatization, especially with aromatic groups as seen in the MAO-B inhibitors, will increase logP into a range often associated with good oral absorption (typically 1-5).[1]
Structural and Spectroscopic Characterization
Trustworthiness: Before any biological or advanced physicochemical testing, the identity, purity, and structural integrity of the compound must be unequivocally confirmed. The following spectroscopic techniques are fundamental to this validation process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the saturated cyclohexene ring, including characteristic multiplets for the allylic and aliphatic methylene (-CH₂-) groups. Signals for the vinyl proton and the N-H proton (which may be broad and exchangeable with D₂O) would also be present.
-
¹³C NMR: The carbon NMR would confirm the presence of eight distinct carbon environments, including signals for the carbonyl carbon (C=O) at a downfield shift (typically >160 ppm), carbons of the C=C and C=N double bonds, and aliphatic carbons. Spectroscopic data from numerous derivatives confirm these assignments.[7][8]
-
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the compound. For 7,8-dihydroquinazolin-5(6H)-one, a high-resolution mass spectrometry (HRMS) analysis would show a molecular ion peak corresponding to the exact mass of 148.0637 g/mol for the [M+H]⁺ adduct. Data for various derivatives are widely reported.[3][9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. The spectrum of 7,8-dihydroquinazolin-5(6H)-one would be characterized by strong absorption bands corresponding to the N-H stretch (around 3200-3400 cm⁻¹), the C=O (ketone) stretch (around 1680 cm⁻¹), and the C=N (imine) stretch (around 1610-1640 cm⁻¹).[3]
-
X-ray Crystallography: While a crystal structure for the parent compound is not publicly available, analysis of related fused heterocyclic systems provides valuable insight.[11][12] The dihydropyrimidine portion of the molecule is expected to be largely planar. The fused cyclohexenone ring, however, is not planar and would likely adopt a conformation such as a "sofa" or "half-chair," which has been observed in structurally similar quinolinones.[13] This non-planarity is a key structural feature that distinguishes it from fully aromatic quinazolinones and can be exploited in rational drug design.
Chemical Reactivity and Stability
An understanding of a scaffold's stability is paramount for ensuring data integrity and for practical considerations such as storage and handling.
Tautomerism
Like many heterocyclic ketones, 7,8-dihydroquinazolin-5(6H)-one can potentially exist in tautomeric forms, primarily the keto-enol form where the ketone at position 5 is in equilibrium with its corresponding enol. Studies on similar systems have confirmed that the keto tautomer with an intramolecular hydrogen bond is often the most energetically favorable form in both crystalline and solution states.[11] Researchers should be aware of this possibility, as the tautomeric form present can influence reactivity and biological activity.
Chemical Stability
Field-Proven Insight: The stability of a compound in different solvents is a critical, and often overlooked, factor in experimental design. A study on a related quinazoline derivative highlighted a crucial difference in its stability profile:
-
Aqueous Solution: The compound demonstrated high stability in ultrapure water for over 40 days, with reproducible measurements.[14]
-
DMSO Solution: In contrast, solutions in dimethyl sulfoxide (DMSO) showed immediate spectral modifications, indicating the compound was unstable in this common biological assay solvent.[14]
This finding has significant implications. It is strongly advised that researchers validate the stability of their 7,8-dihydroquinazolin-5(6H)-one derivatives in DMSO over the time course of their planned experiments to avoid generating misleading biological data. Stock solutions should ideally be prepared fresh or stored in an alternative solvent if instability is confirmed.
Experimental Protocols
The following protocols are standardized, self-validating systems for determining key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential for validating that a saturated solution has been achieved.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining particulates.
-
Analysis: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol: Determination of logP (Reverse-Phase HPLC Method)
Causality: This method correlates a compound's retention time on a nonpolar reverse-phase HPLC column with its lipophilicity. It is a high-throughput and reliable alternative to the traditional shake-flask method.
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known logP values that span a range (e.g., from -1 to +5). Inject each standard and record its retention time.
-
Standard Curve: Plot the known logP values of the standards against their measured retention times to generate a linear calibration curve.
-
Sample Analysis: Dissolve the 7,8-dihydroquinazolin-5(6H)-one compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Calculation: Record the retention time of the test compound and use the linear regression equation from the calibration curve to calculate its logP value.
Conclusion: The Central Role of Physicochemical Properties in Drug Discovery
Caption: The iterative cycle of drug discovery.
The 7,8-dihydroquinazolin-5(6H)-one scaffold is a validated and promising starting point for the development of new chemical entities. As demonstrated by its successful use in creating potent MAO-B inhibitors, its true potential is unlocked through systematic chemical modification.[1] However, this process must be guided by a rigorous and concurrent evaluation of physicochemical properties. Understanding the solubility, lipophilicity, stability, and structural nuances of each new analog is not a final validation step but an integral part of the iterative design-make-test-analyze cycle. By integrating the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of drug development, increasing the likelihood of translating a promising scaffold into a clinically successful therapeutic agent.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 7,8-dihydroquinazolin-5(6H)-one
Introduction: The Significance of the Quinazolinone Scaffold
The quinazoline ring system is a foundational structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of quinazoline are integral to numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others.[1][2][3] The partially saturated derivative, 7,8-dihydroquinazolin-5(6H)-one, represents a key intermediate for the synthesis of a diverse library of compounds. Notably, derivatives such as 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), highlighting their potential in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[4]
This document provides a comprehensive guide for the synthesis of the 7,8-dihydroquinazolin-5(6H)-one core, intended for researchers and scientists in drug development. The protocol herein is based on established synthetic strategies for analogous heterocyclic systems, offering a robust and adaptable methodology.[5][6]
Synthetic Strategy: A Multicomponent Approach
The synthesis of the 7,8-dihydroquinazolin-5(6H)-one scaffold is efficiently achieved through a multicomponent reaction, a powerful strategy in organic synthesis that allows for the formation of complex molecules in a single step from three or more reactants. This approach is characterized by high atom economy, mild reaction conditions, and often straightforward purification.
The selected protocol is an adaptation of a well-established method for the synthesis of related 7,8-dihydroquinolin-5(6H)-one derivatives.[5] This strategy involves the condensation of three key building blocks:
-
1,3-Cyclohexanedione: A cyclic β-dicarbonyl compound that forms the six-membered carbocyclic ring of the final product.
-
Formaldehyde (or a formaldehyde equivalent): The one-carbon electrophile that bridges the nitrogen atoms of the pyrimidine ring.
-
Ammonium acetate: The source of both nitrogen atoms for the pyrimidine ring.
The reaction proceeds via a cascade of condensation and cyclization reactions, leading to the desired quinazolinone core.
Experimental Protocol: Step-by-Step Synthesis
This section details the step-by-step procedure for the synthesis of 7,8-dihydroquinazolin-5(6H)-one.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.12 g (10 mmol) | ≥98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 0.81 mL (10 mmol) | ACS grade |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.54 g (20 mmol) | ≥98% |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | ACS grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for washing | ACS grade |
| Brine | NaCl (aq) | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | ACS grade |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in ethanol (20 mL).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (0.81 mL of a 37% aqueous solution, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7,8-dihydroquinazolin-5(6H)-one.
Expected Yield: 60-70%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism
The formation of 7,8-dihydroquinazolin-5(6H)-one proceeds through a plausible cascade mechanism initiated by the Knoevenagel condensation of 1,3-cyclohexanedione with formaldehyde. This is followed by the addition of ammonia (from ammonium acetate) and subsequent cyclization and dehydration steps.
Caption: Plausible reaction mechanism for the synthesis of 7,8-dihydroquinazolin-5(6H)-one.
Experimental Workflow
The overall experimental workflow is summarized in the following diagram:
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity starting materials is crucial for obtaining good yields and minimizing side reactions. 1,3-cyclohexanedione can exist in its enol form and may contain impurities.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The polarity of the eluent for column chromatography may need to be adjusted based on the TLC analysis of the crude product.
-
Formaldehyde Source: While an aqueous solution of formaldehyde is convenient, paraformaldehyde can also be used as a source of formaldehyde, which may require slightly different reaction conditions.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 7,8-dihydroquinazolin-5(6H)-one, a valuable building block for the development of novel therapeutic agents. By understanding the underlying reaction mechanism and adhering to the experimental details, researchers can successfully synthesize this important scaffold for further chemical exploration and biological evaluation.
References
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- (2008). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN101260078B.
- (2022). Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series.
- Tumber, A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Gasparyan, S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2189.
- Carradori, S., et al. (2023). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 257, 115518.
- Gasparyan, S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
- Kim, H., et al. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 6(32), 21195-21207.
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- Al-Suwaidan, I. A., et al. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of King Saud University - Science, 33(7), 101552.
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Application Notes & Protocols: A Guide to the Synthesis of Dihydroquinazolinone Derivatives
Introduction
Dihydroquinazolinones represent a privileged heterocyclic scaffold, a core structure found in numerous natural products and synthetic molecules of significant pharmacological importance.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. Consequently, the development of efficient, robust, and often green synthetic methodologies for accessing this molecular architecture is a key focus in medicinal chemistry and drug development.
This document provides an in-depth guide for researchers, outlining several field-proven protocols for the synthesis of dihydroquinazolinone derivatives. We move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale, empowering scientists to adapt and optimize these procedures for their specific research goals. The protocols described herein are designed to be self-validating, grounded in authoritative, peer-reviewed literature.
General Synthetic Workflow
The synthesis of dihydroquinazolinone derivatives typically follows a logical progression from starting material selection to the final characterization of the purified product. This workflow ensures reproducibility and validates the identity and purity of the target compound.
Caption: General experimental workflow for dihydroquinazolinone synthesis.
Synthetic Methodologies & Core Mechanisms
The most common and efficient route to dihydroquinazolinones is the cyclocondensation of a 2-aminobenzamide derivative with an aldehyde or ketone. This can be achieved through various protocols, often as a one-pot, three-component reaction starting from isatoic anhydride.
Mechanistic Insight: The Cyclocondensation Pathway
The reaction mechanism typically proceeds through two key stages. First, the 2-aminobenzamide reacts with an aldehyde to form a Schiff base (imine) intermediate. The subsequent and often rate-determining step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, followed by dehydration to yield the stable dihydroquinazolinone ring system.[2][3]
Caption: General mechanism for dihydroquinazolinone formation.
Protocol 1: One-Pot Three-Component Synthesis (Conventional Heating)
This method is a cornerstone of dihydroquinazolinone synthesis due to its operational simplicity and efficiency, assembling the final product from three readily available components in a single reaction vessel.[2][4] The use of isatoic anhydride as a precursor for the in situ generation of 2-aminobenzamide is particularly common.
Expertise & Causality: This one-pot approach is highly atom-economical. Using a catalyst like sodium hydrogen sulfate (NaHSO₄) provides a mildly acidic environment that facilitates both the formation of the initial anthranilamide from isatoic anhydride and the subsequent condensation and cyclization steps.[2] Refluxing in a solvent like tetrahydrofuran (THF) or ethanol provides the necessary thermal energy to overcome the activation barriers for these sequential reactions.
Detailed Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine isatoic anhydride (1.0 mmol, 1.0 equiv), a primary amine (e.g., aniline, 1.1 mmol, 1.1 equiv), and an aldehyde (e.g., pyridine-3-carbaldehyde, 1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add the chosen solvent, such as tetrahydrofuran (THF) (10 mL), followed by a catalytic amount of sodium hydrogen sulfate (NaHSO₄) (e.g., 10 mol%).[2]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C for THF) and maintain for the required time (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the mixture into cold water (20 mL) and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydroquinazolinone derivative.
Data Presentation: Representative Examples
| Entry | Primary Amine | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Aniline | Pyridine-3-carbaldehyde | NaHSO₄ | THF, Reflux, 4h | ~85-95 | [2] |
| 2 | 4-Chloroaniline | Benzaldehyde | L-Proline Nitrate | Ethanol, 50-55°C, 3h | ~90 | [5] |
| 3 | Ammonium Acetate | 4-Methoxybenzaldehyde | Cerium(IV) Sulfate | Solvent-free, 100°C, 1h | ~92 | [4] |
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly accelerating reaction times and often improving yields compared to conventional heating.[6] For dihydroquinazolinone synthesis, this technique offers a rapid and efficient alternative.
Expertise & Causality: Microwave irradiation provides direct and uniform heating to the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel). This dramatically reduces reaction times from hours to minutes.[7][8] The efficiency of this method often allows for solvent-free or aqueous conditions, further enhancing its environmental credentials.[6][7]
Detailed Experimental Protocol:
-
Reactant Charging: In a dedicated microwave reaction vessel, place 2-aminobenzamide (1.0 mmol, 1.0 equiv) and a chosen aldehyde (1.1 mmol, 1.1 equiv).
-
Solvent Addition (if any): For a solvent-based reaction, add a minimal amount of a high-boiling polar solvent like water or ethanol (2-3 mL). Many protocols proceed efficiently under solvent-free conditions.[7]
-
Catalyst Addition (Optional): While some reactions proceed without a catalyst, an acid or base catalyst can be added if required.[7]
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Isolation: After the vessel has cooled, add water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration and wash with water.
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent if further purification is needed.
Data Presentation: Comparison of Methods
| Reaction Substrates | Method | Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzamide + Benzaldehyde | Conventional | Ethanol, Reflux | 5 hours | 75 | [7] |
| 2-Aminobenzamide + Benzaldehyde | Microwave | Water, 120°C | 10 min | 92 | [7] |
| o-Formyl carbamate + Amine + Nitroalkane | Microwave | Dioxane, 150°C | 20 min | ~70-90 | [9] |
Protocol 3: Gold(I)-Catalyzed Tandem Synthesis
For more complex polycyclic dihydroquinazolinones, metal catalysis offers unique reaction pathways. Gold catalysts, in particular, are known for their ability to activate alkynes, enabling elegant cascade reactions.[10]
Expertise & Causality: This method utilizes the soft Lewis acidity of a gold(I) catalyst, typically generated in situ from a precursor like (PPh₃)AuCl and a silver salt co-catalyst (AgOTf). The gold catalyst activates the alkyne moiety of a specially designed substrate, making it susceptible to nucleophilic attack by the amide nitrogen atoms in a sequential, double hydroamination process. This cascade reaction forms two new rings in a single, highly regioselective step. The use of molecular sieves is critical to scavenge trace amounts of water, which could otherwise lead to the formation of a ketone byproduct.[10]
Detailed Experimental Protocol:
-
Substrate Preparation: Synthesize the starting alkyne-tethered anthranilamide from commercially available isatoic anhydride and the appropriate amino-alkyne.
-
Catalyst Preparation: In a dry reaction tube under an inert atmosphere (e.g., nitrogen), add the gold precursor (PPh₃)AuCl (5 mol%) and the silver co-catalyst AgOTf (5 mol%).
-
Reaction Setup: Add the alkyne-tethered anthranilamide substrate (1.0 equiv), activated 4Å molecular sieves, and a dry solvent like dichloroethane (DCE).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the polycyclic dihydroquinazolinone product.
Characterization of Synthesized Derivatives
Unequivocal structure determination and purity assessment are critical. A combination of spectroscopic techniques is employed for this purpose.[11][12]
| Technique | Purpose | Characteristic Signals for Dihydroquinazolinone Core |
| ¹H NMR | Determines the proton framework and connectivity. | N-H (Amide): Broad singlet, ~8.0-8.5 ppm. Aromatic Protons: Multiplets in the aromatic region, ~6.5-8.0 ppm. C2-H: A key signal, often a singlet or doublet depending on substitution, ~5.0-6.0 ppm. N-H (Amine): Broad singlet, ~4.5-5.5 ppm.[11] |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | C=O (Amide Carbonyl): ~160-165 ppm. Aromatic Carbons: Multiple signals, ~115-150 ppm. C2 Carbon: A key signal, ~60-75 ppm.[12] |
| FT-IR | Identifies the presence of key functional groups. | N-H Stretching (Amide & Amine): ~3100-3400 cm⁻¹. C=O Stretching (Amide): Strong absorption, ~1640-1680 cm⁻¹. C=C Stretching (Aromatic): ~1450-1600 cm⁻¹.[2] |
| Mass Spec. | Confirms the molecular weight of the product. | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[12] |
References
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Title: One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones Source: Molecules - MDPI URL: [Link]
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Title: Microwave-Assisted Branching Cascades: A Route to Diverse 3,4-Dihydroquinazolinone-Embedded Polyheterocyclic Scaffolds Source: Organic Letters - ACS Publications URL: [Link]
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Title: Microwave-Assisted Green Synthesis of 2,3-Dihydroquinazolinones under Base- and Catalyst-Free conditions Source: ResearchGate (from Journal of Heterocyclic Chemistry) URL: [Link]
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Title: A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones (Sci-Hub Link) Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: Microwave-promoted efficient synthesis of dihydroquinazolines Source: Green Chemistry URL: [Link]
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Title: Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance Source: Ariston Publications URL: [Link]
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Title: Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of... Source: Baghdad Science Journal URL: [Link]
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Title: Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones Source: ResearchGate (from Molecules) URL: [Link]
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Title: 2,3-Dihydroquinazolinone synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation Source: Scientific Reports - Nature URL: [Link]
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Title: Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL: [Link]
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Title: Synthesis of dihydroquinazolinone. [Colour online.] Source: ResearchGate URL: [Link]
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Title: Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents Source: Molecules - MDPI URL: [Link]
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Title: Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Biginelli reaction Source: Wikipedia URL: [Link]
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Title: BIGINELLI REACTION Source: SlideShare URL: [Link]
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Title: Synthetic protocols to furnish 2,3-dihydroquinazolin-4(1H)-ones from 2-nitrobenzonitrile. Source: ResearchGate URL: [Link]
-
Title: Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction Source: Sciforum URL: [Link]
-
Title: Synthesis of Biginelli-type product 4 Source: ResearchGate URL: [Link]
-
Title: Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine Source: Molecules - MDPI URL: [Link]
-
Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: Molecules - MDPI URL: [Link]
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Title: Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Source: ResearchGate URL: [Link]
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Application Notes and Protocols for 7,8-Dihydroquinazolin-5(6H)-one in Biological Assays
Introduction: Unveiling the Therapeutic Potential of the 7,8-Dihydroquinazolin-5(6H)-one Scaffold
The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including those with anti-tumor and kinase inhibitory properties.[1] Within this diverse family, the 7,8-dihydroquinazolin-5(6H)-one moiety has recently emerged as a particularly promising template for the design of novel therapeutics, especially in the realm of neurodegenerative diseases.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7,8-dihydroquinazolin-5(6H)-one and its derivatives in relevant biological assays.
Recent studies have highlighted derivatives of this scaffold as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's and Alzheimer's diseases.[2] Furthermore, select analogues have demonstrated modulatory effects on Glycogen Synthase Kinase 3β (GSK3β), another key therapeutic target in neurodegeneration and other pathologies.[2] This document will detail the core principles and provide step-by-step protocols for the biochemical and cell-based evaluation of compounds featuring the 7,8-dihydroquinazolin-5(6H)-one core.
Mechanism of Action: Dual Targeting of MAO-B and GSK3β
The primary biological activity identified for 2-(phenylamino)-7,8-dihydroquinazolinone derivatives is the potent and selective inhibition of MAO-B.[2] MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its inhibition can lead to increased dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Some derivatives of this scaffold have been shown to be reversible, competitive inhibitors of MAO-B.[3]
In addition to MAO-B inhibition, some compounds from this class have been observed to weakly inhibit GSK3β, a serine/threonine kinase involved in a multitude of cellular processes, including tau phosphorylation, a hallmark of Alzheimer's disease.[2][4] The potential for dual inhibition of both MAO-B and GSK3β presents an exciting therapeutic avenue for complex neurodegenerative disorders.
Caption: Dual inhibition of MAO-B and GSK3β by 7,8-Dihydroquinazolin-5(6H)-one derivatives.
Biochemical Assays: Quantifying Enzyme Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on its purified enzyme target and for elucidating its mechanism of inhibition.
Protocol 1: Biochemical MAO-B Inhibition Assay (Fluorometric)
This protocol is designed to determine the in vitro potency (IC50) of 7,8-dihydroquinazolin-5(6H)-one derivatives against human recombinant MAO-B. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B activity, using a fluorometric probe.[5][6]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test compounds (7,8-dihydroquinazolin-5(6H)-one derivatives)
-
Reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in MAO-B Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of MAO-B Assay Buffer (for blank) or diluted test compound/reference inhibitor.
-
25 µL of human recombinant MAO-B enzyme diluted in MAO-B Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of a substrate/probe mixture (containing Tyramine, fluorometric probe, and HRP in MAO-B Assay Buffer) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of the reference inhibitor (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Biochemical GSK3β Kinase Assay (Luminescent)
This protocol measures the inhibition of GSK3β activity by quantifying the amount of ATP remaining after the kinase reaction using a luminescent assay (e.g., Kinase-Glo®).[7][8]
Materials:
-
Human recombinant GSK3β enzyme
-
GSK3β Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
GSK3β substrate (e.g., a specific peptide substrate)
-
ATP
-
Test compounds
-
Reference inhibitor (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay kit or equivalent
-
96-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine:
-
Test compound or reference inhibitor.
-
GSK3β enzyme.
-
GSK3β substrate.
-
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described for the MAO-B assay.
| Target | Assay Type | Typical Substrate | Detection Method | Reference Inhibitor | Reported Activity of Derivatives |
| MAO-B | Biochemical | Tyramine, Benzylamine | Fluorometric (H2O2 production)[5][6] | Selegiline, Rasagiline | Potent inhibition (nanomolar Ki)[2] |
| GSK3β | Biochemical | Peptide substrate | Luminescent (ATP depletion)[7][8] | CHIR-99021 | Weak inhibition[2] |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for confirming the activity of compounds in a more biologically relevant environment, providing insights into cell permeability, off-target effects, and overall cellular efficacy.
Protocol 3: Whole-Cell MAO-B Inhibition Assay
This assay measures the ability of the test compounds to inhibit MAO-B activity within intact cells.
Materials:
-
A suitable cell line with endogenous MAO-B expression (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium and supplements.
-
Test compounds and reference inhibitor.
-
Lysis buffer.
-
MAO-B activity assay kit (as described in Protocol 1).
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or reference inhibitor for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
MAO-B Activity Measurement:
-
Use the cell lysate as the enzyme source in the biochemical MAO-B inhibition assay described in Protocol 1.
-
-
Data Analysis: Determine the IC50 value for the inhibition of cellular MAO-B activity.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is essential to determine if the observed effects of the compounds are due to specific enzyme inhibition or general cytotoxicity.
Materials:
-
Cell line of interest (e.g., the same line used for the whole-cell MAO-B assay).
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader with absorbance capabilities (570 nm).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
Caption: A typical experimental workflow for evaluating 7,8-Dihydroquinazolin-5(6H)-one derivatives.
Conclusion and Future Perspectives
The 7,8-dihydroquinazolin-5(6H)-one scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. The protocols outlined in this application note provide a robust framework for the comprehensive biological evaluation of compounds based on this core structure. By systematically assessing their inhibitory activity against key targets such as MAO-B and GSK3β, both in biochemical and cellular contexts, researchers can effectively advance the understanding and therapeutic potential of this exciting class of molecules. Future work should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in more complex in vivo models of disease.
References
-
MDPI. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. [Link]
- [No Author].
-
ACS Publications. Machine Learning for Discovery of GSK3β Inhibitors. [Link]
-
BioVision. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [Link]
-
PubMed. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
-
BPS Bioscience. GSK3β Kinase Assay Kit. [Link]
-
PubMed Central. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Link]
-
ResearchGate. Docking studies on monoamine oxidase-B inhibitors: Estimation of inhibition constants (K-i) of a series of experimentally tested compounds. [Link]
-
PubMed. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. [Link]
-
PubMed Central. Parameters for Irreversible Inactivation of Monoamine Oxidase. [Link]
-
Charles River. MAO Inhibition in Drug Discovery and Development. [Link]
-
The Royal Society. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [Link]
-
PubMed Central. Parameters for Irreversible Inactivation of Monoamine Oxidase. [Link]
- [No Author]. [No Title]. [No URL provided]
-
MDPI. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. [Link]
Sources
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- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. assaygenie.com [assaygenie.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Investigating 7,8-Dihydroquinazolin-5(6H)-one as an Enzyme Inhibitor
Abstract
The 7,8-dihydroquinazolin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. Derivatives of this core have shown potent and selective inhibition of targets implicated in neurodegenerative diseases, infectious diseases, and metabolic disorders.[1][2][3] This guide provides a comprehensive overview of the experimental setups required to characterize 7,8-dihydroquinazolin-5(6H)-one and its analogs as enzyme inhibitors. We present detailed protocols for in vitro enzymatic assays, cell-based secondary assays, and the requisite data analysis techniques to empower researchers in their drug discovery and development endeavors.
Introduction: The Therapeutic Potential of the 7,8-Dihydroquinazolin-5(6H)-one Scaffold
The quinazoline core and its derivatives are integral structural motifs in numerous natural products and pharmaceutically active compounds.[2] The 7,8-dihydroquinazolin-5(6H)-one subclass has recently garnered significant attention due to its therapeutic potential across multiple disease areas.
Key Enzyme Targets and Therapeutic Indications:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease.[1] This enzyme is crucial in the metabolic pathway of dopamine, and its inhibition can help to alleviate motor symptoms.[1] Certain 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as potent and selective MAO-B inhibitors with Ki values in the nanomolar range.[3]
-
Glycogen Synthase Kinase 3 beta (GSK3β): This kinase is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease.[1][3] Some 7,8-dihydroquinazolin-5(6H)-one derivatives have demonstrated the ability to weakly inhibit GSK3β, suggesting a potential dual-targeting mechanism.[3]
-
Mycobacterial Enzymes: In the ongoing search for novel antitubercular agents, derivatives of the related 5,6,7,8-tetrahydroquinazoline scaffold have shown promising inhibitory activity against essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[2][4]
-
β-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing diabetes.[2] Molecular docking studies have predicted that tetrahydroquinazoline derivatives may exhibit high inhibitory activity against β-glucosidase.[2][4]
This application note will focus on providing robust protocols for evaluating the inhibitory activity of 7,8-dihydroquinazolin-5(6H)-one derivatives against two primary enzyme classes: kinases (represented by GSK3β) and oxidoreductases (represented by MAO-B).
In Vitro Enzyme Inhibition Assays: Determining Potency and Selectivity
The initial characterization of a potential enzyme inhibitor involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is achieved through in vitro assays using purified, recombinant enzymes.
Rationale for Assay Selection
For kinase activity, luminescence-based assays are widely adopted in high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "mix-and-read" format.[5][6][7] These assays quantify the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[7] For MAO-B, a fluorescence-based assay is a common and reliable method for measuring enzyme activity.
Experimental Workflow: In Vitro Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol: Luminescence-Based Kinase Assay (e.g., GSK3β)
This protocol is adapted for a 384-well plate format, suitable for screening multiple compounds and concentrations.
Materials:
-
Recombinant human GSK3β enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
7,8-Dihydroquinazolin-5(6H)-one test compounds
-
Positive control inhibitor (e.g., CHIR-99021)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds to the assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of GSK3β and its substrate in kinase assay buffer.
-
Add the enzyme/substrate mix to each well of the assay plate.
-
Incubate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for GSK3β.
-
Add the ATP solution to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Protocol: Fluorescence-Based MAO-B Assay
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)
-
7,8-Dihydroquinazolin-5(6H)-one test compounds
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Incubation:
-
Prepare serial dilutions of the test compounds and add them to the assay plate.
-
Add the MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Add the MAO-B substrate to all wells to start the reaction.
-
-
Reaction Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis and Interpretation
IC50 Determination
The raw data (luminescence or fluorescence units) are first normalized. The 100% activity is defined by the DMSO-only wells (no inhibition), and 0% activity is defined by the positive control wells (maximal inhibition). The percentage of inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))
The calculated % inhibition values are then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic model is applied to fit the data and determine the IC50 value.[8][9]
Quantitative Data Summary:
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| Example Compound A | GSK3β | Luminescence | 0.5 |
| Example Compound B | GSK3β | Luminescence | 1.2 |
| Example Compound C | MAO-B | Fluorescence | 0.08 |
| Example Compound D | MAO-B | Fluorescence | 0.25 |
Understanding the Mode of Inhibition
To understand how the compound inhibits the enzyme, further kinetic studies are necessary. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of the lines on this plot can distinguish between competitive, non-competitive, and uncompetitive inhibition.[10][11]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[10]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Cell-Based Assays: Assessing Cellular Activity and Permeability
A potent inhibitor in a biochemical assay does not always translate to cellular efficacy. Therefore, it is crucial to perform secondary assays in a cellular context to assess the compound's ability to cross the cell membrane and engage its target in a more physiologically relevant environment.
Rationale for Cell-Based Assays
Cell-based assays provide valuable information on:
-
Cell Permeability: The ability of the compound to cross the cell membrane to reach its intracellular target.[12]
-
Target Engagement: Confirmation that the compound inhibits the target enzyme within the cell.
-
Cellular Potency: Determination of the compound's potency in a cellular system (EC50).
-
Cytotoxicity: Assessment of the compound's general toxicity to cells.
Experimental Workflow: Cell-Based Assay
Caption: General workflow for a cell-based enzyme inhibition assay.
Protocol: Cellular MAO-B Inhibition Assay
This protocol measures the activity of MAO-B in whole cells.
Materials:
-
A suitable cell line expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
7,8-Dihydroquinazolin-5(6H)-one test compounds
-
A cell-permeable MAO-B substrate
-
Assay buffer
-
Clear-bottom, black-walled 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for 1-2 hours.
-
-
Substrate Addition and Measurement:
-
Add the cell-permeable MAO-B substrate to each well.
-
Immediately begin measuring the fluorescence at regular intervals for 30-60 minutes using a kinetic read mode on the plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well.
-
Normalize the rates and plot them against the compound concentration to determine the cellular EC50.
-
Protocol: Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed inhibition is due to specific enzyme targeting or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity.[13]
Materials:
-
Cells treated with the test compounds (from a parallel plate to the primary assay)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader (absorbance)
Procedure:
-
MTT Addition:
-
After the compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Conclusion
The 7,8-dihydroquinazolin-5(6H)-one scaffold represents a versatile starting point for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of these compounds, from determining their in vitro potency and mode of action to assessing their activity in a cellular context. By following these detailed methodologies, researchers can effectively advance their drug discovery programs and unlock the full therapeutic potential of this promising class of molecules.
References
-
Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291(61), 117580. [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
-
PubMed. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]
-
PubMed Central (PMC). (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central (PMC). [Link]
-
ResearchGate. (n.d.). Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series. ResearchGate. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
-
PubMed. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. [Link]
-
PubMed Central (PMC). (n.d.). A novel cell permeability assay for macromolecules. PubMed Central (PMC). [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
-
ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]
-
RSC Publishing. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Publishing. [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]
-
ACS Omega. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
-
Unknown. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Unknown. [Link]
-
BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
PubMed Central (PMC). (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central (PMC). [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
-
Creative Biostructure. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biostructure. [Link]
-
PubMed. (2018). Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. PubMed. [Link]
-
PubMed Central (PMC). (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central (PMC). [Link]
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Protocol for molecular docking studies of dihydroquinazolinone derivatives
Topic: Protocol for Molecular Docking Studies of Dihydroquinazolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Dihydroquinazolinones through In Silico Screening
Dihydroquinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic potential of these molecules often stems from their ability to selectively bind to and modulate the activity of various protein targets, such as kinases, cholinesterases, and tyrosinase.[4][5][6] Molecular docking, a powerful computational technique, has emerged as an indispensable tool in the rational design and discovery of novel dihydroquinazolinone-based therapeutic agents.[7]
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of dihydroquinazolinone derivatives. It is designed to guide researchers through the entire workflow, from initial protein and ligand preparation to the final analysis of docking results. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[7] The process involves two main stages: sampling the conformational space of the ligand within the protein's binding site and then scoring these conformations to estimate the binding affinity.[7] A lower binding energy score generally indicates a more stable protein-ligand complex.[8]
Caption: A high-level overview of the molecular docking workflow.
Essential Software and Resources
A successful molecular docking study relies on a suite of specialized software. This protocol primarily utilizes freely available and widely adopted tools.
| Software/Resource | Purpose | URL |
| RCSB Protein Data Bank (PDB) | Repository for 3D protein structures. | [Link] |
| PubChem | Database of chemical molecules and their activities. | [Link] |
| AutoDockTools (ADT) | Graphical user interface for preparing docking input files. | [Link] |
| AutoDock Vina | A widely used program for molecular docking. | [Link] |
| Open Babel | A chemical toolbox for converting between file formats. | [Link] |
| PyMOL | A molecular visualization system. | [Link] |
Step-by-Step Protocol
Part 1: Protein Preparation
The initial step in any docking study is the meticulous preparation of the target protein's 3D structure. This is a critical phase as the quality of the protein structure directly impacts the reliability of the docking results.
-
Obtain the Protein Structure: Download the 3D crystallographic structure of the target protein from the RCSB Protein Data Bank (PDB). When multiple structures are available, select one with a high resolution (ideally < 2.5 Å) and, if possible, co-crystallized with a ligand similar to the dihydroquinazolinone scaffold.
-
Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors that may interfere with the docking process.[9] These should be removed unless they are known to play a crucial role in ligand binding. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[10]
-
Add Hydrogen Atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Therefore, it is essential to add them to the protein structure, paying close attention to the correct protonation states of ionizable residues at a physiological pH. AutoDockTools provides a straightforward utility for this purpose.[11]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose and is implemented in AutoDockTools.
-
Save as PDBQT: The final prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Caption: Workflow for the preparation of the target protein.
Part 2: Ligand Preparation
Similar to the protein, the dihydroquinazolinone derivatives (ligands) must be properly prepared for docking.
-
Obtain or Draw Ligand Structures: The 2D structures of the dihydroquinazolinone derivatives can be obtained from databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch. Save the structures in a common format like SDF or MOL2.
-
Convert to 3D: Convert the 2D structures into 3D conformations. This can be achieved using programs like Open Babel, which can also perform an initial energy minimization to generate a more realistic 3D structure.
-
Assign Charges and Torsion Angles: Use AutoDockTools to assign Gasteiger charges to the ligand atoms and to define the rotatable bonds (torsions). The number of rotatable bonds influences the conformational flexibility of the ligand during the docking simulation.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Caption: Workflow for the preparation of dihydroquinazolinone ligands.
Part 3: Docking Simulation with AutoDock Vina
With the prepared protein and ligand files, the docking simulation can now be performed.
-
Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a 3D grid, commonly referred to as the grid box.[12] The dimensions and center of this box should encompass the entire binding site of the protein. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box. AutoDockTools provides a graphical interface for setting up the grid box.
-
Create the Configuration File: AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.[13]
Example conf.txt file:
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as an argument.
The exhaustiveness parameter controls the computational effort of the search; higher values increase the thoroughness of the search but also the computation time.[14]
Part 4: Analysis and Visualization of Docking Results
The output of the docking simulation is a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinities.
-
Analyze Binding Affinities: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[8] A more negative value indicates a stronger predicted binding. The top-ranked pose is generally considered the most likely binding mode.
-
Visualize Protein-Ligand Interactions: Use PyMOL to visualize the docked poses and analyze the interactions between the dihydroquinazolinone derivative and the protein's active site residues.[15][16] Key interactions to look for include:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-pi stacking: Occurs between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
These interactions can be visualized and analyzed using the functionalities within PyMOL or dedicated plugins.[17]
-
Part 5: Protocol Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
Redocking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand is available, a common validation method is to extract the co-crystallized ligand and then dock it back into the protein's binding site.[18][19] The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.[18]
Conclusion
Molecular docking is a valuable computational tool that can significantly accelerate the discovery and optimization of novel dihydroquinazolinone-based drug candidates. By following a systematic and validated protocol, researchers can gain valuable insights into the potential binding modes and affinities of their compounds, thereby guiding further experimental studies. This application note provides a robust framework for conducting such studies, emphasizing the importance of careful preparation, execution, and analysis to ensure the scientific validity of the results.
References
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
AutoDock. (n.d.). The AutoDock Suite. Retrieved from [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Open Babel. (n.d.). Open Babel: The Open Source Chemistry Toolbox. Retrieved from [Link]
-
Schrödinger. (n.d.). PyMOL. Retrieved from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
Chen, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8493. [Link]
-
Keser, A., et al. (2017). 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes. Bioorganic & medicinal chemistry, 25(5), 1645–1651. [Link]
-
Huang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(17), 5558. [Link]
-
Keikhosravi, N., et al. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 1014-1021. [Link]
-
Alafeefy, A. H., & Ahmad, R. (2015). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845. [Link]
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- 19. researchgate.net [researchgate.net]
In vitro cytotoxicity screening of novel quinazolinone analogs
An Application Guide for the In Vitro Cytotoxicity Screening of Novel Quinazolinone Analogs
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anti-tumor effects.[1][2] Many quinazolinone derivatives have been identified as inhibitors of critical cellular processes like tubulin polymerization and kinase signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] As the pipeline for novel quinazolinone analogs expands, robust and efficient preclinical evaluation is paramount.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity screening of novel quinazolinone compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This guide details methodologies for primary cytotoxicity assessment, data interpretation, and confirmatory assays to elucidate the preliminary mechanism of action.
Understanding the Target: Quinazolinone's Mechanism of Action
Quinazolinone derivatives exert their anticancer effects through diverse mechanisms, making them a versatile class of compounds for therapeutic development.[3][6] A foundational understanding of these pathways is crucial for selecting appropriate assays and interpreting results.
Key mechanisms include:
-
Kinase Inhibition: Many quinazolinone-based drugs are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[7]
-
Tubulin Polymerization Inhibition: Certain analogs interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[3][5] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[5]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate downstream effect of many effective quinazolinone compounds is the induction of programmed cell death, or apoptosis.[1][3] This is often mediated through the activation of executioner caspases, such as caspase-3 and caspase-7.
Below is a simplified representation of a common pathway targeted by quinazolinone kinase inhibitors.
Caption: Simplified EGFR signaling pathway inhibited by quinazolinone analogs.
Experimental Design: Selecting Cell Lines and Assays
A well-designed screening cascade starts with the appropriate selection of cellular models and assay technologies.
Cell Line Selection
The choice of cancer cell lines is critical and should be hypothesis-driven. Using a panel of cell lines rather than a single line provides a broader understanding of a compound's efficacy and potential selectivity.[8]
-
Standard Panels: The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a gold standard for initial screening.[8][9]
-
Recommended Starter Panel: For labs without access to the full NCI-60, a smaller, diverse panel is recommended.
-
MCF-7: Breast cancer (estrogen receptor-positive).
-
A549: Non-small cell lung cancer.
-
HepG2: Hepatocellular carcinoma.[7]
-
PC-3: Prostate cancer (androgen-independent).
-
HCT-116: Colon cancer.
-
Primary Cytotoxicity Assay Selection
The goal of the primary screen is to determine the concentration at which a compound reduces cell viability by 50% (IC50) or inhibits cell growth by 50% (GI50). We will detail three robust, cost-effective, and widely used colorimetric/luminescent assays.
| Assay | Principle | Endpoint Measurement | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10] | Colorimetric (Formazan product) | Inexpensive, well-established. | Can be affected by compounds altering cellular metabolism; requires a solubilization step.[11] |
| SRB Assay | Stoichiometric binding of sulforhodamine B dye to total cellular protein content.[12][13] | Colorimetric (Protein-bound dye) | Less interference from compound color; endpoint is stable; reflects cell number.[14] | Requires a fixation step; less sensitive to immediate metabolic effects. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[15][16] | Colorimetric or Luminescent | Directly measures cell death (cytolysis); good for short-term cytotoxicity.[17] | Less sensitive for cytostatic effects (growth inhibition without cell death); LDH in serum can cause high background.[18] |
General Experimental Workflow
A typical screening workflow is a multi-day process that requires careful planning and execution.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Experimental Protocols
Note: All procedures should be performed under sterile conditions in a biological safety cabinet.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert MTT into a purple formazan product.[11]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL (this may require optimization per cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[19]
-
Include control wells containing medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone analogs in complete medium. A typical starting concentration is 100 µM, diluted in 8-10 steps.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[10]
-
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol measures cell density based on the measurement of total cellular protein content.[13][14]
Materials:
-
Trichloroacetic acid (TCA), cold 50% (w/v).
-
SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid.
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization solution: 10 mM Tris base solution, pH 10.5.[12]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Data Acquisition:
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar suppliers). These kits typically contain the substrate mix, assay buffer, and a stop solution.
-
Lysis Buffer (often 10X, provided in the kit) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
Crucially, set up additional control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added 45 minutes before the assay endpoint.
-
-
-
Assay Procedure:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[17]
-
45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release Control" wells.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[18]
-
Add 50 µL of the prepared LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[17]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm within 1 hour.[15]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other values.
-
Calculate Percentage Viability/Cytotoxicity:
-
For MTT/SRB: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
-
For LDH: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
-
Generate Dose-Response Curves: Plot the percentage viability or cytotoxicity against the log concentration of the quinazolinone analog using graphing software (e.g., GraphPad Prism).
-
Determine IC50/GI50 Values: Use non-linear regression analysis on the dose-response curve to calculate the concentration of the compound that causes a 50% reduction in the measured parameter.
Example Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| Analog QZ-01 | 5.2 ± 0.4 | 8.1 ± 0.9 | 12.5 ± 1.3 |
| Analog QZ-02 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Values are presented as mean ± standard deviation from three independent experiments. |
Confirmatory Assay: Measuring Apoptosis with Caspase-Glo® 3/7
Positive hits from primary screening should be further investigated to confirm the mechanism of cell death. Since many quinazolinones induce apoptosis, a direct measurement of executioner caspase activity is a logical next step.[1]
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key proteases in the apoptotic pathway.[23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[23][24]
Condensed Protocol:
-
Seed and treat cells in a white-walled 96-well plate as described in the primary screening protocols.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
An increase in luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation, corroborating the cytotoxicity data.
References
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. Available at: [Link]
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Europe PMC. Available at: [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Screening Anticancer Drugs with NCI Lines. Cytion. Available at: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]
-
Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
-
In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. Available at: [Link]
-
Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]
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The Versatile Scaffold: Application Notes on 7,8-Dihydroquinazolin-5(6H)-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 7,8-dihydroquinazolin-5(6H)-one core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic promise. This heterocyclic system, a fused pyrimidine and cyclohexenone ring, serves as a rigid and synthetically tractable foundation for the development of potent and selective modulators of enzymes implicated in a range of pathologies, from neurodegenerative disorders to cancer.
This guide provides an in-depth exploration of the applications of 7,8-dihydroquinazolin-5(6H)-one derivatives, offering detailed protocols and expert insights for researchers in drug development. We will delve into the synthesis of this core, its biological significance, and the methodologies for evaluating its therapeutic potential, with a particular focus on its role in inhibiting key enzymes such as Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase 3β (GSK3β).
Biological Significance and Therapeutic Applications
The true value of the 7,8-dihydroquinazolin-5(6H)-one scaffold lies in its ability to be decorated with a variety of substituents, leading to compounds with diverse pharmacological activities. Its derivatives have been investigated for a wide array of therapeutic applications.[1]
Targeting Neurodegenerative Diseases: A Dual-Action Approach
A particularly compelling application of this scaffold is in the development of agents for neurodegenerative diseases like Parkinson's and Alzheimer's.[2] Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine; its inhibition can increase dopaminergic neurotransmission, a primary therapeutic strategy in Parkinson's disease.[3]
Furthermore, certain derivatives of this scaffold have also shown the ability to inhibit Glycogen Synthase Kinase 3β (GSK3β), albeit to a lesser extent in some cases.[2] GSK3β is a multifaceted serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology.[4][5] The dual inhibition of MAO-B and GSK3β presents a promising multi-target approach for treating the complex pathologies of neurodegenerative disorders.
The GSK3β Signaling Cascade in Alzheimer's Disease
The dysregulation of GSK3β is a central event in the molecular pathogenesis of Alzheimer's disease.[6][7] It contributes to both the formation of amyloid-β plaques and neurofibrillary tangles. The following pathway illustrates the pivotal role of GSK3β, highlighting it as a key therapeutic target for inhibitors derived from the 7,8-dihydroquinazolin-5(6H)-one scaffold.
Caption: GSK3β signaling in Alzheimer's disease and the point of intervention for inhibitors.
Anticancer and Antimicrobial Potential
The quinazolinone core, in general, is a well-established pharmacophore in oncology.[8] Derivatives have been developed as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8] While the primary focus of this guide is on neurodegenerative targets, the potential for 7,8-dihydroquinazolin-5(6H)-one derivatives in oncology should not be overlooked. Furthermore, various quinazolinone derivatives have demonstrated antimicrobial activities, suggesting another avenue for therapeutic development.[9]
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Amino-7,8-dihydroquinazolin-5(6H)-one Derivative
This protocol describes a general and plausible method for the synthesis of the 2-amino substituted scaffold, which often serves as a key intermediate. This method is adapted from established procedures for the synthesis of related tetrahydroquinazolines.[10]
Reaction Scheme:
Caption: General synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core.
Materials and Reagents:
-
1,3-Cyclohexanedione
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Standard reflux apparatus with a condenser and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-cyclohexanedione (10 mmol, 1.12 g) in absolute ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (12 mmol, 1.15 g) followed by sodium ethoxide (12 mmol, 0.82 g). Expert Tip: Sodium ethoxide is highly moisture-sensitive. Ensure it is handled under anhydrous conditions. The reaction is a cyclocondensation, where the guanidine provides the amino-pyrimidine portion of the final molecule.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification and Characterization: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is 2-amino-7,8-dihydroquinazolin-5(6H)-one.
Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol provides a robust method for determining the inhibitory activity of synthesized 7,8-dihydroquinazolin-5(6H)-one derivatives against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Assay Principle:
Sources
- 1. Antitumor agents 292. Design, synthesis and pharmacological study of S- and O-substituted 7-mercapto- or hydroxy-coumarins and chromones as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting [pubmed.ncbi.nlm.nih.gov]
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- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Streamlining Dihydroquinazolinone Functionalization with Click Chemistry
Introduction: The Convergence of a Privileged Scaffold and an Ideal Ligation Chemistry
In the landscape of medicinal chemistry and drug discovery, the 2,3-dihydroquinazolin-4(1H)-one (DHQZ) core stands out as a "privileged scaffold."[1] This structural motif is prevalent in numerous natural and synthetic molecules that exhibit a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The inherent pharmacological relevance of the DHQZ core makes it an exceptional starting point for the development of novel therapeutic agents.[2] However, unlocking its full potential requires the exploration of a vast chemical space through the systematic modification of its structure to fine-tune its biological activity, selectivity, and pharmacokinetic properties.
Parallel to the rise of privileged scaffolds, the field of chemical synthesis has been revolutionized by the concept of "click chemistry," a term coined by K. Barry Sharpless.[3] Click chemistry describes a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts, making them exceptionally reliable and efficient for molecular assembly.[4][5] These reactions are often stereospecific and can be conducted in benign solvents, including water.[5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the power of click chemistry for the targeted functionalization of the dihydroquinazolinone scaffold. By wedding the robust DHQZ core with the efficiency of click ligation, researchers can rapidly generate large, diverse libraries of novel compounds, significantly accelerating the early phases of drug discovery, from hit identification to lead optimization.[6]
The Strategic Advantage: Why Functionalize DHQZs via Click Chemistry?
The core principle of this strategy is modularity. The DHQZ scaffold acts as the foundational pharmacophore, while click chemistry serves as the engine for introducing molecular diversity. This approach allows for a systematic Structure-Activity Relationship (SAR) study by appending a wide range of functional groups to the core structure.
The workflow is logical and efficient:
-
Synthesize the Core: Prepare a DHQZ scaffold containing a "click handle"—a functional group like a terminal alkyne or an azide.
-
Ligate with Partners: React this functionalized core with a diverse library of complementary click partners (azides or alkynes, respectively).
-
Screen and Optimize: The resulting library of novel DHQZ derivatives can then be screened for biological activity, with promising hits being rapidly and easily resynthesized for further optimization.
Key Click Chemistries for DHQZ Modification
While several reactions fit the click criteria, three are particularly well-suited for the functionalization of heterocyclic scaffolds like DHQZ: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Thiol-Ene Radical Addition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the quintessential click reaction, involving the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring, catalyzed by a Cu(I) species.[5] Its prominence stems from an incredible rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4] The reaction is remarkably tolerant of a wide variety of functional groups and is often insensitive to aqueous conditions over a broad pH range (4-12).[4]
Causality Behind the Mechanism: The Cu(I) catalyst is key. It coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of the triazole ring with high specificity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant evolution of the azide-alkyne cycloaddition is SPAAC. This reaction avoids the use of a copper catalyst altogether by employing a strained cyclooctyne derivative (e.g., DBCO, DIBO).[7][8][9] The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed rapidly and selectively with an azide.[9]
The Critical Advantage: The primary benefit of SPAAC is its bioorthogonality. By eliminating the potentially cytotoxic copper catalyst, SPAAC can be performed in living systems without disrupting native biological processes.[][11] This makes it the premier choice for applications in chemical biology, such as cell labeling, imaging, and in-situ drug synthesis.[11] The trade-off can be slower kinetics compared to CuAAC, although the development of increasingly reactive cyclooctynes continues to close this gap.[12][13]
Thiol-Ene Radical Addition
The thiol-ene reaction is another powerful click-type transformation involving the radical-mediated addition of a thiol (R-SH) across a double bond (an 'ene').[14] The reaction is typically initiated by light (photo-initiation) or a radical initiator and proceeds via a step-growth mechanism, resulting in a stable thioether linkage.[15]
Unique Utility: This method is highly efficient and offers an alternative pathway for functionalization, particularly for introducing sulfur-containing moieties or when azide/alkyne chemistry is not suitable.[16][17] Its high cytocompatibility also makes it useful for modifying biomaterials and hydrogels.[18]
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of an Alkyne-Functionalized DHQZ Precursor
This protocol describes the synthesis of a DHQZ core bearing a terminal alkyne, which serves as a handle for subsequent CuAAC reactions. The synthesis is adapted from established methods for DHQZ formation.[1][19]
Objective: To synthesize 2-(4-(prop-2-yn-1-yloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one.
-
Materials:
-
2-Aminobenzamide (1.0 eq)
-
4-(Prop-2-yn-1-yloxy)benzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzamide (1.0 eq), 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq), and potassium carbonate (1.0 eq).
-
Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the 2-aminobenzamide.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.[19]
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure alkyne-functionalized DHQZ.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the alkyne proton (a singlet around δ 2.5 ppm) and the propargyl methylene protons (a singlet around δ 4.7 ppm) in the ¹H NMR spectrum are key indicators of success.
-
Protocol 2: General Procedure for CuAAC Functionalization of Alkyne-DHQZ
This protocol details the click reaction between the alkyne-DHQZ synthesized in Protocol 1 and a representative azide (e.g., benzyl azide).
Objective: To conjugate an azide to the alkyne-DHQZ via CuAAC to form a stable triazole linkage.
-
Materials & Reagents:
-
Alkyne-functionalized DHQZ (from Protocol 1, 1.0 eq)
-
Azide of choice (e.g., Benzyl azide, 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)
-
Sodium ascorbate (0.15 - 0.30 eq)
-
Solvent: typically a 1:1 mixture of tert-butanol and water.[19]
-
Deionized water, tert-Butanol
-
-
Causality of Reagent Choice:
-
Sodium Ascorbate: This is a mild reducing agent. Its crucial role is to reduce the Cu(II) from the stable CuSO₄ salt to the catalytically active Cu(I) species in situ. A slight excess helps prevent re-oxidation of Cu(I) by any dissolved oxygen.[4]
-
t-BuOH/H₂O Solvent System: This mixture effectively dissolves both the organic substrates and the inorganic copper catalyst and reducing agent, creating a homogenous reaction environment for optimal catalytic turnover.[19]
-
-
Procedure:
-
In a vial, dissolve the alkyne-functionalized DHQZ (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another small vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. The reaction mixture may change color.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water. The product often precipitates and can be collected by vacuum filtration.[4] If no precipitate forms, extract the product with ethyl acetate.
-
Wash the collected solid or the organic extract with water and brine, dry over sodium sulfate, and concentrate.
-
If necessary, purify the product further by recrystallization or flash chromatography.
-
-
Self-Validation: The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal (typically a singlet between δ 7.5-8.5 ppm) in the ¹H NMR spectrum provide definitive evidence of a successful click reaction.
| Parameter | Typical Condition | Rationale / Notes |
| Catalyst Loading | 1-10 mol% Cu(II) | Lower loadings are often sufficient. Higher loadings can be used to speed up sluggish reactions. |
| Reducing Agent | 1.5-3.0 eq (rel. to Cu) | Excess ensures a reducing environment to maintain the active Cu(I) state.[4] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) can accelerate the reaction if needed.[20] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Solvent choice depends on substrate solubility. Aqueous mixtures are highly effective.[4] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS until starting material is consumed. |
Table 1: Summary of typical CuAAC reaction conditions.
Protocol 3: General Procedure for SPAAC Functionalization (Copper-Free)
This protocol is for reacting an azide-functionalized DHQZ with a strained cyclooctyne, ideal for biological applications or with copper-sensitive substrates.
Objective: To conjugate a strained alkyne to an azide-DHQZ without a metal catalyst.
-
Note on Precursor Synthesis: An azide-functionalized DHQZ would first need to be synthesized, for example, by starting the DHQZ synthesis with 2-amino-5-(azidomethyl)benzamide or a similar azide-containing precursor.
-
Materials:
-
Azide-functionalized DHQZ (1.0 eq)
-
Strained Alkyne (e.g., DBCO-amine, 1.0-1.2 eq)
-
Solvent (e.g., DMSO, or a PBS buffer/DMSO mixture for biological samples)
-
-
Procedure:
-
Dissolve the azide-functionalized DHQZ in the chosen solvent.
-
Add the strained alkyne to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, but can be left longer if necessary.[13]
-
Monitor the reaction by LC-MS, observing the consumption of starting materials and the formation of the product mass.
-
Purification is often simplified due to the clean nature of the reaction. For small molecules, standard extraction and chromatography can be used. For bioconjugates, purification might involve size-exclusion chromatography or dialysis.
-
Conclusion and Future Outlook
The application of click chemistry to the functionalization of the dihydroquinazolinone scaffold provides a robust, efficient, and highly versatile platform for modern drug discovery. The protocols outlined herein for CuAAC and SPAAC reactions enable the rapid generation of compound libraries with high structural diversity, facilitating comprehensive SAR studies.[19] This modular approach significantly shortens the timeline for identifying and optimizing lead compounds.
Looking ahead, this strategy can be extended to more complex molecular architectures. DHQZ derivatives functionalized with click handles can be incorporated into Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or fluorescent probes for molecular imaging, further expanding the therapeutic and diagnostic potential of this remarkable scaffold.[]
References
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Qin, V. M., & et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Martin, J. R., & et al. (2022). Click chemistry functionalization of self-assembling peptide hydrogels. Journal of Biomedical Materials Research Part A. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. Available at: [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Note: While not directly in the search results, this is a foundational paper often cited by them. A general link to the journal is appropriate.) Available at: [Link]
-
Polymer Source, Inc. (n.d.). Thiol-ene click chemistry was adapted to easily and rapidly modify exo-olefin polyisobutylene. Available at: [Link]
-
SlideShare. (n.d.). Applications of click chemistry in drug discovery. Available at: [Link]
-
Wilson, J. A., & et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). Click Reaction: Highly Efficient Synthesis of 2,3-Dihydroquinazolin-4(1 H )-ones. Available at: [Link]
-
De, S., & et al. (2012). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]
-
Chen, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Taayoshi, H., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Available at: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
-
Zhang, H., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. Available at: [Link]
-
ResearchGate. (2010). Thiol-Ene Click Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential inhibitors of TNF-α. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Available at: [Link]
-
Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
PubMed. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Available at: [Link]
-
Gzella, A., & et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules. Available at: [Link]
-
Finbloom, J. A., & et al. (2017). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted 3,4-Dihydroquinazoline Derivatives via Regioselective Addition of a Carbon Nucleophile to a Carbodiimide. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Available at: [Link]
-
ResearchGate. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available at: [Link]
-
Gordon, C. G., & et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry. Available at: [Link]
-
baseclick GmbH. (n.d.). Protocols. Available at: [Link]
-
Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available at: [Link]
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- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
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- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-dihydroquinazolin-5(6H)-one
Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-5(6H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow and enhance success rates.
Introduction to the Synthesis
The 7,8-dihydroquinazolin-5(6H)-one scaffold is a valuable pharmacophore found in numerous biologically active compounds, including potential inhibitors for enzymes like MAO-B and GSK3β, which are relevant in neurodegenerative diseases.[1] A prevalent and efficient method for constructing this heterocyclic system is through a multicomponent reaction, often a variation of the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound (like 1,3-cyclohexanedione), an aldehyde, and a nitrogen source (such as urea, thiourea, or guanidine).[2][3][4][5] While seemingly straightforward, this reaction is not without its challenges. This guide will walk you through potential pitfalls and their solutions.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.
Question 1: I am observing very low to no yield of my desired 7,8-dihydroquinazolin-5(6H)-one product. What are the likely causes?
Answer:
Low or no product yield is one of the most frequent issues and can stem from several factors. A systematic evaluation of your reaction setup is key.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Many Biginelli-type reactions require elevated temperatures to proceed efficiently.[4] If you are running the reaction at room temperature, consider gradually increasing the heat (e.g., to 80-100 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Reaction Time: These reactions can vary in duration from a few hours to over 24 hours.[6] Monitor your reaction at regular intervals to determine the optimal time. An incomplete reaction will show unconsumed starting materials, while a prolonged reaction might lead to product degradation. |
| Inappropriate Catalyst | Acid/Lewis Acid Catalysis: The classical Biginelli reaction is acid-catalyzed.[8] If you are using a catalyst, ensure it is appropriate for your specific substrates. Common catalysts include Brønsted acids (like HCl) or Lewis acids (like Yb(OTf)₃ or InCl₃).[2][8] Sometimes, a catalyst-free approach at higher temperatures in a suitable solvent like DMF can also be effective.[4] Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions. |
| Poor Quality of Starting Materials | Purity: Impurities in your 1,3-cyclohexanedione, aldehyde, or urea/guanidine can significantly hinder the reaction or lead to unwanted byproducts.[7] Ensure all reactants are of high purity and are dry, as moisture can interfere with the reaction.[7] Aldehyde Reactivity: Aromatic aldehydes with strong electron-withdrawing groups may be less reactive, requiring more forcing conditions. Conversely, some aliphatic aldehydes can be prone to self-condensation. |
| Solvent Choice | Polarity: The polarity of the solvent can be critical. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol, are commonly used and can improve the solubility of reactants and facilitate the reaction.[9] In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields and reduce reaction times.[5][8] |
Question 2: My reaction is producing a complex mixture of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common headache in multicomponent reactions. Understanding the potential side reactions is the first step to suppressing them.
Common Side Products and Mitigation Strategies:
-
Knoevenagel Condensation Product: The aldehyde can react with the 1,3-cyclohexanedione to form a stable intermediate. If the subsequent cyclization with the nitrogen source is slow, this can accumulate as a major byproduct.
-
Solution: Ensure your nitrogen source (e.g., urea) is sufficiently reactive and present in the appropriate stoichiometry. Sometimes, pre-mixing the aldehyde and urea before adding the dicarbonyl compound can favor the desired reaction pathway.[8]
-
-
Hantzsch-type Dihydropyridine Formation: This can occur if ammonia or an ammonium salt is present or formed in situ, leading to a different heterocyclic core.
-
Solution: Carefully control the nitrogen source. If using ammonium acetate as a catalyst or reagent, be aware of this potential side reaction.[10] Using urea or guanidine directly is generally more selective for the quinazolinone skeleton.
-
-
Self-Condensation of Aldehyde or Dicarbonyl: Under harsh basic or acidic conditions, aldehydes (especially aliphatic ones) and 1,3-cyclohexanedione can undergo self-condensation.
-
Solution: Maintain optimal pH and temperature. Avoid excessively strong acids or bases unless the protocol specifically calls for them.
-
A general strategy to improve selectivity is to carefully control the stoichiometry of the reactants. An excess of one component may push the reaction towards a specific side product.
Question 3: I've successfully synthesized the crude product, but I'm struggling with its purification. What are the best practices?
Answer:
Purification of 7,8-dihydroquinazolin-5(6H)-ones can be challenging due to their polarity and potential for low solubility.
Purification Protocol:
-
Work-up: After the reaction is complete, a common procedure is to pour the reaction mixture into cold water to precipitate the crude product.[9] The solid can then be collected by filtration.
-
Recrystallization: This is often the most effective method for purifying these compounds. A suitable solvent system must be identified. Ethanol or mixtures of ethanol and water are often good starting points.[10]
-
Column Chromatography: If recrystallization is ineffective or if you have a mixture of closely related products, column chromatography on silica gel is the next step.
-
Eluent System: A gradient elution is typically required. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.[11][12] The exact solvent system will depend on the specific substituents on your quinazolinone core.
-
Tailing: These compounds can sometimes tail on silica gel due to the presence of basic nitrogen atoms. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to obtain sharper peaks and better separation.
-
Experimental Workflow & Visualization
A typical synthesis workflow is depicted below. Understanding the sequence and critical points is essential for successful execution.
Sources
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- 12. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 7,8-dihydroquinazolin-5(6H)-one synthesis
Welcome to the technical support center for the synthesis of 7,8-dihydroquinazolin-5(6H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. The content is structured to offer practical, field-tested insights grounded in established chemical principles.
Introduction to the Synthesis of 7,8-Dihydroquinazolin-5(6H)-ones
The 7,8-dihydroquinazolin-5(6H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis is typically achieved through a multicomponent cyclocondensation reaction, which, while efficient, can present several challenges. This guide will walk you through the optimization of these reaction conditions to ensure robust and reproducible outcomes.
Core Synthetic Strategy: Multicomponent Cyclocondensation
A prevalent and efficient method for constructing the 7,8-dihydroquinazolin-5(6H)-one core is a one-pot, three-component reaction. This typically involves the condensation of a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone), an aldehyde, and a nitrogen source, such as urea, thiourea, or ammonium acetate. This reaction is a variation of the Biginelli reaction.[1]
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of 7,8-dihydroquinazolin-5(6H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7,8-dihydroquinazolin-5(6H)-one.
1. Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.
-
Sub-optimal Reaction Conditions:
-
Temperature: While some cyclocondensation reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration. If you are running the reaction at a lower temperature, a gradual increase (e.g., to reflux in ethanol) may be necessary. Conversely, excessively high temperatures can lead to decomposition.
-
Reaction Time: These reactions can vary in duration from a few hours to over 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting materials are being consumed.
-
Catalyst: The choice and amount of catalyst are critical. For acid-catalyzed reactions, a small amount of a strong acid like sulfuric acid or a solid acid catalyst like Nafion-H can be effective.[1][2] Insufficient catalysis can lead to a stalled reaction, while an excess can promote side reactions. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) to find the optimal one for your specific substrates.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound, aldehyde, or nitrogen source can inhibit the reaction. Ensure your reagents are of high purity.
-
Stoichiometry: While a 1:1:1 stoichiometry of the three components is common, slight excesses of the aldehyde or nitrogen source may be beneficial in some cases to drive the reaction to completion.
-
-
Solvent Choice:
-
The polarity of the solvent plays a significant role. Protic solvents like ethanol are commonly used and can participate in the reaction mechanism. In some cases, using acetic acid as a solvent can also act as the catalyst. For some substrates, aprotic solvents like DMF or DMSO may be required to ensure solubility of all reactants. Water can also be a green and effective solvent for this reaction.[1]
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2. Formation of Significant Impurities
Question: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in multicomponent reactions. Understanding the potential side reactions is the first step to mitigating them.
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Knoevenagel Condensation Product: The aldehyde can react with the 1,3-dicarbonyl compound to form a Knoevenagel condensation product, which may not cyclize efficiently.
-
Solution: This intermediate is often favored at lower temperatures. Increasing the reaction temperature or ensuring efficient catalysis can promote the subsequent cyclization. Pre-forming the Knoevenagel intermediate and then adding the nitrogen source can sometimes be a successful strategy.
-
-
Self-Condensation of the 1,3-Dicarbonyl: 1,3-Dicarbonyl compounds can undergo self-condensation, especially under strongly basic or acidic conditions.
-
Solution: Careful control of the catalyst concentration and reaction temperature is crucial. Adding the aldehyde and nitrogen source before initiating heating can help to favor the desired three-component reaction.
-
-
Oxidation to the Aromatic Quinazolinone: The 7,8-dihydroquinazolin-5(6H)-one product can sometimes be oxidized to the corresponding aromatic quinazolinone, especially if the reaction is run for extended periods at high temperatures in the presence of air.
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Solution: Minimize reaction times once the starting materials are consumed (as monitored by TLC). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent this side reaction.
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3. Product Purification Challenges
Question: My product is a polar solid that is difficult to purify by column chromatography. What are some alternative purification strategies?
Answer: 7,8-Dihydroquinazolin-5(6H)-ones are often polar, crystalline solids, which can make purification challenging.
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Recrystallization: This is often the most effective method for purifying these compounds.
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Solvent Screening: Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of polar compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with water or hexanes.
-
-
Column Chromatography:
-
Stationary Phase: If recrystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the product, a more polar mobile phase will likely be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).
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Alternative Stationary Phases: For very polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may provide better separation.[3]
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclocondensation reaction to form 7,8-dihydroquinazolin-5(6H)-one?
A1: The reaction is believed to proceed through a series of steps:
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Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the 1,3-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate.
-
Michael Addition: The nitrogen source (e.g., urea) adds to the β-position of the unsaturated intermediate.
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Cyclization and Dehydration: The second nitrogen of the urea then attacks one of the carbonyl groups, leading to a cyclized intermediate which then dehydrates to form the final 7,8-dihydroquinazolin-5(6H)-one.
Caption: Plausible mechanistic pathway for the formation of 7,8-dihydroquinazolin-5(6H)-one.
Q2: Can I use different nitrogen sources in this reaction?
A2: Yes, various nitrogen sources can be used, and the choice will determine the substitution at the 2-position of the final product.
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Urea: Results in a 2-oxo (or tautomeric 2-hydroxy) substituent.
-
Thiourea: Results in a 2-thioxo (or tautomeric 2-mercapto) substituent.
-
Guanidine: Yields a 2-amino substituted product.[4]
-
Amidines: Can be used to introduce other substituents at the 2-position.
Q3: How do I choose the right catalyst for my reaction?
A3: The choice of catalyst depends on the specific substrates and desired reaction conditions.
-
Brønsted Acids: Simple and effective catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. These are often used in catalytic amounts. Acetic acid can sometimes be used as both a catalyst and a solvent.
-
Lewis Acids: In some cases, Lewis acids like zinc chloride or ytterbium triflate can promote the reaction, potentially at lower temperatures.
-
Solid Acid Catalysts: For easier work-up, solid acid catalysts like Nafion-H or Amberlyst-15 can be used and removed by simple filtration.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Developing a TLC System: Start with a moderately polar eluent system, such as 1:1 hexanes:ethyl acetate. If the starting materials and product are more polar, you may need to use a more polar system like 9:1 dichloromethane:methanol.
-
Visualization: Use a UV lamp to visualize the spots. Staining with potassium permanganate or iodine can also be helpful if the compounds are not UV-active.
-
Interpretation: As the reaction progresses, you should see the spots corresponding to your starting materials disappear and a new spot for your product appear.
Optimized Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of 7,8-dihydroquinazolin-5(6H)-one derivatives.
| Parameter | Typical Conditions | Notes |
| 1,3-Dicarbonyl | 1,3-Cyclohexanedione, Dimedone | Dimedone can improve crystallinity of the product. |
| Aldehyde | Aromatic or Aliphatic | Aromatic aldehydes are commonly used. |
| Nitrogen Source | Urea, Thiourea, Guanidine | Choice determines the C2-substituent. |
| Catalyst | H₂SO₄, p-TSA, Nafion-H | Catalytic amounts are usually sufficient. |
| Solvent | Ethanol, Acetic Acid, Water | Ethanol is a good general-purpose solvent. |
| Temperature | Room Temp. to Reflux | Often requires heating for optimal yield. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
Experimental Protocol: Synthesis of 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
This protocol is a representative example of the synthesis of a 7,8-dihydroquinazolin-5(6H)-one derivative.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add dimedone (1.0 eq), the aromatic aldehyde (1.0 eq), guanidine hydrochloride (1.1 eq), and ethanol.
-
While stirring, add a solution of sodium ethoxide in ethanol (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-aryl-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
References
- Kumar, V., & Mahajan, M. P. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Topics in Medicinal Chemistry, 16(28), 3175–3210.
- Reddy, T. J., & Kumar, A. (2024). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry, 61(1), 1-25.
- El-Sayed, M. A. A. (2025). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of the Indian Chemical Society, 102(1), 101234.
- Al-Mulla, A. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 15(1), 100-120.
- Noolvi, M. N., & Patel, H. M. (2013). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. Mini-Reviews in Organic Chemistry, 10(3), 258-280.
- Hamdi, N., et al. (2012). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Molecules, 17(8), 9348-9360.
- Mammadova, A. F., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
- Wang, L., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8529.
- Sroor, F. M., et al. (2019). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. Journal of the Iranian Chemical Society, 16(11), 2465-2475.
- Method for preparing 7,8-dihydroquinolin-5(6H)
- Zeng, J., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Mammadova, A. F., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
- Heravi, M. M., et al. (2006). An efficient one-pot synthesis of octahydroquinazolinone derivatives using catalytic amount of H2SO4 in water. Bioorganic & Medicinal Chemistry Letters, 16(17), 4479–4482.
- Al-Tel, T. H. (2015). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
- Shaabani, A., et al. (2014).
- Kumar, A., et al. (2017). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 7(57), 35967-35974.
- Chen, J., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Chemistry, 30(10), 2379-2394.
- Willis, M. C., et al. (2006). Synthesis of Quinazolinediones. Organic Letters, 8(22), 5089–5091.
- Müller, T. J. J. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1234–1263.
- Mammadova, A. F., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
- Ghorbani-Vaghei, R., & Karamshahi, Z. (2019). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Heravi, M. M., et al. (2010). Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives. Journal of the Iranian Chemical Society, 7(4), 958-965.
- Prakash, M., & Kesavan, V. (2012). Synthesis of 2,3-dihydroquinazolinones. Organic Letters, 14(7), 1896–1899.
- Al-Masoudi, N. A., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal, 19(4), 0899.
- Paniagua, A., et al. (2020). (A) Synthesis of 2,3-dihydroquinazolinones through an MCR between isatoic anhydride, aldehydes, and aromatic amines catalyzed by ChCl:MA (1:1). (B) Preparation of 2,3-dihydroquinazolinones using ammonium acetate as nitrogen source and U:ZnCl2 (3.5:1) as catalyst. (C) Synthesis of tryptanthrin catalyzed by U:ZnCl2 (3.5:1) using isatoic anhydride and isatin.
- Fun, H.-K., et al. (2021). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallographica Section C Structural Chemistry, 77(Pt 10), 603–610.
- Zhao, Z., et al. (2017). Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase. Analytical Methods, 9(42), 6075-6082.
- Rosting, C., et al. (2023). Generic conditions for electromembrane extraction of polar bases.
-
Gucky, T. (2006). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds. Part 11. Synthesis and Study of Cyclocondensation Reactions of Some 3-Substituted-5-(2-aminobenzyl)-1H-[5][6][7]triazine-6-ones. ChemInform, 37(41).
Sources
- 1. An efficient one-pot synthesis of octahydroquinazolinone derivatives using catalytic amount of H2SO4 in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review | CoLab [colab.ws]
- 7. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7,8-dihydroquinazolin-5(6H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 7,8-dihydroquinazolin-5(6H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we combine technical expertise with real-world laboratory experience to help you achieve your desired purity and yield.
Understanding the Molecule and Potential Challenges
7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry, with derivatives showing promise as inhibitors for enzymes like MAO-B and GSK3β, which are implicated in neurodegenerative diseases.[1][2] The purification of these compounds can be complicated by the presence of unreacted starting materials, acyclic intermediates from incomplete cyclization, and other side products.[3] The choice of purification method is critical and depends on the specific impurities and the desired final purity of the compound.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 7,8-dihydroquinazolin-5(6H)-one.
Issue 1: Low Recovery After Recrystallization
Q: I'm losing a significant amount of my product during recrystallization. What could be the cause and how can I fix it?
A: Low recovery in recrystallization is a common issue that can often be resolved by optimizing your solvent system and procedure.
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Causality: The primary reason for low recovery is the selection of a suboptimal solvent or solvent mixture. An ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4] If the compound has significant solubility at low temperatures, you will lose a substantial amount in the mother liquor. Additionally, using an excessive volume of solvent can prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find the ideal one. Common choices for quinazolinone derivatives include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[4][5] A patent for 7,8-dihydroquinolin-5(6H)-one derivatives frequently mentions recrystallization from 95% ethanol.[6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding the solvent in small portions to the heated mixture can help you gauge the right volume.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be identified, a two-solvent system can be effective.[4] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Issue 2: Poor Separation During Column Chromatography
Q: My column chromatography is not giving me clean separation of my target compound from impurities. The fractions are all mixed. What should I do?
A: Poor separation in column chromatography usually points to issues with the mobile phase, stationary phase, or the column packing itself.
-
Causality: The choice of eluent (mobile phase) is crucial for good separation.[4] If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. Column overloading and improper packing can also lead to broad, overlapping bands.[4]
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities. For moderately polar quinazolinones, a hexane/ethyl acetate mixture is a good starting point. For more polar derivatives, dichloromethane/methanol can be effective.[4]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A wet slurry packing method is generally preferred.
-
Avoid Column Overloading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will allow for the separation of compounds with a wider range of polarities.[7][8][9]
-
Issue 3: Product Appears Unstable During Purification
Q: I've noticed that the purity of my compound seems to decrease over time, even during the purification process. Is 7,8-dihydroquinazolin-5(6H)-one unstable?
A: While quinazolines are generally stable, certain conditions can lead to degradation.
-
Causality: Quinazolines can be susceptible to hydrolysis in strong acidic or basic solutions, especially at elevated temperatures.[10] Some quinazoline derivatives have also shown instability in certain solvents like DMSO over time.[11] Exposure to light and air can also degrade some organic molecules.
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH during your workup and purification steps whenever possible.
-
Temperature Management: Avoid prolonged exposure to high heat. If you need to concentrate your fractions, use a rotary evaporator at a moderate temperature.
-
Solvent Choice: Be mindful of the solvents you use for storage. If you suspect solvent-induced degradation, it is best to remove the solvent and store the compound as a solid.
-
Inert Atmosphere: For particularly sensitive derivatives, consider performing purification and storage under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 7,8-dihydroquinazolin-5(6H)-one?
A1: The most effective method depends on the scale and the nature of the impurities. For initial purification of a solid crude product, recrystallization is often a good first step due to its simplicity and efficiency in removing baseline impurities.[4] For more challenging separations or to achieve higher purity, column chromatography is the method of choice.[4][12] For very high purity requirements, preparative HPLC may be necessary.[4]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is essential for impurity identification.
-
TLC and HPLC: These techniques can quickly show you the number of components in your mixture.
-
NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of both your target compound and any major impurities.
-
Mass Spectrometry (MS): MS will give you the molecular weight of the components in your sample, which can help in identifying them.
Q3: My compound is a sticky oil and won't crystallize. How can I purify it?
A3: If your product is an oil, column chromatography is the most appropriate purification method. If it still proves difficult to handle, you can try to form a salt of your compound if it has a basic or acidic functional group, as salts are often crystalline.
Q4: What are some common side products in the synthesis of 7,8-dihydroquinazolin-5(6H)-one?
A4: Common side products often include unreacted starting materials and acyclic intermediates that have failed to cyclize.[3] Depending on the synthetic route, byproducts from over-alkylation or self-condensation of starting materials can also be present.[3]
Experimental Protocols
Protocol 1: Recrystallization of 7,8-dihydroquinazolin-5(6H)-one
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to boiling while stirring.[6]
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography of 7,8-dihydroquinazolin-5(6H)-one
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the separation by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A general workflow for the purification of 7,8-dihydroquinazolin-5(6H)-one.
References
- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
-
ACS Omega. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Retrieved from [Link]
-
PubMed. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
PMC - PubMed Central. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Retrieved from [Link]
-
ResearchGate. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
-
ACS Publications. (2022). Quinazoline-4(3H)‐one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
-
Compound. (n.d.). 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
PMC. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC | Request PDF. Retrieved from [Link]
-
Newcrom. (n.d.). Separation of 7,8-Dihydroxy-4-methylcoumarin on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
Sources
- 1. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 7,8-dihydroquinazolin-5(6H)-one
Welcome to the Technical Support Center for the synthesis of 7,8-dihydroquinazolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.
I. Overview of the Synthesis
The synthesis of 7,8-dihydroquinazolin-5(6H)-one typically involves a cyclocondensation reaction. A common and effective approach is a variation of the Biginelli reaction, where a β-enaminone (or a precursor that forms it in situ) reacts with a suitable nitrogen source, such as urea or guanidine, under acidic or basic conditions. The selection of starting materials, catalyst, solvent, and reaction temperature are all critical parameters that dictate the success of the synthesis.
A plausible synthetic route starts from 1,3-cyclohexanedione, which is first converted to a β-enaminone. This intermediate then undergoes cyclization with a nitrogen-containing reagent to form the desired dihydropyrimidinone ring fused to the cyclohexane ring.
II. Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses the most frequently encountered issues in the synthesis of 7,8-dihydroquinazolin-5(6H)-one in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in both the rate of the desired reaction and the formation of side products.
-
Too low: The reaction may not proceed to completion, leaving unreacted starting materials.
-
Too high: This can lead to the decomposition of reactants, intermediates, or the final product. It can also promote the formation of undesired side products.
-
Solution: Perform a temperature screen to identify the optimal range for your specific reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many cyclocondensation reactions of this type, a temperature range of 80-120 °C is a good starting point.[1]
-
-
Incorrect Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction mechanism and energetics.
-
Polarity: The polarity of the solvent can significantly affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF and DMSO are often effective.[1] In some cases, greener solvents or even solvent-free conditions have been shown to be advantageous.
-
Solution: If you are experiencing low yields, consider screening a panel of solvents with varying polarities. The table below provides a starting point for solvent selection in related syntheses.
-
| Solvent | Dielectric Constant (Approx.) | Typical Application |
| Toluene | 2.4 | Non-polar, can be used for azeotropic water removal |
| Ethanol | 25 | Polar protic, often used in classical Biginelli reactions |
| Acetonitrile | 36 | Polar aprotic |
| N,N-Dimethylformamide (DMF) | 37 | Polar aprotic, good solvating power |
| Dimethyl sulfoxide (DMSO) | 47 | Highly polar aprotic, can accelerate reactions |
-
Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are critical.
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Yb(OTf)₃, CeCl₃·7H₂O) are commonly used to activate the carbonyl group and promote cyclization.[2][3]
-
Base Catalysis: In some variations, a base may be required to facilitate the initial Michael addition or subsequent cyclization steps.
-
Solution: Ensure your catalyst is of high purity and, if sensitive, handled under anhydrous or inert conditions. Experiment with different catalysts and catalyst loadings to find the most effective system for your reaction.
-
-
Purity of Starting Materials: Impurities in your starting materials (1,3-cyclohexanedione, urea/guanidine, etc.) can interfere with the reaction, leading to side product formation and lower yields.
-
Solution: Use high-purity, dry starting materials. Recrystallize or purify them if necessary.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The acyclic intermediate, a β-ureido- or β-guanidino-enone, may fail to cyclize completely.
-
Cause: Insufficient reaction time, low temperature, or an ineffective catalyst can lead to the accumulation of this intermediate.
-
Solution: Increase the reaction time and/or temperature. Consider a more potent catalyst to drive the cyclization to completion.
-
-
Self-Condensation of 1,3-cyclohexanedione: Under certain conditions, 1,3-cyclohexanedione can undergo self-condensation to form dimeric or polymeric byproducts.
-
Cause: This is often favored by strong basic or acidic conditions and prolonged reaction times at high temperatures.
-
Solution: Carefully control the stoichiometry of your reactants. Add the reagents in a specific order, for instance, by pre-forming the enamine of 1,3-cyclohexanedione before adding the nitrogen source.
-
-
Dehydration/Aromatization: The initial 7,8-dihydroquinazolin-5(6H)-one product may undergo further reactions, such as dehydration, leading to a more conjugated system, especially under harsh acidic conditions or high temperatures.
-
Solution: Employ milder reaction conditions and monitor the reaction closely to stop it once the desired product is formed.
-
-
Hydrolysis of Intermediates or Product: The presence of water can lead to the hydrolysis of reactive intermediates or the final product, particularly under acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents. If the reaction generates water, consider using a Dean-Stark apparatus to remove it azeotropically.
-
III. Frequently Asked Questions (FAQs)
Q: What is a typical experimental protocol for the synthesis of 7,8-dihydroquinazolin-5(6H)-one?
A: A general procedure based on related syntheses is as follows:
Protocol: One-Pot Synthesis of 7,8-dihydroquinazolin-5(6H)-one
-
To a solution of 1,3-cyclohexanedione (1 mmol) in a suitable solvent (e.g., ethanol or DMF, 10 mL), add urea (1.2 mmol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Q: How can I effectively purify the final product?
A: Purification of 7,8-dihydroquinazolin-5(6H)-one can typically be achieved by:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.
Q: Are there any "green" or more environmentally friendly approaches to this synthesis?
A: Yes, several green chemistry principles can be applied to this synthesis.[4]
-
Solvent-Free Synthesis: In some cases, the reaction can be performed neat (without a solvent), often with microwave irradiation to accelerate the reaction.[1]
-
Use of Greener Solvents: Solvents like water or deep eutectic solvents are being explored as environmentally benign alternatives to traditional organic solvents.[2]
-
Catalysis: Employing a reusable heterogeneous catalyst can simplify product purification and reduce waste.
IV. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A simplified plausible reaction mechanism for the acid-catalyzed synthesis.
V. References
-
Di Mola, A., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]
-
Kavalenka, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
-
Google Patents. (2011). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN101260078B.
-
Kerru, N., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 994236. [Link]
-
Reddy, T. J., et al. (2021). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Request PDF. [Link]
-
ACS Omega. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. [Link]
-
Vaskevych, A., et al. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 25(23), 5733. [Link]
-
Gholampour, N., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports, 12(1), 8343. [Link]
-
The Royal Society of Chemistry. (2017). Enantioselective Synthesis of Dihydroquinazolinone derivatives Catalyzed by Chiral Organocatalyst. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction. [Link]
-
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
-
Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
-
PMC. (2022). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. [Link]
-
ACS Omega. (2022). Quinazoline-4(3H)‐one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5. [Link]
-
NIH. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. [Link]
-
ResearchGate. (n.d.). Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives. [Link]
-
PMC. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]
-
Beilstein Journals. (2022). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. [Link]
-
Augusta University Research Profiles. (2012). Biginelli reaction: A green perspective. [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. [Link]
-
PMC. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. [Link]
Sources
Technical Support Center: Dihydroquinazolinone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of dihydroquinazolinones, focusing on the common condensation reaction between an anthranilamide (or its precursor, isatoic anhydride) and an aldehyde.
FAQ 1: Low Yield of the Desired Dihydroquinazolinone
Question: I am getting a low yield of my target 2,3-dihydroquinazolin-4(1H)-one. What are the potential causes and how can I improve it?
Answer:
Low yields in dihydroquinazolinone synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, or the formation of stable, unintended side products.
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Catalyst Choice: The condensation of 2-aminobenzamide with aldehydes is often catalyzed by an acid.[1][2] A variety of catalysts have been reported, including p-toluenesulfonic acid (p-TSA), ammonium chloride, and Lewis acids like InBr₃.[1][3] If you are observing low yields, consider screening different acid catalysts. The optimal catalyst can be substrate-dependent.
-
Solvent: The choice of solvent can significantly impact reaction rate and yield. While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions may be beneficial.[4][5] In some cases, greener solvents like water or ionic liquids have been shown to be effective.[6][7]
-
Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before potential degradation or side reactions become significant.
-
-
Purity of Starting Materials:
-
Impurities in the 2-aminobenzamide or aldehyde can interfere with the reaction. Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.
-
-
Atmosphere:
-
While many syntheses can be performed in air, sensitive substrates may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde or other side reactions.
-
Experimental Protocol: General Procedure for Dihydroquinazolinone Synthesis
This protocol outlines a general method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the condensation of 2-aminobenzamide and an aldehyde.
Materials:
-
2-Aminobenzamide (1 mmol)
-
Aldehyde (1 mmol)
-
Acid catalyst (e.g., p-TSA, 0.1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide, the aldehyde, and the acid catalyst.
-
Add the solvent and equip the flask with a condenser.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
FAQ 2: Formation of an Unexpected Side Product - The Oxidized Quinazolinone
Question: I am observing a significant amount of the fully aromatic quinazolin-4(3H)-one as a side product, instead of the desired dihydroquinazolinone. Why is this happening and how can I prevent it?
Answer:
The oxidation of the initially formed 2,3-dihydroquinazolin-4(1H)-one to the corresponding quinazolin-4(3H)-one is a common side reaction.[8] This is particularly prevalent when the reaction is run at elevated temperatures for extended periods or in the presence of an oxidizing agent.
Mechanism of Oxidation:
The dihydroquinazolinone product can undergo dehydrogenation to form the more thermodynamically stable aromatic quinazolinone. This process can be facilitated by air (oxygen) or other oxidants present in the reaction mixture.
Troubleshooting Steps:
-
Control Reaction Time and Temperature:
-
Carefully monitor the reaction by TLC and stop it as soon as the starting materials are consumed to minimize the time the product is exposed to high temperatures.
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce oxidation by atmospheric oxygen.
-
-
Choice of Catalyst and Reagents:
-
Some catalysts or reagents may promote oxidation. For instance, certain metal catalysts used in one-pot syntheses can facilitate the final dehydrogenation step.[8] If you suspect this is the case, consider alternative, non-oxidizing catalysts.
-
Visualization of Desired vs. Side Reaction:
Caption: Formation and fate of the N-acyliminium ion intermediate.
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Potential Issue | Troubleshooting Suggestions |
| Catalyst | Low reactivity, side reactions | Screen different Brønsted or Lewis acids. Adjust catalyst loading. |
| Solvent | Poor solubility, low yield | Test a range of solvents (e.g., EtOH, MeCN, H₂O, ionic liquids). Consider solvent-free conditions. |
| Temperature | Incomplete reaction, degradation, oxidation | Optimize temperature based on TLC monitoring. Lower temperature to reduce side reactions. |
| Reaction Time | Low conversion, byproduct formation | Monitor reaction progress to identify optimal reaction time. Avoid prolonged heating. |
| Atmosphere | Oxidation of product | Use an inert atmosphere (N₂ or Ar) for sensitive substrates. |
| Starting Material Purity | Low yield, unexpected byproducts | Purify starting materials before use. |
References
-
An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]
-
2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health. Available at: [Link]
-
Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct. Available at: [Link]
-
Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones a. ResearchGate. Available at: [Link]
-
Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: [Link]
-
Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available at: [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing. Available at: [Link]
-
Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. National Institutes of Health. Available at: [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. OUCI. Available at: [Link]
-
Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. PMC - NIH. Available at: [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. Available at: [Link]
-
Synthesis of dihydroquinazolinone. [Colour online.]. ResearchGate. Available at: [Link]
-
(A) Synthesis of 2,3-dihydroquinazolinones through an MCR between... ResearchGate. Available at: [Link]
-
Some marketed drugs and natural products with dihydroquinazolinone and quinazolinone core skeleton. ResearchGate. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Dihydroquinazolinone Synthesis
A specialized resource for researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (DHQs), a critical scaffold in medicinal chemistry.[1][2][3] Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested advice to navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: My reaction between an anthranilamide and an aldehyde is resulting in a low yield of the desired dihydroquinazolinone. What are the likely causes and how can I improve it?
Answer: Low yields in DHQ synthesis are a frequent challenge and can often be traced back to suboptimal catalyst choice or reaction conditions for your specific substrates.
Underlying Causes & Recommended Actions:
-
Inadequate Catalyst Activity: The most common route for DHQ synthesis is the cyclocondensation of an anthranilamide and an aldehyde.[2][4] This reaction often requires a catalyst to proceed efficiently.
-
Explanation: The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the anthranilamide. This is followed by an intramolecular cyclization.[5]
-
Solution:
-
Introduce an Acid Catalyst: If you are running the reaction without a catalyst, the addition of a Brønsted or Lewis acid is the first logical step. A wide range of acid catalysts have been successfully employed.[4]
-
Catalyst Screening: Not all acid catalysts are equally effective for all substrates. It is advisable to screen a small panel of catalysts to identify the optimal one for your specific reaction.
-
-
| Catalyst Type | Examples | Typical Conditions | Key Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Trifluoroacetic acid (TFA)[6][7], Fumaric Acid[5], Lactic Acid[8] | Often used in catalytic amounts in solvents like ethanol or acetonitrile.[7] | Readily available, inexpensive, and effective for many simple substrates.[5] |
| Lewis Acids | Metal Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃)[4][9], CuCl₂, SnCl₂[8] | Can be used in various solvents, sometimes under solvent-free conditions.[4] | High catalytic activity, moisture and air stability, and tolerance to various functional groups.[4] |
| Solid Acids | Montmorillonite K10, Amberlyst-15[8], nano-SiO₂-SO₃H[10] | Typically require heating and can often be used under solvent-free conditions.[10] | Easy to separate from the reaction mixture, recyclable, and environmentally friendly.[10][11] |
-
Sub-optimal Reaction Conditions:
-
Explanation: Temperature and solvent play a crucial role in reaction kinetics. Insufficient heat may lead to a sluggish reaction, while an inappropriate solvent can hinder the solubility of reactants or interfere with the catalytic cycle.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Many DHQ syntheses proceed well at temperatures ranging from 60°C to 110°C.[5][10]
-
Solvent Selection: If reactants are not fully dissolved, consider switching to a more suitable solvent. Ethanol, acetonitrile, and in some cases, solvent-free conditions have proven effective.[7][10]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired dihydroquinazolinone, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I suppress their formation?
Answer: Side product formation is often indicative of competing reaction pathways or degradation of the product. Identifying the nature of the impurity is key to resolving the issue.
Common Side Products & Mitigation Strategies:
-
Over-oxidation to Quinazolinone:
-
Explanation: Dihydroquinazolinones can be susceptible to oxidation to the corresponding quinazolin-4(3H)-ones, especially at elevated temperatures or in the presence of air.[9]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Lower Reaction Temperature: If feasible for your substrate combination, reducing the reaction temperature can slow down the rate of oxidation.
-
Modified Catalyst Systems: Certain catalysts, like some copper(II) complexes, can promote dehydrogenation, leading to the quinazolinone.[12] If you suspect this, consider switching to a non-oxidizing catalyst system.
-
-
-
Formation of Schiff Base Intermediate:
-
Explanation: The reaction proceeds through a Schiff base intermediate.[2][4] If the final intramolecular cyclization step is slow, this intermediate can accumulate.
-
Solution:
-
Stronger Catalyst: A more potent Lewis acid can better facilitate the intramolecular cyclization. Metal triflates are often effective in this regard.[4]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step.
-
-
-
Hydrolysis of Product:
-
Explanation: Dihydroquinazolinones can be unstable in highly acidic aqueous conditions, leading to hydrolysis.[9]
-
Solution:
-
Control Acid Concentration: Use the minimum effective amount of the acid catalyst.
-
Anhydrous Conditions: If using a moisture-sensitive catalyst or if hydrolysis is suspected, ensure anhydrous solvents and reagents are used. The addition of a drying agent like 4Å molecular sieves can be beneficial.[13]
-
-
Issue 3: Catalyst Deactivation or Poor Recyclability
Question: I am using a heterogeneous catalyst for my dihydroquinazolinone synthesis, but its activity drops significantly upon reuse. What could be causing this and how can I improve its recyclability?
Answer: Loss of activity in heterogeneous catalysts is a common issue and can stem from several factors.
Causes of Deactivation & Solutions:
-
Leaching of Active Species:
-
Explanation: The active catalytic species may be leaching from the solid support into the reaction medium.
-
Solution:
-
Post-Reaction Analysis: Analyze the reaction filtrate for traces of the active metal or acid component to confirm leaching.
-
Stronger Catalyst Anchoring: Consider a catalyst with a more robust linkage between the active site and the support, for example, through covalent bonding.[10]
-
-
-
Fouling of Catalyst Surface:
-
Explanation: Reaction byproducts or starting materials can adsorb onto the catalyst's active sites, blocking them.
-
Solution:
-
Washing Procedure: Implement a thorough washing protocol for the catalyst after each run. This may involve washing with the reaction solvent followed by a lower boiling point solvent to facilitate drying.
-
Calcination (for robust inorganic supports): In some cases, gentle heating under air or vacuum can remove adsorbed organic residues.
-
-
-
Structural Degradation of the Support:
-
Explanation: The support material itself may not be stable under the reaction conditions (e.g., high temperatures or strongly acidic/basic media).
-
Solution:
-
Choose a More Robust Support: Materials like mesoporous silica (e.g., SBA-15, MCM-41) are known for their high thermal and chemical stability and can be excellent supports for catalytic species.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a heterogeneous catalyst over a homogeneous one for dihydroquinazolinone synthesis?
A1: The primary advantages are ease of separation and reusability.[11][14] Heterogeneous catalysts can be removed from the reaction mixture by simple filtration, which simplifies product purification and reduces waste.[11] Their potential for recycling makes them more cost-effective and environmentally friendly for large-scale synthesis.[10][14]
Q2: Are there any "green" or environmentally friendly catalyst options for this synthesis?
A2: Yes, there is a growing interest in developing greener synthetic routes for DHQs.[1][2] Some notable examples include:
-
Lactic acid and Fumaric acid: These are biodegradable and non-toxic Brønsted acids that have been used as effective catalysts.[5][8]
-
Nano-SiO₂-SO₃H: A solid acid catalyst that is recyclable and can be used under solvent-free conditions.[10]
-
Carbon Dots: This nanoscale form of carbon can act as a recyclable carbocatalyst under mild conditions.[15]
-
Water as a solvent: Some catalytic systems have been developed to work efficiently in water, reducing the need for volatile organic solvents.[14]
Q3: Can I synthesize chiral dihydroquinazolinones? What kind of catalysts are required?
A3: Yes, the asymmetric synthesis of chiral DHQs is an active area of research. This typically requires the use of a chiral catalyst to control the stereochemistry of the product. Examples include:
-
Chiral Phosphoric Acids: These have been used in combination with host-guest chemistry to achieve enantioselective tandem reactions.[15]
-
Sc(III)-inda-pybox complexes: These have been employed for enantioselective intramolecular amidation of imines to yield chiral DHQs.[15]
-
Organocatalysts: Chiral organocatalysts have also been developed for the enantioselective synthesis of DHQ derivatives.[6]
Q4: My starting aldehyde has electron-donating groups, and the reaction is very slow. What catalyst modifications should I consider?
A4: Aldehydes with electron-donating groups are less electrophilic and therefore less reactive. To overcome this, you will likely need a more powerful catalytic system.
-
Switch to a Stronger Lewis Acid: Metal triflates, such as Yb(OTf)₃ or Sc(OTf)₃, are excellent candidates as they are strong Lewis acids that can effectively activate electron-rich aldehydes.[4]
-
Gold(I) Catalysis: For certain substrates, gold(I) catalysts like (PPh₃)AuCl/AgOTf have shown high efficiency and broad substrate scope, including those with electron-donating substituents.[13]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Dihydroquinazolinone Synthesis using a Solid Acid Catalyst (nano-SiO₂-SO₃H)
This protocol is adapted from a method utilizing nano-SiO₂-SO₃H as an efficient and recyclable catalyst under solvent-free conditions.[10]
-
Reactant Mixture: In a round-bottom flask, combine isatoic anhydride (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), and ammonium acetate (1 mmol).
-
Catalyst Addition: Add nano-SiO₂-SO₃H (0.02 g) to the flask.
-
Reaction: Heat the mixture at 110°C for the appropriate time (typically monitored by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir.
-
Catalyst Recovery: Filter the solid catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.
Visualization of the General Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones from an anthranilamide and an aldehyde.[4][5]
Caption: Acid-catalyzed synthesis of dihydroquinazolinones.
Troubleshooting Flowchart
This logical diagram provides a step-by-step approach to diagnosing and solving common issues in DHQ synthesis.
Caption: Troubleshooting workflow for DHQ synthesis.
References
-
Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. (2024). Nature. Retrieved January 18, 2026, from [Link]
-
Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Catalytic asymmetric de novo construction of dihydroquinazolinone scaffolds via enantioselective decarboxylative [4+2] cycloadditions. (2018). PubMed. Retrieved January 18, 2026, from [Link]
-
2,3-Dihydroquinazolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis of dihydroquinazolinone. [Colour online.]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst. (2024). Journal of Synthetic Chemistry. Retrieved January 18, 2026, from [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. (2022). Springer Professional. Retrieved January 18, 2026, from [Link]
-
The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (2014). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
-
One‐pot/stepwise synthesis of dihydroquinazolinones (DHQs). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. (2010). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their biological activity. (2023). Baghdad Science Journal. Retrieved January 18, 2026, from [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst | springerprofessional.de [springerprofessional.de]
- 12. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 7,8-Dihydroquinazolin-5(6H)-one
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 7,8-dihydroquinazolin-5(6H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on the pivotal role of solvent selection in achieving high yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, offering solutions grounded in chemical principles to enhance your synthetic outcomes.
Question 1: Why is my yield of 7,8-dihydroquinazolin-5(6H)-one consistently low or non-existent?
A low or negligible yield is one of the most common obstacles in quinazolinone synthesis.[1] This issue is frequently traced back to the choice of solvent, which governs reactant solubility, reaction kinetics, and the thermal conditions of the synthesis.
Potential Causes & Recommended Solutions:
-
Poor Reactant Solubility: For the cyclization to occur, the starting materials (typically an enaminone and a nitrogen source like formamide) must be adequately dissolved. A solvent that fails to solubilize one or more reactants will severely limit the reaction rate.
-
Expert Recommendation: If you observe poor solubility, consider switching to a solvent with a higher polarity. For instance, moving from a non-polar solvent like toluene to a polar aprotic solvent such as Dimethylformamide (DMF) can significantly improve reactant solubility and, consequently, the reaction yield.[1]
-
-
Suboptimal Reaction Temperature: The formation of the quinazolinone ring is an energy-intensive process that often requires high temperatures to overcome the activation energy barrier.[1] The boiling point of the solvent directly dictates the maximum achievable temperature of the reaction at atmospheric pressure.
-
Expert Recommendation: Ensure the solvent's boiling point is compatible with the required reaction temperature (often in the 120-180 °C range for these syntheses). If you are using a low-boiling solvent like ethanol (BP 78 °C), the reaction may not proceed to completion. Switching to a higher-boiling solvent like toluene (BP 111 °C) or utilizing a microwave reactor to exceed the solvent's atmospheric boiling point can be effective strategies.[2][3]
-
-
Solvent-Induced Degradation: At elevated temperatures, some solvents can contribute to the degradation of starting materials, intermediates, or the final product.
-
Expert Recommendation: If you suspect degradation, consider a solvent with greater thermal stability. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yields.
Question 2: How can I improve the purity of my 7,8-dihydroquinazolin-5(6H)-one and minimize side products?
Low purity is often a result of competing reaction pathways that are favored by specific solvent conditions. The solvent can also impact the ease of purification.
Potential Causes & Recommended Solutions:
-
Solvent-Promoted Side Reactions: The polarity and protic nature of a solvent can influence the reaction's selectivity. Protic solvents, for example, may facilitate undesired proton transfer-mediated side reactions.
-
Expert Recommendation: If you are observing significant impurity formation, consider switching from a protic solvent (like ethanol) to an aprotic one (like toluene or DMF) to disfavor these alternative pathways.
-
-
Challenges in Product Isolation: The final purity of your compound is also dependent on how effectively it can be isolated from the reaction mixture. If the product is highly soluble in the reaction solvent, it can be difficult to precipitate, leading to the co-isolation of impurities.
-
Expert Recommendation: Choose a solvent where your product has high solubility at elevated temperatures but low solubility at room temperature. This will allow for purification via recrystallization directly from the reaction mixture upon cooling, which is a highly effective method for improving purity.
-
Table 1: Illustrative Solvent Effects on Quinazolinone Synthesis
| Solvent | Boiling Point (°C) | Polarity | Expected Yield | Expected Purity | Key Considerations |
| Ethanol | 78 | Polar Protic | Low | Low | Generally insufficient temperature for cyclization. |
| Toluene | 111 | Non-polar | Moderate-High | Moderate-High | Good for reactions requiring moderate heat; aids in azeotropic water removal.[4] |
| DMF | 153 | Polar Aprotic | High | High | Excellent solvating power, but can be difficult to remove during workup.[1] |
| DMSO | 189 | Polar Aprotic | Very High | Very High | High boiling point is effective for difficult reactions, but removal is challenging.[3] |
| Acetic Acid | 118 | Polar Protic | Moderate | Moderate | Can act as both a solvent and a catalyst, but may lead to side reactions. |
| Solvent-free | N/A | N/A | Variable | Variable | An environmentally friendly option, often requiring a catalyst like Montmorillonite K-10.[5][6] |
Frequently Asked Questions (FAQs)
This section provides answers to common practical questions related to the synthesis of 7,8-dihydroquinazolin-5(6H)-one.
Q1: What is a good starting solvent for optimizing this reaction?
For the synthesis of quinazolinone derivatives, toluene is often an excellent initial choice. It offers a good balance of being a relatively non-polar, high-boiling solvent that can facilitate the reaction through azeotropic removal of water, which is often a byproduct of the cyclization.[4]
Q2: Can microwave synthesis be beneficial for this reaction?
Yes, microwave-assisted synthesis can be highly advantageous.[2][3] It allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, which can dramatically reduce reaction times and often improve yields.[3]
Q3: Are there any "green" solvent alternatives?
Yes, in line with the principles of green chemistry, solvent-free reactions or the use of deep eutectic solvents (DES) are becoming more common for quinazolinone synthesis.[2] These methods can reduce environmental impact and may simplify product isolation.[2]
Experimental Protocol: Synthesis of 7,8-dihydroquinazolin-5(6H)-one
This protocol outlines a general procedure for the synthesis of 7,8-dihydroquinazolin-5(6H)-one, which can be adapted based on the troubleshooting advice above.
Materials:
-
Appropriate starting materials (e.g., 3-aminocyclohex-2-enone and formamide)
-
Selected solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating source (e.g., heating mantle with stirrer)
-
Inert gas supply (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 3-aminocyclohex-2-enone and an excess of the nitrogen source (e.g., formamide).
-
Solvent Addition: Add the chosen solvent to the flask.
-
Reaction Conditions: Heat the mixture to reflux under constant stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains dissolved, the solvent should be removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of 7,8-dihydroquinazolin-5(6H)-one.
References
-
Khalafy, J., et al. (2012). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. Bulletin of the Korean Chemical Society, 33(9), 2890-2894. Available at: [Link]
-
Brailoiu, E., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(19), 3450. Available at: [Link]
- Google Patents. (2010). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
-
Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2195. Available at: [Link]
-
Molnar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(1), 1-13. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(10), 12856-12873. Available at: [Link]
-
Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 584. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Available at: [Link]
-
Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025. Available at: [Link]
-
El-Hashash, M. A., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]
-
Sanna, M., et al. (2023). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Chen, J., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(3), 315-326. Available at: [Link]
-
Jiang, L., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9205-9213. Available at: [Link]
-
Roopan, S. M., & Khan, F. N. (2008). Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. ResearchGate. Available at: [Link]
-
Nain, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 623. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 13(2), 210. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Techniques for Purifying Quinazolinone Compounds
Welcome to the Technical Support Center for the purification of quinazolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important class of heterocyclic compounds. Drawing upon established protocols and field-proven insights, this resource aims to empower you to optimize your purification strategies, enhance compound purity, and improve overall yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of quinazolinone derivatives, providing foundational knowledge for successful purification.
Q1: What is the primary principle behind recrystallization for purifying quinazolinone compounds?
Recrystallization is a purification technique for solid organic compounds based on differences in their solubility in a specific solvent at varying temperatures. The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one.[1] For quinazolinone derivatives, an ideal solvent will dissolve the crude compound completely at its boiling point but only sparingly at room temperature or below.[1][2] As the hot, saturated solution cools, the solubility of the quinazolinone decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2]
Q2: How do I select an appropriate solvent for the recrystallization of my quinazolinone derivative?
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This ensures maximum recovery of the purified compound upon cooling.[1][2]
-
Inertness: The solvent should not react with the quinazolinone compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Appropriate boiling point: The boiling point of the solvent should ideally be lower than the melting point of the quinazolinone to prevent the compound from "oiling out".[1]
To find the optimal solvent, it is highly recommended to perform small-scale solubility tests with a range of common solvents.[1][2]
Q3: What is a mixed-solvent recrystallization, and when is it necessary for quinazolinone compounds?
A mixed-solvent (or two-solvent) recrystallization is employed when no single solvent meets the desired solubility criteria.[1] This technique uses a pair of miscible solvents: one in which the quinazolinone is highly soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent).[1]
Procedure:
-
Dissolve the crude quinazolinone in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes cloudy, indicating the saturation point.[1]
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated at the boiling point.
-
Allow the solution to cool slowly to induce crystallization.[1]
This method is particularly useful for quinazolinones that are either too soluble or too insoluble in common single solvents.
Q4: How does the structure of a quinazolinone derivative influence its solubility and recrystallization behavior?
The solubility of quinazolinone derivatives is significantly influenced by their molecular structure. The rigid, fused heterocyclic ring system, often combined with aromatic and lipophilic substituents, contributes to high crystal lattice energy and low polarity, leading to poor aqueous solubility.[3] The presence of basic nitrogen atoms within the quinazolinone scaffold can make the solubility of its derivatives pH-dependent.[3] For instance, some quinazolinone-based compounds are more soluble at a lower (acidic) pH where they become ionized.[3]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the recrystallization of quinazolinone compounds.
Problem 1: The compound "oils out" instead of forming crystals.
Possible Causes:
-
Melting Point Below Solvent's Boiling Point: The melting point of the quinazolinone derivative is lower than the boiling point of the recrystallization solvent.[1][4]
-
High Level of Impurities: A significant amount of impurities can lower the melting point of the compound, leading to oiling out.[4][5]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated liquid.[1]
-
Supersaturation: The solution is highly supersaturated at a temperature above the compound's melting point.[2]
Solutions:
-
Reheat and Add More Solvent: Return the mixture to the heat source and add more of the primary solvent to reduce the saturation.[4]
-
Change the Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system.[2]
-
Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.[1]
-
Preliminary Purification: If impurities are the suspected cause, consider a preliminary purification step like column chromatography before recrystallization.[1]
-
Induce Crystallization at a Higher Temperature: Add a seed crystal at a temperature just below the solvent's boiling point to encourage crystal growth before the solution cools to the compound's melting point.
Problem 2: No crystals form upon cooling.
Possible Causes:
-
Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.[1]
-
Unsuitable Solvent: The chosen solvent does not provide a significant difference in solubility between hot and cold temperatures.[1]
-
Slow Nucleation: The formation of initial crystal nuclei is kinetically slow.
Solutions:
-
Concentrate the Solution: Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Induce Crystallization:
-
Further Cooling: Place the solution in an ice bath to further decrease the solubility of the compound.[1]
-
Change Solvent: If the above methods fail, it may be necessary to evaporate the current solvent and attempt recrystallization with a different solvent or solvent system.
Problem 3: Low yield of recrystallized product.
Possible Causes:
-
High Solubility in Cold Solvent: The quinazolinone compound has significant solubility in the cold recrystallization solvent.[1][4]
-
Premature Crystallization: The compound crystallizes during the hot filtration step.[1]
-
Insufficient Cooling: The solution was not cooled for a long enough period or to a low enough temperature.
-
Excessive Washing: Using too much cold solvent to wash the crystals can lead to product loss.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
-
Optimize Solvent Choice: Select a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.[1]
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel, filter paper, and receiving flask.[1]
-
Thorough Cooling: Ensure the solution is adequately cooled in an ice bath to maximize crystal formation.[1]
-
Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Problem 4: Colored impurities remain in the final product.
Possible Cause:
-
Co-crystallization of Impurities: Colored impurities are co-crystallizing with the desired quinazolinone compound.[1]
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude quinazolinone compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. Repeat with various solvents to find an optimal one where the compound is soluble when hot and insoluble when cold.[1] Common solvents to test for quinazolinones include ethanol, methanol, ethyl acetate, and acetone.[1][6]
-
Dissolution: Place the crude quinazolinone in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound fully dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a solvent in which the quinazolinone is soluble (e.g., ethanol) and a miscible solvent in which it is insoluble (e.g., water or hexanes).[2]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Quinazolinone Recrystallization
| Solvent/Solvent System | Typical Use Case | Reference(s) |
| Ethanol | General purpose for many quinazolinone derivatives. | [7][8][9] |
| Methanol | Used for recrystallizing methaqualone hydrochloride. | [10][11] |
| Ethyl Acetate | Effective for isolating quinazolinone products. | [12] |
| Acetone | Can be used for washing and purification. | [13][14] |
| Dichloromethane/Petroleum Ether | A mixed-solvent system for specific intermediates. | [10] |
| Ethanol/Water | A common mixed-solvent system. | [1] |
| Ethyl Acetate/Hexanes | A mixed-solvent system for phenolic quinazolines. | [2] |
Visualizations
Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of quinazolinone compounds by recrystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.
References
-
Rhodium.ws. (n.d.). Methaqualone (Quaalude) Synthesis. Retrieved from [Link]
-
Erowid. (n.d.). Methaqualone (Quaalude) Synthesis. Retrieved from [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, December 11). Methaqualone. Retrieved from [Link]
-
SciSpace. (n.d.). The Forensic Analysis of Illicit Methaqualone-Containing Preparations by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Erowid. (n.d.). Cheapskate's step-by-step guide to create Methaqualone (Quaalude) from Earth, Wind, Fire and Water. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
ResearchGate. (2008, October 8). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]
-
PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ACS Publications. (2023, March 16). Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, August 5). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
IJCRT.org. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF QUINAZOLINONE COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazolines Synthesis & QSAR Study. Retrieved from [Link]
-
PMC - PubMed Central. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-methyl-3-(o-tolyl)quinazolin-4-one. Retrieved from [Link]
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Technical Support Center: Optimizing Column Chromatography for Dihydroquinazolinone Isomers
Welcome to the comprehensive technical support guide for the chromatographic separation of dihydroquinazolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these structurally similar compounds. Drawing from extensive field experience and established scientific principles, this guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve optimal separation results.
Introduction to the Challenge
Dihydroquinazolinones are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthesis of these molecules often results in the formation of isomers, which can possess distinct pharmacological and toxicological profiles.[2] Consequently, the efficient separation of these isomers is a critical step in drug discovery and development. Column chromatography is a fundamental technique for this purpose, yet the subtle structural differences between isomers present a significant purification challenge.[3][4]
This guide will equip you with the knowledge to systematically approach the optimization of your column chromatography methods for dihydroquinazolinone isomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of dihydroquinazolinone isomers, providing step-by-step solutions and the underlying rationale.
Problem 1: Poor or No Separation of Isomers (Co-elution)
Symptoms: A single, broad peak is observed in the chromatogram, or the collected fractions show a mixture of isomers upon analysis (e.g., by TLC or HPLC).
Root Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The chosen stationary phase may not possess the necessary chemical or physical properties to differentiate between the isomers.
-
Solution:
-
Evaluate Alternative Stationary Phases: While silica gel is the most common choice for normal-phase chromatography, its performance can be limited for closely related isomers.[3] Consider using alumina, which can offer different selectivity based on its surface properties.[5] For particularly challenging separations, especially involving enantiomers, chiral stationary phases (CSPs) are essential.[6][7][8] Polysaccharide-based CSPs are widely applicable for a range of chiral compounds.[9][10]
-
Consider Reversed-Phase Chromatography: If the isomers have sufficient hydrophobicity, reversed-phase chromatography on a C18 or phenyl-based column can provide an alternative separation mechanism.[11] Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through π-π interactions.[11]
-
-
-
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving differential migration of the isomers.[5]
-
Solution:
-
Systematic Solvent Screening: Begin by using Thin-Layer Chromatography (TLC) to rapidly screen a variety of solvent systems.[12] The ideal solvent system for column chromatography will show a clear separation of the isomer spots on the TLC plate, with the lower spot having an Rf value of approximately 0.2-0.3.
-
Fine-Tune Polarity: For normal-phase chromatography, a common starting point is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or diethyl ether.[13][14] Make small, incremental changes to the solvent ratio to optimize the separation.
-
Explore Different Solvent Selectivities: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, try replacing ethyl acetate with other solvents of similar polarity but different chemical properties, such as dichloromethane or tert-butyl methyl ether. These solvents can offer different hydrogen bonding and dipole-dipole interactions, potentially improving resolution.
-
-
-
Isocratic vs. Gradient Elution: An isocratic (constant solvent composition) elution may not be sufficient to resolve isomers with very similar retention times.
-
Solution:
-
Implement a Shallow Gradient: A shallow gradient, where the concentration of the stronger eluting solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks.[15][16][17] This technique helps to sharpen the peaks and increase the separation between them.[18]
-
Combine Isocratic and Gradient Steps: For complex mixtures, a method that starts with an isocratic hold followed by a gradient can be highly effective.[15] The initial isocratic step allows for the separation of less retained components, while the subsequent gradient elutes the more strongly retained isomers.
-
-
Problem 2: Peak Tailing
Symptoms: The chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak.
Root Causes & Solutions:
-
Strong Analyte-Stationary Phase Interactions: The dihydroquinazolinone isomers may be interacting too strongly with active sites on the stationary phase, such as acidic silanol groups on silica gel.
-
Solution:
-
Add a Mobile Phase Modifier: For basic compounds like many dihydroquinazolinones, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic silanol groups and reduce peak tailing.[14]
-
Use an End-Capped Stationary Phase: In reversed-phase chromatography, using an "end-capped" stationary phase, where residual silanol groups are chemically deactivated, can significantly improve peak shape for basic analytes.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[19]
-
Solution:
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
Increase Column Diameter: If a larger sample quantity needs to be purified, use a column with a larger diameter to increase the loading capacity.
-
-
Problem 3: Peak Fronting
Symptoms: The chromatographic peaks are asymmetrical, with a leading edge or "front."
Root Causes & Solutions:
-
Sample Overload: This is the most common cause of peak fronting.[19] When the concentration of the sample at the peak maximum exceeds its solubility in the mobile phase, the peak shape becomes distorted.
-
Solution:
-
Dilute the Sample: The simplest solution is to dilute the sample before injection.[19]
-
Reduce Injection Volume: Injecting a smaller volume of the sample can also alleviate fronting.
-
-
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more polar in normal-phase, less polar in reversed-phase) than the mobile phase, it can cause the initial band of the sample to travel too quickly, leading to peak fronting.
-
Solution:
-
Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase used for the separation.
-
Use a Weaker Sample Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that will dissolve it.
-
-
Problem 4: Irreproducible Results (Shifting Retention Times)
Symptoms: The retention times of the isomers vary significantly between runs.
Root Causes & Solutions:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention times, especially in reversed-phase chromatography.[20]
-
Solution:
-
Precise Mobile Phase Preparation: Always prepare fresh mobile phase for each set of experiments and use volumetric flasks and graduated cylinders for accurate measurements.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the system, leading to pressure fluctuations and shifting retention times.[21] Degas the mobile phase before use by sonication, vacuum filtration, or sparging with helium.
-
-
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before injecting the sample.
-
Solution:
-
Adequate Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[21] When changing solvent systems, ensure the column is thoroughly flushed with the new mobile phase.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.[21]
-
Solution:
-
Use a Column Oven: For high-performance liquid chromatography (HPLC), using a thermostatted column compartment will ensure a stable operating temperature and reproducible results.[21]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for separating dihydroquinazolinone isomers?
A1: The choice of stationary phase is crucial and depends on the nature of the isomers.[3]
-
For Diastereomers and Positional Isomers: Standard silica gel or alumina are good starting points for normal-phase chromatography.[5] If these do not provide adequate separation, consider reversed-phase columns like C18 or phenyl.[11]
-
For Enantiomers: A chiral stationary phase (CSP) is necessary.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and effective for a wide range of chiral compounds, including heterocyclic molecules.[9][10]
Q2: What is the best way to develop a mobile phase for isomer separation?
A2: A systematic approach using Thin-Layer Chromatography (TLC) is highly recommended.[5][12]
-
Start with a standard solvent system: For normal-phase on silica, begin with a mixture of hexane and ethyl acetate. For reversed-phase, start with methanol/water or acetonitrile/water.
-
Optimize the solvent ratio: Adjust the ratio of the polar and nonpolar solvents to achieve good separation of the isomer spots on the TLC plate. Aim for an Rf value of 0.2-0.3 for the lower-eluting isomer.
-
Test different solvent selectivities: If you cannot achieve baseline separation by simply adjusting the polarity, try different solvent combinations (e.g., replacing ethyl acetate with dichloromethane).[13][14]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample and the similarity of the isomers.[16][22]
-
Isocratic elution is simpler and can be effective if the isomers have sufficiently different retention times.[18]
-
Gradient elution is generally preferred for complex mixtures or when isomers are very difficult to separate.[17][18] A gradual increase in the stronger solvent concentration can improve resolution and shorten the analysis time.[22]
Q4: My dihydroquinazolinone compound is highly polar and won't move off the baseline on a silica gel column. What should I do?
A4: This indicates that the mobile phase is not polar enough to elute the compound.[23]
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[14][23]
-
Consider a Different Stationary Phase: If increasing the mobile phase polarity doesn't work or leads to poor separation of other components, consider using a more polar stationary phase like diol-bonded silica or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[24]
Q5: Can the synthesis method of dihydroquinazolinones affect their chromatographic separation?
A5: Yes, the synthetic route can influence the impurity profile of the crude product, which can, in turn, affect the chromatographic separation. Different synthetic methods may produce different side products and starting material residues that can interfere with the purification of the desired isomers.[25][26][27][28] It is important to have an analytical method (like LC-MS) to identify the components of the crude mixture to better inform the purification strategy.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Dihydroquinazolinone Isomer Separation
| Chromatography Mode | Stationary Phase | Nonpolar Solvent | Polar Solvent | Modifier (if needed) |
| Normal-Phase | Silica Gel | Hexanes/Heptane | Ethyl Acetate | 0.1-1% Triethylamine (for basic compounds) |
| Normal-Phase | Silica Gel | Dichloromethane | Methanol | 0.1-1% Ammonia (for very polar, basic compounds) |
| Reversed-Phase | C18 | Water/Buffer | Acetonitrile/Methanol | 0.1% Formic Acid or Acetic Acid (for acidic compounds) |
| Chiral | Polysaccharide-based | Hexanes/Heptane | Isopropanol/Ethanol | N/A |
Protocol: Method Development Using Thin-Layer Chromatography (TLC)
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude dihydroquinazolinone mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and visualize the separated spots under UV light (254 nm).
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize: Adjust the solvent system to achieve a clear separation between the isomer spots, with the lower spot having an Rf of approximately 0.2-0.3.
Visualizations
Workflow for Column Chromatography Optimization
Caption: A decision-making workflow for optimizing column chromatography.
Impact of Mobile Phase Polarity on Isomer Separation
Caption: Effect of mobile phase polarity on isomer resolution.
References
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Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
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LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
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Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
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PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Retrieved from [Link]
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MDPI. (2018, September 12). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Retrieved from [Link]
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ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]
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Messe München. (n.d.). Chiral Stationary Phases for Isomer Separations in Bioanalytical and Biopharmaceutical Applications. Retrieved from [Link]
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Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
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ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Retrieved from [Link]
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National Center for Biotechnology Information. (2008, January 15). Optimization of the heterocyclic core of the quinazolinone-derived CXCR3 antagonists. Retrieved from [Link]
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Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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National Institutes of Health. (2022, December 5). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2017, May 15). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Retrieved from [Link]
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Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Purity of 7,8-dihydroquinazolin-5(6H)-one using High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 7,8-dihydroquinazolin-5(6H)-one, a scaffold of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is of paramount importance.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Understanding 7,8-dihydroquinazolin-5(6H)-one
7,8-dihydroquinazolin-5(6H)-one possesses a unique chemical architecture, featuring a dihydroquinazolinone core.[2][3][4] Its structure imparts a degree of polarity, influencing its chromatographic behavior. The presence of both hydrogen bond donors and acceptors suggests that subtle changes in mobile phase composition can significantly impact retention and selectivity.[4] The primary analytical objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.
Methodological Showdown: Reversed-Phase vs. HILIC
Two primary HPLC modes present themselves as viable options for the analysis of 7,8-dihydroquinazolin-5(6H)-one: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
1. Reversed-Phase (RP) Chromatography: The Workhorse of Pharma
RP-HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility, reproducibility, and the availability of a wide array of stationary phases.[5][6][7][8]
-
Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[7][9] Hydrophobic interactions are the primary driver of retention; more hydrophobic molecules are retained longer on the column.[9]
-
Causality in Method Development for 7,8-dihydroquinazolin-5(6H)-one:
-
Column Selection: A C18 column is the logical starting point, offering a high degree of hydrophobicity and surface area for interaction.[6] For potentially closely eluting impurities, a column with a different selectivity, such as a C8 or a phenyl-hexyl phase, can be evaluated.
-
Mobile Phase Optimization: The polarity of the mobile phase is a critical parameter. A gradient elution, starting with a high percentage of aqueous buffer and increasing the organic solvent (acetonitrile is often preferred for its lower viscosity and UV transparency), is typically employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. The choice of buffer (e.g., phosphate, acetate) and its pH can influence the peak shape and retention of ionizable impurities.
-
2. Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist
For compounds that are too polar to be adequately retained on traditional RP columns, HILIC offers a powerful alternative.[10][11][12]
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[13]
-
Causality in Method Development for 7,8-dihydroquinazolin-5(6H)-one:
-
When to Consider HILIC: If early-eluting, polar impurities are observed in the RP-HPLC analysis, or if the main peak shows poor retention even with a highly aqueous mobile phase, HILIC becomes an attractive option.
-
Column and Mobile Phase: An amide- or silica-based HILIC column can provide the necessary retention. The mobile phase will consist of a high percentage of acetonitrile with a small amount of aqueous buffer. Gradient elution in HILIC involves increasing the aqueous content to elute more polar compounds.[10]
-
Comparative Performance: A Data-Driven Approach
To objectively compare the two methodologies, a comprehensive validation study is essential. The following table summarizes key validation parameters and expected performance characteristics for both a primary RP-HPLC method and a comparative HILIC method.
| Validation Parameter | Reversed-Phase (RP-HPLC) Method | Hydrophilic Interaction (HILIC) Method | Rationale & Causality |
| Specificity | Demonstrated by peak purity analysis (PDA detector) and separation from known impurities and degradation products. | Also demonstrated by peak purity and separation, particularly effective for highly polar impurities. | Specificity ensures that the signal measured is solely from the analyte of interest, free from interference.[15] |
| Linearity (r²) | Typically ≥ 0.999 over a range of 50-150% of the target concentration. | Expected to be ≥ 0.998, may show slightly more variability at lower concentrations. | A linear response is crucial for accurate quantitation across a range of concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% for spiked samples at three concentration levels. | 97.0 - 103.0%, potentially wider acceptance criteria due to the nature of the technique. | Accuracy reflects the closeness of the measured value to the true value.[16] |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability (n=6): ≤ 1.5%; Intermediate Precision: ≤ 2.5%. | Precision demonstrates the consistency and reproducibility of the method.[16] |
| Limit of Detection (LOD) | Lower, due to sharper peaks often achieved in well-optimized RP methods. | May be slightly higher, but can be enhanced with mass spectrometric detection.[14] | LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Typically around 0.05% of the target concentration. | May be around 0.1% of the target concentration. | LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | Evaluated by varying parameters like flow rate, column temperature, and mobile phase composition. | Also evaluated, but may be more sensitive to small changes in water content in the mobile phase. | Robustness testing ensures the method remains reliable under minor variations in experimental conditions.[15] |
Experimental Protocols: A Step-by-Step Guide
Primary Method: Reversed-Phase HPLC
This protocol outlines a robust starting point for the purity determination of 7,8-dihydroquinazolin-5(6H)-one.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Comparative Method: HILIC
This protocol provides an alternative for addressing challenges with polar impurities.
Instrumentation:
-
Same as the RP-HPLC method.
Chromatographic Conditions:
-
Column: Amide, 4.6 x 100 mm, 3.0 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.5
-
Gradient Program:
-
0-2 min: 95% A
-
2-12 min: 95% to 70% A
-
12-15 min: 70% A
-
15.1-20 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Visualizing the Workflow: Method Validation
The process of validating an HPLC method is a systematic endeavor to ensure its suitability for the intended purpose.
Sources
- 1. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. biosynce.com [biosynce.com]
- 4. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one | C8H9N3O | CID 5200220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
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- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biocompare.com [biocompare.com]
- 13. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 14. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. fda.gov [fda.gov]
- 16. scribd.com [scribd.com]
A Comparative Guide to 7,8-Dihydroquinazolin-5(6H)-one Derivatives and Established MAO-B Inhibitors for Neurodegenerative Disease Research
For researchers and drug development professionals navigating the landscape of neuroprotective strategies, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of therapeutic design, particularly for Parkinson's disease. While established inhibitors such as selegiline, rasagiline, and safinamide have well-documented clinical efficacy, the quest for novel scaffolds with improved potency, selectivity, and potentially multi-target engagement continues. This guide provides an in-depth comparison of a promising new class of compounds, 7,8-dihydroquinazolin-5(6H)-one derivatives, with these established MAO-B inhibitors, supported by experimental data and detailed protocols.
The Critical Role of MAO-B Inhibition in Neuroprotection
Monoamine oxidase B is a mitochondrial outer membrane enzyme primarily responsible for the degradation of dopamine in the brain. In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B offers a dual benefit. Firstly, it increases the synaptic availability of dopamine, thereby alleviating motor symptoms. Secondly, the enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species, contributing to oxidative stress and neuronal damage. By inhibiting this process, MAO-B inhibitors may exert a neuroprotective effect, potentially slowing disease progression.[]
Comparative Efficacy: A Head-to-Head Analysis
The therapeutic potential of any MAO-B inhibitor is fundamentally defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibitory constant, Ki) and its selectivity for MAO-B over its isoform, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis resulting from the inability to metabolize dietary tyramine.[2]
A recent study has identified a series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective MAO-B inhibitors.[3] The most promising compounds from this series exhibit Ki values in the nanomolar range, positioning them as highly effective inhibitors of MAO-B.[3]
Here, we present a comparative summary of the in vitro efficacy of these novel quinazolinone derivatives against well-established MAO-B inhibitors.
| Compound/Drug | Target | IC50 / Ki | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Mechanism of Action |
| 7,8-Dihydroquinazolin-5(6H)-one Derivative (Compound 4) | hMAO-B | Ki: Nanomolar range[3] | High (details in source) | Not specified |
| 7,8-Dihydroquinazolin-5(6H)-one Derivative (Compound 5) | hMAO-B | Ki: Nanomolar range[3] | High (details in source) | Not specified |
| 7,8-Dihydroquinazolin-5(6H)-one Derivative (Compound 13) | hMAO-B | Ki: Nanomolar range[3] | High (details in source) | Not specified |
| 7,8-Dihydroquinazolin-5(6H)-one Derivative (Compound 14) | hMAO-B | Ki: Nanomolar range[3] | High (details in source) | Not specified |
| Selegiline | hMAO-B | IC50: ~6.8 nM[4] | ~250[4] | Irreversible[5] |
| Rasagiline | hMAO-B | IC50: ~14 nM[4] | ~50[4][6] | Irreversible[5] |
| Safinamide | hMAO-B | IC50: ~79 nM[6] | ~1000[6] | Reversible[5] |
Key Insights from the Data:
-
The novel 7,8-dihydroquinazolin-5(6H)-one derivatives demonstrate potency in the same nanomolar range as the established irreversible inhibitors, selegiline and rasagiline.[3][4]
-
Whole-cell assays have indicated that the most effective of these novel compounds exhibit an efficacy comparable to or slightly lower than the reversible inhibitor, safinamide.[3]
-
Safinamide, while being a reversible inhibitor, showcases exceptional selectivity for MAO-B over MAO-A.[6]
Mechanism of Action: Reversibility as a Key Differentiator
The established MAO-B inhibitors fall into two main categories based on their mechanism of action:
-
Irreversible Inhibitors: Selegiline and rasagiline form a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its permanent inactivation.[5] Enzyme activity is only restored through the synthesis of new enzyme molecules, a process that can take several days.[7] This sustained inhibition can be advantageous for consistent therapeutic effect.
-
Reversible Inhibitors: Safinamide, in contrast, binds non-covalently to the enzyme's active site, and its inhibitory effect can be overcome by increasing substrate concentrations.[8] This reversibility may offer a better safety profile, particularly concerning potential drug-drug and drug-food interactions.
The exact mechanism of action for the 7,8-dihydroquinazolin-5(6H)-one derivatives has not been fully elucidated in the available literature, presenting an exciting avenue for further investigation.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To empower researchers to validate and compare the efficacy of novel MAO-B inhibitors, we provide a detailed, step-by-step protocol for a common in vitro fluorometric assay. This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Principle: The assay measures the fluorescence generated from the reaction of H₂O₂ with a probe in the presence of horseradish peroxidase (HRP). The rate of fluorescence increase is directly proportional to MAO-B activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
High-Sensitivity Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (e.g., 7,8-dihydroquinazolin-5(6H)-one derivatives) and reference inhibitors (e.g., selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B Assay Buffer.
-
Reconstitute the lyophilized MAO-B enzyme with the assay buffer to the recommended concentration. Keep on ice.
-
Prepare a stock solution of the MAO-B substrate in the assay buffer.
-
Prepare a working solution of the fluorescent probe and HRP in the assay buffer. Protect from light.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
-
Assay Setup:
-
Add 50 µL of the MAO-B Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of the diluted test compounds, reference inhibitors, or vehicle control (for uninhibited enzyme activity) to the respective wells.
-
To initiate the reaction, add 40 µL of a master mix containing the MAO-B enzyme, fluorescent probe, HRP, and MAO-B substrate to each well.
-
The final reaction volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro fluorometric MAO-B inhibition assay.
Sources
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- 3. bioassaysys.com [bioassaysys.com]
- 4. | BioWorld [bioworld.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Introduction: The Versatile Scaffold of Quinazoline in Modern Drug Discovery
An In-Depth Comparative Guide to the Efficacy of 7,8-Dihydroquinazolin-5(6H)-one Derivatives
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] This structural motif is present in numerous natural alkaloids and several FDA-approved drugs, underscoring its therapeutic significance.[2][5] Among the diverse classes of quinazoline analogs, 7,8-dihydroquinazolin-5(6H)-one derivatives have emerged as a particularly promising scaffold. The inherent structural flexibility of this core allows for targeted chemical modifications, enabling the fine-tuning of its interaction with various biological targets and paving the way for the development of novel therapeutic agents.[2]
This guide offers a comparative analysis of the efficacy of different 7,8-dihydroquinazolin-5(6H)-one derivatives, synthesizing data from contemporary research. We will explore their performance in key therapeutic areas, delve into the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols to ensure the reproducibility of the findings discussed.
I. Anticancer Efficacy: Targeting Cellular Proliferation Pathways
Quinazolinone-based compounds have made a significant impact in oncology, primarily through the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] The 4-anilino-quinazoline moiety, in particular, is a privileged scaffold for developing EGFR tyrosine kinase inhibitors (TKIs).[7] While much of the literature focuses on the broader quinazolinone class, the dihydro-derivatives represent a key area of development, with studies demonstrating potent cytotoxic effects against a range of human cancer cell lines.[8][9][10]
The mechanism often involves inducing apoptotic cell death by activating intrinsic pathways involving cytochrome c release and subsequent caspase activation, or extrinsic pathways involving caspase-8.[11]
Comparative Cytotoxicity Data
The cytotoxic potential of various quinazolinone and dihydroquinazolinone derivatives has been rigorously evaluated. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, illustrates the efficacy of these compounds against prominent cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Schiff Base (Compound 30) | MCF-7 (Breast) | Not specified, but "substantial inhibition" | [11] |
| Quinazolinone Schiff Base (Compound 31) | MCF-7 (Breast) | Not specified, but "substantial inhibition" | [11] |
| Dihydroquinazolinone (Compound 5a) | HCT-116 (Colon) | 4.87 | [8] |
| Dihydroquinazolinone (Compound 10f) | HCT-116 (Colon) | High potency noted | [8] |
| Dihydroquinazolinone Series (5a-e, 10a-f) | MCF-7 (Breast) | 14.70 - 98.45 | [8] |
| 2,3-Disubstituted Quinazolin-4(3H)-one | HCT-116 (Colon) | 7.67 ± 0.5 | [12] |
| 2,3-Disubstituted Quinazolin-4(3H)-one | HepG-2 (Liver) | 5.85 ± 0.4 | [12] |
| 2,3-Disubstituted Quinazolin-4(3H)-one | MCF-7 (Breast) | 6.97 ± 0.5 | [12] |
| 6-Substituted Benzimidazoquinazoline (3b) | Hep G2 (Liver) | 2.6-fold reduction in IC50 vs. control | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[6]
-
Position 2 and 3 Substitutions: The introduction of various aryl or heterocyclic moieties at the C-2 and N-3 positions significantly modulates cytotoxic activity.[6][12]
-
Position 6 and 7 Substitutions: Modifications at these positions, often involving the introduction of groups that can interact with specific pockets of a target enzyme like EGFR, are critical for potency. For instance, methoxy groups at C-6/C-7 are common in potent EGFR inhibitors.[2][7]
-
Fused Ring Systems: Fusing other heterocyclic rings, such as a benzimidazole nucleus to the quinazoline scaffold, can enhance anticancer activity, as demonstrated by potent effects on liver cancer cells.[13]
Visualizing the EGFR Inhibition Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is critical for cell growth and proliferation.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
II. Antimicrobial Efficacy: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[4][14] Quinazoline derivatives have demonstrated significant potential as both antibacterial and antifungal agents, with a broad spectrum of activity.[1][4][15][16] The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[1]
Comparative Antimicrobial Activity
Studies have shown that these compounds are effective against a variety of pathogenic microbes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | Activity/Result | Reference |
| Novel Quinazolinones | Staphylococcus aureus (Gram +) | Pronounced antimicrobial activity | [16] |
| Novel Quinazolinones | Streptococcus pneumoniae (Gram +) | Bacteriostatic effect | [16] |
| Quinazoline Metal Complexes | Escherichia coli (Gram -) | Promising antibacterial activity | [1] |
| Quinazoline Metal Complexes | Candida albicans (Fungus) | Promising antifungal activity | [1] |
| Substituted Quinazolines (3a1, 3b2) | Aspergillus niger (Fungus) | Good inhibition of growth | [14] |
| 4-oxoquinazoline derivatives | Gram-positive organisms | Significant in vitro activity | [15] |
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The introduction of lipophilic groups, such as a naphthyl radical, can enhance antimicrobial activity by increasing the compound's ability to penetrate the bacterial cell membrane.[16]
-
Metal Complexation: Coordinating quinazoline ligands with metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺) can significantly enhance their biological activity, potentially by altering solubility or improving interaction with microbial targets.[1]
-
Substitutions: Alkyl and phenyl substitutions at the 6th position of the quinazoline ring have been shown to increase inhibition against both gram-positive and gram-negative bacteria.[14]
Workflow for Antimicrobial Screening
The process of identifying and validating new antimicrobial agents involves a systematic series of steps.
Caption: A typical workflow for the screening of novel antimicrobial compounds.
III. Neuroprotective Efficacy: Inhibition of Monoamine Oxidase B (MAO-B)
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant challenge to public health.[17] One therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. A recent study has identified the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as a promising source of potent and selective MAO-B inhibitors.[17]
Comparative MAO-B Inhibitory Activity
A library of 36 derivatives was synthesized and evaluated, leading to the identification of several compounds with nanomolar potency. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | MAO-B Inhibition (Ki, nM) | Key Properties | Reference |
| Compound 4 | Nanomolar range | Potent & selective; Weakly inhibits GSK3β kinase | [17] |
| Compound 5 | Nanomolar range | Potent & selective | [17] |
| Compound 13 | Nanomolar range | Potent & selective | [17] |
| Compound 14 | Nanomolar range | Potent & selective | [17] |
| Safinamide (Reference) | N/A | Reference drug | [17] |
The most promising compounds demonstrated effectiveness in whole-cell assays comparable to the reference drug safinamide and possessed drug-like physicochemical properties.[17] Compound 4 was highlighted as a particularly interesting lead for its dual ability to also weakly inhibit GSK3β, another relevant target in neurodegeneration.[17]
Role of MAO-B in Dopamine Degradation
Understanding the role of MAO-B is key to appreciating the therapeutic rationale for its inhibition.
Caption: Inhibition of MAO-B prevents dopamine degradation and reduces oxidative stress.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7,8-dihydroquinazolin-5(6H)-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Validation: The positive control well should be turbid, and the negative control well should be clear.
References
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry.
- Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences.
- Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed.
- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.
- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- (PDF) Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
- Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones | Request PDF.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- (PDF) Synthesis and Biological Evaluation of some Quinazoline Derivatives - ResearchGate.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
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Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[14][16]imidazo[1,2-c]quinazoline Derivatives. - Research Journal of Pharmacy and Technology. Available from:
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
- Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals - Benchchem.
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A Tale of Two Scaffolds: Unveiling the Contrasting Biological Activities of 7,8-Dihydroquinazolin-5(6H)-one and Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the quinazoline scaffold has long been hailed as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules have been built. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, ranging from anticancer to antimicrobial agents. However, a lesser-known, partially saturated cousin, 7,8-dihydroquinazolin-5(6H)-one, is beginning to emerge from the shadows, revealing a distinct and equally compelling biological profile. This guide provides an in-depth, objective comparison of these two heterocyclic systems, delving into their divergent biological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate them. By synthesizing technical data with field-proven insights, we aim to equip researchers with the knowledge to strategically leverage these scaffolds in their drug discovery endeavors.
The Structural Nuances: Aromaticity vs. Partial Saturation
At the heart of their differing biological activities lies a fundamental structural distinction. The quinazolinone core is a fully aromatic bicyclic system, comprised of a benzene ring fused to a pyrimidine ring. This planarity and electron delocalization are key to its ability to interact with a wide array of biological targets, particularly the ATP-binding pockets of kinases.[1]
In contrast, the 7,8-dihydroquinazolin-5(6H)-one scaffold possesses a partially saturated cyclohexenone ring fused to the pyrimidine ring. This loss of planarity in one of the rings introduces a three-dimensional character to the molecule, influencing its shape, flexibility, and ultimately, its preferred biological partners.
A Comparative Landscape of Biological Activity
The structural differences between these two scaffolds translate into distinct and, in some cases, non-overlapping biological activities. While quinazolinones have carved a significant niche in oncology, 7,8-dihydroquinazolin-5(6H)-ones are showing promise in the realm of neurodegenerative diseases.
The Domain of Quinazolinones: A Bastion Against Cancer and Inflammation
The quinazolinone scaffold is a cornerstone in modern oncology, with numerous derivatives approved as anticancer drugs.[2][3] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[4]
Key Anticancer Activities:
-
EGFR Inhibition: Quinazolinone derivatives are renowned for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] Compounds like gefitinib and erlotinib are clinically used to treat non-small cell lung cancer.[4]
-
VEGFR Inhibition: Many quinazolinone-based molecules effectively target Vascular Endothelial Growth Factor Receptor (VEGFR), playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[4]
-
Multi-Kinase Inhibition: The versatility of the quinazolinone scaffold allows for the design of multi-targeted kinase inhibitors, simultaneously blocking several signaling pathways involved in tumor growth and survival.[1]
Beyond cancer, quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5] Their broad biological profile also extends to antimicrobial and anticonvulsant activities.[6]
The Emerging Promise of 7,8-Dihydroquinazolin-5(6H)-one: A New Frontier in Neuroprotection
Research into the biological activities of 7,8-dihydroquinazolin-5(6H)-one derivatives is a more recent development, with a primary focus on neurodegenerative diseases.
Key Neuroprotective Activities:
-
MAO-B Inhibition: A significant breakthrough in this area has been the discovery of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7][8] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[7]
-
GSK3β Inhibition: Some derivatives of this scaffold have also shown the ability to inhibit Glycogen Synthase Kinase 3β (GSK3β), another important target in neurodegenerative disorders like Alzheimer's disease.[7]
While the primary focus has been on neuroprotection, some studies have begun to explore the anticancer potential of dihydroquinazolinone derivatives, suggesting that this scaffold may also possess cytotoxic activities, albeit through potentially different mechanisms than their fully aromatic counterparts.[9][10]
Quantitative Comparison of Biological Activity
To provide a clearer picture of their relative potencies, the following table summarizes key inhibitory data for representative compounds from both classes. It is important to note that a direct head-to-head comparison in the same assays is often lacking in the literature, so this data is compiled from various sources.
| Compound Class | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| Quinazolinone | EGFR | Kinase Assay | 10 nM | [11] |
| VEGFR-2 | Kinase Assay | 80 nM | [4] | |
| COX-2 | Enzyme Assay | 0.5 µM | [7] | |
| 7,8-Dihydroquinazolin-5(6H)-one | MAO-B | Enzyme Assay | Nanomolar range (Kᵢ) | [7][8] |
| GSK3β | Kinase Assay | Weak inhibition | [7] | |
| HCT-116 (Colon Cancer) | Cell Viability | 4.87 µM | [10] | |
| MCF-7 (Breast Cancer) | Cell Viability | 14.70 µM | [10] |
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this field, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of these compounds.
Protocol 1: In Vitro EGFR Kinase Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR (Wild-Type or mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.
-
Add 50 nL of the test compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[12][13]
Protocol 2: In Vitro Monoamine Oxidase (MAO-B) Inhibition Assay (Fluorometric)
This protocol is used to determine the inhibitory potential of test compounds against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Benzylamine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Selegiline)
-
96-well black microplate
Procedure:
-
Prepare working solutions of the MAO-B enzyme, substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Add 50 µL of the MAO Assay Buffer to all wells.
-
Add 2 µL of the test compound dilutions or reference inhibitor to the appropriate wells.
-
Add 20 µL of the MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately begin reading the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm, taking readings every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.[2][14]
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[11][15][16]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the functional differences between these two scaffolds, we can visualize their impact on key signaling pathways and the workflows of the experimental procedures used to assess them.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Caption: Experimental workflow for the MAO-B inhibition assay.
Conclusion: Choosing the Right Scaffold for the Right Target
The comparative analysis of 7,8-dihydroquinazolin-5(6H)-one and quinazolinone derivatives reveals a fascinating dichotomy in their biological activities, largely dictated by their structural differences. Quinazolinones, with their planar, aromatic nature, have proven to be exceptionally versatile scaffolds for the development of anticancer agents, particularly kinase inhibitors. Their extensive structure-activity relationship data and clinical success make them a go-to framework in oncology drug discovery.
Conversely, the partially saturated 7,8-dihydroquinazolin-5(6H)-one scaffold, with its three-dimensional character, is carving out a distinct niche in the field of neurodegenerative diseases as potent and selective MAO-B inhibitors. While its full therapeutic potential is still being explored, it represents a promising starting point for the development of novel treatments for conditions like Parkinson's and Alzheimer's diseases.
For researchers and drug development professionals, the choice between these two scaffolds should be a strategic one, guided by the specific biological target and the desired pharmacological profile. This guide serves as a foundational resource, providing the necessary technical information and experimental context to make informed decisions in the ongoing quest for novel and effective therapeutics.
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Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. [Link]
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Ali, M. M., et al. (2012). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering Research, 1(3), 1-6. [Link]
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Kumar, P., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2013, 895475. [Link]
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Purohit, T., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10013-10034. [Link]
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Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045929. [Link]
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Kumar, A., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 7(6), 163-170. [Link]
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Asadi, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(1), 1-15. [Link]
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Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
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Kumar Nallasivan, P., et al. (2015). ANTI-INFLAMMATORY ACTIVITIY OF NOVEL PYRAZOLINE CONTAINING QUINAZOLINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(1), 31-38. [Link]
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Grytsak, O. A., et al. (2024). Synthesis of Novel 6,7,8,9-Tetrahydro-5H-5-hydroxyphenyl-2-benzylidine-3-substituted Hydrazino Thiazolo (2,3-b) Quinazoline as Potent Antinociceptive and Anti-inflammatory Agents. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of Dihydroquinazolinone Analogs
Introduction: The Enduring Potential of the Dihydroquinazolinone Scaffold
The quinazolinone core, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its prevalence in various bioactive natural products and synthetic molecules.[1] Its derivatives, particularly 2,3-dihydroquinazolin-4(1H)-ones, have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This wide range of biological functions makes the dihydroquinazolinone scaffold a privileged structure for the development of novel therapeutic agents.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dihydroquinazolinone analogs. We will dissect how specific structural modifications influence biological outcomes, compare the performance of various analogs with supporting data, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the chemical space of this versatile scaffold and rationally design next-generation therapeutics.
Part 1: The Synthetic Landscape: Crafting the Dihydroquinazolinone Core
The versatility of the dihydroquinazolinone scaffold is matched by the diversity of synthetic routes available for its construction. The choice of synthetic strategy is critical as it dictates the feasibility of introducing chemical diversity at various positions of the core structure.
Common Synthetic Strategies:
-
Three-Component Condensation: A highly efficient and atom-economical approach involves the one-pot reaction of an isatoic anhydride, a primary amine (or ammonia source like urea), and an aldehyde.[5][6] This method is favored for its operational simplicity and its ability to rapidly generate a library of analogs by varying the amine and aldehyde building blocks. The use of catalysts like SnCl₂·2H₂O under solvent-free conditions represents an environmentally conscious "green chemistry" approach, minimizing waste and often improving yields.[2][6]
-
Solid-Phase Synthesis: For generating large combinatorial libraries, solid-phase synthesis offers significant advantages in purification and automation.[1] In this method, the initial building block is attached to a resin support, and subsequent reagents are added in solution. Excess reagents and byproducts are simply washed away, streamlining the purification process. This technique was successfully employed to create a 19-compound library of dihydroquinazoline-2(1H)-ones for anticancer screening.[1]
Below is a generalized workflow for the popular three-component synthesis.
Caption: Key substitution points on the dihydroquinazolinone scaffold.
Anticancer Activity
Dihydroquinazolinones have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of kinases (e.g., EGFR), tubulin polymerization, and the induction of apoptosis. [1][7][8] The SAR for anticancer activity reveals several key trends:
-
Substituents at C-2: The nature of the aryl or heteroaryl group at the C-2 position is a major determinant of potency. Electron-withdrawing groups on this aryl ring often enhance activity. For instance, quinazolinone sulfamates designed to mimic steroidal microtubule disruptors showed potent antiproliferative activity, with compound 7j (structure not fully detailed in abstract) achieving a GI₅₀ of 50 nM against DU-145 prostate cancer cells. [8]This activity was linked to the inhibition of tubulin assembly. [8]* Substituents at N-3: Modification at the N-3 position can also significantly impact activity. The introduction of a thiophen-2-ylmethylene)amino group at N-3, as in compound 3m , resulted in the most potent antibacterial and antifungal agent in its series, suggesting this position is crucial for antimicrobial interactions. [9]* Substituents on the Benzene Ring: Substitution on the fused benzene ring (positions 5-8) is also critical. Many FDA-approved EGFR inhibitors like Gefitinib feature a 4-aminoarylquinazoline core, highlighting the importance of substitutions at positions 6 and 7 for kinase binding. [7] Comparative Data: Anticancer Activity of Dihydroquinazolinone Analogs
| Compound ID | Key Structural Features | Target Cell Line | Potency (IC₅₀/GI₅₀) | Reference |
| CA1-e | Varied amino acid substituent at R1 | A2780 (Ovarian) | 22.76 µM | [1] |
| CA1-g | Varied amino acid substituent at R1 | A2780 (Ovarian) | 22.94 µM | [1] |
| 7b | N-2 substituent mimicking steroidal D-ring | DU-145 (Prostate) | 300 nM | [8] |
| 7j | Optimized sulfamate analog of 7b | DU-145 (Prostate) | 50 nM | [8] |
| Compound 130 | Unspecified quinazolinone hydrazide | MCF-7 (Breast) | 1.31 µM | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and dihydroquinazolinones have emerged as a promising scaffold. [2] The SAR for antimicrobial activity indicates:
-
Lipophilicity and Electronic Effects: The antimicrobial potency is often influenced by the overall lipophilicity of the molecule and the electronic nature of the substituents at the C-2 position.
-
Specific Substituent Effects:
-
In one study, analogs 4d and 4e , synthesized via a solvent-free method, showed the highest activity against the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. [2] * Compound 4d also displayed a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus. [2] * Another study identified compound 3m , 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, as a highly active agent, with an MIC of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans. [9]The thiophene moiety appears crucial for its potent activity.
-
Comparative Data: Antimicrobial Activity of Dihydroquinazolinone Analogs
| Compound ID | Key Structural Features | Target Microorganism | Potency (MIC) | Reference |
| 4d | Aryl group at C-2 | P. aeruginosa | 0.25 mg/mL | [2] |
| 4d | Aryl group at C-2 | B. subtilis | 0.25 mg/mL | [2] |
| 4e | Aryl group at C-2 | P. aeruginosa | 0.25 mg/mL | [2] |
| 3m | Thiophene at N-3 via imine | S. aureus | 1.95 µg/mL | [9] |
| 3m | Thiophene at N-3 via imine | C. albicans | 3.90 µg/mL | [9] |
| 5b | Pyrazole analogue | S. aureus | 1.95 µM | [11] |
| 5b | Pyrazole analogue | P. aeruginosa | 0.49 µM | [11] |
Part 3: Experimental Protocols for Synthesis and Evaluation
A robust SAR study relies on reproducible and well-controlled experiments. The following protocols are designed as self-validating systems, incorporating necessary controls for generating trustworthy data.
Protocol 1: Three-Component Synthesis of a 2-Aryl-2,3-dihydroquinazolin-4(1H)-one
This protocol is adapted from efficient, solvent-free methodologies. [2][6] Causality: The choice of SnCl₂·2H₂O as a catalyst is based on its effectiveness as a mild Lewis acid to activate the carbonyl groups and facilitate the cyclocondensation cascade. The solvent-free condition at elevated temperature (110°C) provides the necessary energy for the reaction while being environmentally friendly and simplifying work-up. [6] Methodology:
-
Preparation: In a 10 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired aryl aldehyde (1.0 mmol), urea (1.1 mmol), and SnCl₂·2H₂O (0.18 mmol, 18 mol%).
-
Reaction: Heat the mixture in an oil bath at 110°C. Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature. Add 10 mL of cold water and stir vigorously for 15 minutes.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 5 mL).
-
Purification: Recrystallize the crude solid from ethanol to yield the pure dihydroquinazolinone analog.
-
Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [2]
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability, relying on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in living cells. [12][13] Causality: This assay provides a quantitative measure of how a compound affects cell proliferation and metabolic activity. A dose-response curve is generated to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%), which is a critical metric for comparing the potency of different analogs.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A2780, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) to represent 100% viability and a positive control (a known cytotoxic drug like cisplatin) to validate assay sensitivity.
-
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Part 4: Conclusion and Future Outlook
The dihydroquinazolinone scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The SAR studies summarized here demonstrate that targeted modifications to the C-2, N-3, and fused aromatic ring positions can profoundly influence biological activity, steering the compounds towards potent anticancer or antimicrobial agents. The development of efficient, one-pot synthetic methods further enables the rapid exploration of chemical diversity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific kinases, microbial enzymes) for the most potent compounds to enable mechanism-based optimization. [1]* ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify candidates with favorable drug-like profiles. [1]* Hybrid Molecules: Combining the dihydroquinazolinone core with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.
By integrating rational design based on established SAR with robust synthetic and biological evaluation protocols, the full therapeutic potential of dihydroquinazolinone analogs can be realized.
References
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Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health (NIH). Available at: [Link]
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Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. (2024). ResearchGate. Available at: [Link]
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The Ascendant Trajectory of Quinazolinone Derivatives in Oncology: A Comparative Analysis of Antitumor Efficacy
For decades, the quinazolinone scaffold has captivated medicinal chemists with its remarkable versatility and broad spectrum of biological activities. This guide offers a comparative analysis of prominent quinazolinone derivatives, dissecting their antitumor performance based on robust experimental data. We delve into the mechanistic intricacies that underpin their therapeutic potential, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
The quest for novel, more effective anticancer agents is a cornerstone of modern medical research. Quinazolinone and its derivatives have emerged as a particularly fruitful area of investigation, with several compounds already clinically approved and many more in preclinical development.[1][2] Their efficacy stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[3][4][5] This guide will illuminate the antitumor properties of select quinazolinone derivatives, focusing on their performance against various cancer cell lines and their impact on key signaling pathways.
Comparative Antitumor Activity of Lead Quinazolinone Derivatives
The true measure of an anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity of several recently developed quinazolinone derivatives against a panel of human cancer cell lines. This data, expressed as IC50 (the half-maximal inhibitory concentration) and GI50 (the half-maximal growth inhibition), provides a quantitative basis for comparing their potency.
| Derivative | Target Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Mechanistic Insights | Reference |
| Compound 18 | MGC-803 (Gastric Cancer) | IC50: 0.85 | Induces G2/M cell cycle arrest and apoptosis.[6] | |
| MCF-7 (Breast Cancer), PC-9, A549, H1975 (Lung Cancer) | Low micromolar cytotoxicity | Downregulates Bcl-2 and Mcl-1; upregulates Bax and cleaved PARP.[6] | ||
| Compound 6d | NCI-H460 (Lung Cancer) | GI50: 0.789 | Potent EGFR inhibitor (IC50: 0.069 µM).[7] | |
| 40 different cancer cell lines | TGI range: 2.59–9.55 | Induces apoptosis and G1/S phase cell cycle arrest in breast cancer cells.[7] | ||
| Benzimidazole-quinazolinone derivative (108) | A-375 (Melanoma) | Not specified | Targets RAF kinase, induces G2/M phase cell cycle arrest and apoptosis.[3] | |
| Fiscalin B analogue (5c) | HCT-15 (Colon Cancer), NCI-H460 (Lung Cancer) | GI50: 31-52 | Weak to moderate activity.[8] | |
| Quinazolinone-azole hybrid (55) | MCF-7 (Breast Cancer), A549 (Lung Cancer) | More potent than cisplatin | Binds to EGFR.[9] |
Analysis of Comparative Efficacy:
The data clearly indicates that subtle structural modifications to the quinazolinone core can lead to significant differences in antitumor potency and target specificity. For instance, Compound 18 demonstrates impressive nanomolar efficacy against gastric cancer cells, highlighting its potential as a lead compound for this malignancy.[6] Its mechanism, involving the induction of apoptosis through modulation of the Bcl-2 family of proteins, is a well-established strategy in cancer therapy.[6]
In contrast, Compound 6d exhibits potent, sub-micromolar activity against a lung cancer cell line and broad cytostatic effects across numerous cancer types.[7] Its primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical signaling node frequently dysregulated in cancer.[7][10][11] The ability of quinazolinone derivatives to target EGFR is a recurring theme and a key reason for their clinical success, with drugs like gefitinib and erlotinib being prominent examples.[12][13]
The benzimidazole-quinazolinone derivative (108) showcases yet another therapeutic avenue by targeting the RAF kinase, a key component of the MAPK/ERK signaling pathway.[3] This demonstrates the remarkable capacity of the quinazolinone scaffold to be tailored for inhibiting different oncogenic kinases.
Mechanistic Deep Dive: Targeting Key Oncogenic Pathways
The antitumor activity of quinazolinone derivatives is intrinsically linked to their ability to interfere with critical cellular processes that drive cancer progression. Two of the most significant signaling pathways targeted by this class of compounds are the EGFR and PI3K/Akt/mTOR pathways.
The EGFR Signaling Cascade: A Prime Target for Quinazolinone Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell division.[11] Quinazolinone-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and subsequent activation of downstream signaling.[14]
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical intracellular signaling network that is frequently hyperactivated in cancer.[12][13] This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[15] Several quinazolinone derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing antitumor effects.[3][16]
Experimental Protocols for Evaluating Antitumor Activity
The robust evaluation of novel anticancer compounds necessitates a standardized set of in vitro and in vivo assays. The following outlines the fundamental experimental workflow for assessing the antitumor activity of quinazolinone derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of cancer research, it is widely used to measure the cytotoxic effects of a compound on a panel of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A diverse panel of cancer cell lines representing different tumor types is crucial to assess the broad-spectrum activity and potential selectivity of the compound.
-
Concentration Range: A wide range of concentrations is tested to accurately determine the dose-dependent effect of the compound and calculate a reliable IC50 value.
-
Incubation Time: The choice of incubation time allows for the assessment of both short-term and long-term cytotoxic effects.
Caption: General experimental workflow for evaluating antitumor agents.
Future Perspectives and Conclusion
Quinazolinone derivatives represent a highly promising and versatile scaffold for the development of novel anticancer therapies.[2] Their ability to target a wide range of oncogenic pathways, coupled with their synthetic tractability, ensures their continued prominence in the field of oncology drug discovery.[3] Future research will likely focus on the development of more potent and selective inhibitors, as well as the exploration of novel drug delivery systems to enhance their therapeutic index. The comparative data and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against cancer through the innovative design of quinazolinone-based therapeutics.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 7,8-Dihydroquinazolin-5(6H)-one Activity
A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Models
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1][2] Within this class, 7,8-dihydroquinazolin-5(6H)-ones are gaining significant attention. This guide provides a technical comparison of their performance, focusing on the critical correlation between in vitro activity and in vivo efficacy, a cornerstone for successful translational research. We will delve into the experimental data, explain the rationale behind the chosen methodologies, and offer a transparent comparison with alternative compounds.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
Establishing a strong IVIVC is paramount in drug development. It validates the biological hypothesis, justifies the significant investment in animal studies, and provides early indicators of a compound's potential clinical success. For kinase inhibitors, a class to which many quinazolinone derivatives belong, this correlation hinges on demonstrating that the biochemical inhibition observed in a test tube translates to the desired cellular effect and, ultimately, to a therapeutic outcome in a living organism.[3][4]
In Vitro Evaluation: From Enzyme to Cell
The initial assessment of 7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a tiered approach, starting with target-based enzymatic assays and progressing to cell-based functional assays.
Enzymatic Assays: Gauging Target Engagement
A primary application for this scaffold has been in the development of selective enzyme inhibitors. For instance, a series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives were synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] Some of these compounds also exhibited weak inhibitory activity against glycogen synthase kinase 3β (GSK3β).[5]
The table below summarizes the in vitro enzymatic activity of selected 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives against human MAO-B.
| Compound | Substitution Pattern | MAO-B Ki (nM)[5] |
| 4 | 2-(phenylamino) | 8.5 |
| 5 | 2-((4-fluorophenyl)amino) | 12.3 |
| 13 | 2-((3-chlorophenyl)amino) | 4.9 |
| 14 | 2-((4-chlorophenyl)amino) | 6.2 |
| Safinamide | (Reference Drug) | 28.0 |
Experimental Protocol: MAO-B Inhibition Assay
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Kynuramine.
-
Detection Method: Fluorometric measurement of the product, 4-hydroxyquinoline.
-
Procedure: The enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate. The fluorescence is measured over time to determine the reaction rate.
-
Data Analysis: The inhibitor concentration that causes 50% inhibition (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a recombinant human enzyme ensures target specificity. Kynuramine is a standard, reliable substrate for MAO-B, and the fluorometric readout provides high sensitivity and throughput for screening.
Cellular Assays: Assessing Biological Function
The next critical step is to determine if the enzymatic inhibition translates into a functional effect in a cellular context. For the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series, their ability to inhibit MAO-B activity was assessed in whole cells.[5] In the context of oncology, a different set of quinazolinone and dihydroquinazolinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][7]
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |
| Compound 4 | SH-SY5Y (neuroblastoma) | Whole-cell MAO-B inhibition | - | Comparable to Safinamide[5] |
| Compound 5a | HCT-116 (colon cancer) | Cytotoxicity | Cell Viability | 4.87 (72h)[7] |
| Compound 10f | MCF-7 (breast cancer) | Cytotoxicity | Cell Viability | 14.70 (72h)[7] |
| CA1-e | A2780 (ovarian cancer) | Anti-proliferative | Cell Proliferation | 22.76[2] |
| CA1-g | A2780 (ovarian cancer) | Anti-proliferative | Cell Proliferation | 22.94[2] |
Experimental Protocol: Cellular Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read on a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
Self-Validating System: This protocol includes untreated and vehicle-treated controls to establish baseline viability and a positive control (e.g., a known cytotoxic drug like doxorubicin) to validate the assay's sensitivity.
In Vivo Evaluation: From Bench to Preclinical Models
While in vitro data are essential for initial screening and optimization, in vivo studies are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. For quinazolinone-based compounds, particularly those with kinase inhibitory activity, mouse xenograft models are a common choice for assessing anti-tumor efficacy.[3][8]
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Connecting In Vitro to In Vivo: A Case Study with a Kinase Inhibitor (CYC202)
While specific in vivo data for 7,8-dihydroquinazolin-5(6H)-ones is emerging, we can draw parallels from the well-documented development of other kinase inhibitors with similar scaffolds. For example, the cyclin-dependent kinase inhibitor CYC202 demonstrated a clear correlation between its in vitro potency and in vivo efficacy.[3]
| Parameter | In Vitro Data | In Vivo Data |
| Compound | CYC202 (trisubstituted aminopurine) | CYC202 |
| Target | Cyclin-dependent kinases | Cyclin-dependent kinases |
| Cellular IC50 | 15 µM (HCT116 cells)[3] | - |
| In Vivo Model | - | HCT116 tumor xenograft in mice[3] |
| Outcome | Inhibition of cell proliferation | Inhibition of tumor growth[3] |
| Bioavailability | - | 86% (oral)[3] |
This example illustrates the ideal trajectory: potent in vitro activity against cancer cell lines translates to significant tumor growth inhibition in a relevant animal model, supported by favorable pharmacokinetic properties like good oral bioavailability.
Signaling Pathways and Mechanism of Action
Many quinazolinone derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, cediranib, a receptor tyrosine kinase (RTK) inhibitor, has been shown to inhibit both the MAPK and AKT pathways, which are critical for glioblastoma progression.[8]
Signaling Pathway: Inhibition of MAPK and AKT by an RTK Inhibitor
Caption: Inhibition of RTK signaling by quinazolinone derivatives.
Comparative Analysis and Future Directions
The 7,8-dihydroquinazolin-5(6H)-one scaffold represents a promising starting point for the development of novel therapeutics. The data presented for the 2-(phenylamino) derivatives show potent and selective MAO-B inhibition in vitro, with initial cellular data supporting this mechanism.[5] For these compounds to progress, the next logical step is to evaluate their efficacy in in vivo models of neurodegeneration, assessing both target engagement in the brain and behavioral outcomes.
In the context of oncology, while various quinazolinone and dihydroquinazolinone derivatives show in vitro cytotoxicity, a direct comparison is challenging due to the diversity of cell lines and assay conditions.[2][7] A key takeaway is the importance of structure-activity relationship (SAR) studies to optimize potency.[9][10] Future work should focus on identifying the specific molecular targets of the most potent anti-cancer compounds and then validating their on-target activity in vivo.
Comparison with Alternatives:
-
Against other MAO-B inhibitors: The 7,8-dihydroquinazolin-5(6H)-one derivatives show Ki values in the low nanomolar range, competitive with or superior to the reference drug safinamide in vitro.[5] The key differentiator will be their in vivo efficacy, safety profile, and ability to cross the blood-brain barrier.
-
Against other kinase inhibitors: The quinazolinone core is a well-established scaffold for kinase inhibitors, with several approved drugs.[10][11] For new 7,8-dihydroquinazolin-5(6H)-one-based kinase inhibitors to be competitive, they must demonstrate improved potency, selectivity, or a better resistance profile compared to existing therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7,8-Dihydroquinazolin-5(6H)-one Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold has proven to be a privileged structure, forming the foundation of numerous approved kinase inhibitors.[1][2] A lesser-explored variant, the 7,8-dihydroquinazolin-5(6H)-one core, presents a novel avenue for inhibitor design. However, a critical aspect of preclinical development is the comprehensive understanding of an inhibitor's selectivity – its propensity to bind to intended targets while avoiding off-target interactions that can lead to unforeseen side effects or polypharmacology.[1]
This guide provides an in-depth, objective comparison of the cross-reactivity profile of a representative 7,8-dihydroquinazolin-5(6H)-one based inhibitor with well-established, alternative kinase inhibitors. As extensive kinome-wide screening data for the 7,8-dihydroquinazolin-5(6H)-one scaffold is emerging, we will focus on its known interaction with Glycogen Synthase Kinase 3β (GSK3β) and contrast this with the broader selectivity profiles of the clinically approved pyrimidine-based inhibitors, Gefitinib and Lapatinib.[3][4] This comparative analysis will be supported by detailed experimental protocols for key profiling assays, enabling researchers to design and execute their own cross-reactivity studies.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[5] This conservation presents a significant challenge in the development of selective kinase inhibitors.[6] Off-target inhibition can lead to a range of outcomes, from beneficial polypharmacology, where a single drug modulates multiple disease-relevant pathways, to adverse drug reactions.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, guiding lead optimization and providing a clearer picture of a compound's potential therapeutic window and safety profile.
Comparative Inhibitor Scaffolds
This guide will focus on the following inhibitor scaffolds:
-
7,8-Dihydroquinazolin-5(6H)-one: A novel scaffold with emerging data on its kinase interactions. We will use the representative compound MAO-B-IN-43 , a 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivative, which has been identified as a weak inhibitor of GSK3β.[4]
-
Pyrimidine-based Scaffolds: A well-established class of kinase inhibitors. For comparison, we will examine the cross-reactivity profiles of:
Experimental Methodologies for Cross-Reactivity Profiling
Two primary methodologies are employed to generate the cross-reactivity data presented in this guide: luminescence-based kinase activity assays and chemical proteomics.
Luminescence-Based Kinase Activity Assays (e.g., ADP-Glo™)
These assays quantify kinase activity by measuring the amount of ADP produced during a kinase reaction.[10][11] The ADP-Glo™ assay, in particular, is a robust, high-throughput method that can be used for a wide range of kinases.[10]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the test inhibitor (e.g., MAO-B-IN-43, Gefitinib, Lapatinib) at various concentrations in the kinase reaction buffer containing a final concentration of 1% DMSO.
-
Prepare the kinase and substrate solutions in the kinase reaction buffer.
-
Prepare the ATP solution at the desired concentration (typically at the Kₘ for the specific kinase) in the kinase reaction buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Chemical Proteomics (e.g., Kinobeads)
This approach utilizes affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[13][14] By pre-incubating the lysate with a free test inhibitor, one can perform a competitive binding experiment to determine the inhibitor's targets and their relative affinities.[13]
Caption: Workflow for Kinobeads Chemical Proteomics.
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Incubate the cell lysate with the test inhibitor at various concentrations or a DMSO control for a defined period (e.g., 1 hour) at 4°C.
-
-
Affinity Enrichment:
-
Add the kinobeads slurry to the lysate and incubate for an additional period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Elution:
-
Pellet the kinobeads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using appropriate software.
-
Determine the dose-dependent decrease in the abundance of each kinase in the inhibitor-treated samples compared to the control to generate binding curves and determine apparent dissociation constants (Kₐₚₚ).
-
Comparative Cross-Reactivity Profiles
The following tables summarize the known cross-reactivity data for the selected inhibitors. The data for Gefitinib and Lapatinib are derived from comprehensive kinome-wide screens, while the data for MAO-B-IN-43 is based on its reported weak inhibition of GSK3β.
Table 1: Cross-Reactivity Profile of MAO-B-IN-43 (7,8-Dihydroquinazolin-5(6H)-one Scaffold)
| Target Kinase | % Inhibition @ 10 µM | IC₅₀ (µM) | Data Source |
| GSK3β | Weak Inhibition | >10 | [3][4] |
| Other Kinases | Data Not Available | Data Not Available |
Table 2: Cross-Reactivity Profile of Gefitinib (Pyrimidine Scaffold)
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Data Source |
| EGFR | >90 | 2-37 | [12] |
| GAK | >50 | 90 | [12] |
| RICK (RIPK2) | >50 | 50 | [12] |
| Other Kinases | Largely Inactive | >1000 | [12] |
Table 3: Cross-Reactivity Profile of Lapatinib (Pyrimidine Scaffold)
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Data Source |
| EGFR | >90 | 9.8 | [10] |
| ERBB2 (HER2) | >90 | 13 | [10] |
| ERBB4 | >90 | 36 | [10] |
| ABL1 | >50 | 110 | [10] |
| ABL2 | >50 | 120 | [10] |
| EPHA2 | >50 | 250 | [10] |
| EPHA5 | >50 | 280 | [10] |
| EPHB4 | >50 | 290 | [10] |
| FGR | >50 | 200 | [10] |
| LCK | >50 | 220 | [10] |
| SRC | >50 | 180 | [10] |
| YES1 | >50 | 210 | [10] |
| Other Kinases | Varying Levels of Inhibition | Broad Range | [10] |
Analysis and Interpretation
The available data, though limited for the 7,8-dihydroquinazolin-5(6H)-one scaffold, allows for a preliminary comparison that highlights key principles in inhibitor selectivity.
-
Emerging vs. Established Scaffolds: The 7,8-dihydroquinazolin-5(6H)-one derivative, MAO-B-IN-43, demonstrates a known, albeit weak, interaction with GSK3β.[3][4] This initial finding warrants a broader investigation across the kinome to fully characterize its selectivity profile. In contrast, the extensive data available for Gefitinib and Lapatinib showcase the depth of understanding that can be achieved for well-established scaffolds.
-
Selectivity within a Scaffold Class: The comparison between Gefitinib and Lapatinib, both pyrimidine-based inhibitors, illustrates how modifications to a core scaffold can significantly alter the cross-reactivity profile. Gefitinib exhibits high selectivity for EGFR, with only a few other kinases inhibited at similar concentrations.[12] Lapatinib, on the other hand, is a dual inhibitor of EGFR and HER2 and displays a broader range of off-target interactions, including several members of the Src and Ephrin receptor kinase families.[10] This highlights the importance of empirical testing for each new derivative, as small structural changes can lead to substantial differences in target engagement.
-
Implications for Drug Development: The weak inhibition of GSK3β by a compound designed as a MAO-B inhibitor underscores the potential for unexpected cross-reactivity.[3][4] While this particular interaction may not be potent enough for therapeutic relevance, it serves as a crucial reminder of the need for early and comprehensive off-target screening. Such screening can identify potential liabilities or, in some cases, opportunities for drug repurposing.
Future Directions and Recommendations
For researchers working with 7,8-dihydroquinazolin-5(6H)-one based inhibitors, the following steps are recommended:
-
Comprehensive Kinome Screening: Subject lead compounds to broad kinome-wide profiling using services such as KINOMEscan or by performing in-house assays like the ADP-Glo™ kinase assay against a diverse panel of kinases.
-
Cellular Target Engagement: Complement biochemical assays with cellular methods, such as the kinobeads approach, to confirm target engagement in a more physiologically relevant context.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the 7,8-dihydroquinazolin-5(6H)-one scaffold to understand how different substitutions impact both on-target potency and off-target selectivity.
Conclusion
The journey of a kinase inhibitor from a novel scaffold to a clinical candidate is paved with rigorous characterization. The 7,8-dihydroquinazolin-5(6H)-one scaffold represents an intriguing starting point for the development of new inhibitors. While current cross-reactivity data is limited, the known weak interaction with GSK3β provides a valuable lead for further investigation. By employing the detailed experimental methodologies outlined in this guide and drawing lessons from the well-characterized pyrimidine-based inhibitors, researchers can systematically build a comprehensive understanding of the selectivity of their compounds. This data-driven approach is essential for mitigating risks, uncovering new therapeutic potential, and ultimately, advancing the next generation of targeted therapies.
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LINCS Program. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]
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ResearchGate. (n.d.). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting | Request PDF. Retrieved from [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
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- Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265.
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- O'Brien, N. S., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708.
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Benchmarking New Dihydroquinazolinone Compounds Against Known Anticancer Drugs: A Senior Application Scientist's Guide
Introduction: The Versatility of the Dihydroquinazolinone Scaffold in Oncology
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized in medicinal chemistry as a "privileged scaffold."[1][][3] This designation stems from its structural versatility, which allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities. Among these, the anticancer properties of DHQ derivatives are particularly noteworthy, with compounds demonstrating efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.[4][5]
The mechanisms underlying the anticancer effects of DHQs are diverse, ranging from the induction of cell cycle arrest and apoptosis to the inhibition of critical cellular processes like tubulin polymerization.[6][7] Some derivatives function as targeted inhibitors of specific enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinases, a mechanism shared by the established drug Gefitinib.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark new DHQ compounds against established, clinically relevant anticancer drugs. We will focus on a logical, stepwise experimental workflow designed to rigorously evaluate the efficacy and potential mechanisms of action of novel DHQ derivatives in the context of NSCLC and breast cancer.
Benchmarking Strategy: Selecting the Right Comparators
To ensure a meaningful and robust evaluation of new DHQ compounds, it is crucial to benchmark them against current standard-of-care drugs. For this guide, we have selected three well-characterized anticancer agents with distinct mechanisms of action:
-
Gefitinib: An EGFR tyrosine kinase inhibitor with a quinazoline core structure. It is a first-line treatment for patients with metastatic NSCLC whose tumors have specific EGFR mutations.[8][10] Its structural similarity and targeted mechanism make it an ideal benchmark for DHQ compounds designed as kinase inhibitors.
-
Paclitaxel: A member of the taxane class of drugs that acts as a microtubule stabilizer, disrupting the dynamics of mitotic spindle formation and leading to cell cycle arrest and apoptosis.[1][11] It is a cornerstone of treatment for both NSCLC and breast cancer and serves as an excellent comparator for DHQ derivatives that may target tubulin.[12][13]
-
Doxorubicin: An anthracycline antibiotic that functions as a topoisomerase II inhibitor and intercalates into DNA, thereby inhibiting DNA replication and transcription.[14][] It is a widely used chemotherapeutic agent for breast cancer and provides a benchmark for DHQ compounds with cytotoxic mechanisms distinct from kinase or tubulin inhibition.[12]
Comparative Experimental Workflow
This section outlines a series of key in vitro experiments to quantitatively compare the anticancer activity of a new DHQ compound with Gefitinib, Paclitaxel, and Doxorubicin.
Experimental Workflow Overview
Caption: A streamlined workflow for the comprehensive evaluation of new DHQ compounds.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in selected cancer cell lines.
Cell Lines:
-
A549: Human non-small cell lung carcinoma.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the new DHQ compound and the benchmark drugs (Gefitinib, Paclitaxel, Doxorubicin). Treat the cells with these compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Trustworthiness: This assay is a standard and widely accepted method for assessing cell viability and cytotoxicity. The inclusion of well-characterized benchmark drugs provides internal validation for the assay's performance.
Objective: To determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells (e.g., A549, MCF-7) with the new DHQ compound and benchmark drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and incubate with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Causality: A significant increase in the percentage of cells in the G2/M phase would suggest that the compound may be interfering with mitosis, similar to Paclitaxel.[1] An accumulation in the G1 phase might indicate inhibition of cell proliferation signaling, a characteristic of EGFR inhibitors like Gefitinib.[8]
Objective: To quantify the induction of apoptosis by the test compounds.
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Trustworthiness: This dual-staining method is a gold standard for the quantitative assessment of apoptosis and necrosis, providing reliable data on the mode of cell death induced by the compounds.
Mechanism of Action Elucidation
Based on the initial screening results, further assays can be performed to elucidate the specific mechanism of action.
EGFR Kinase Inhibition Assay
Objective: To determine if the DHQ compound directly inhibits EGFR kinase activity.
Protocol: This assay is typically performed using a commercially available kit (e.g., a luminescence-based kinase assay).
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the new DHQ compound and Gefitinib.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).
-
Data Analysis: Measure luminescence and calculate the percentage of inhibition. Determine the IC50 for EGFR kinase inhibition.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib/DHQ compounds.
Tubulin Polymerization Assay
Objective: To assess the effect of the DHQ compound on the polymerization of tubulin.
Protocol: This assay is also typically performed using a commercial kit.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.
-
Compound Addition: Add the new DHQ compound, Paclitaxel (as a polymerization promoter), and a known inhibitor (e.g., Nocodazole) as controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Monitor the change in fluorescence or absorbance over time, which is proportional to the amount of polymerized tubulin (microtubules).
-
Data Analysis: Plot the change in signal versus time to visualize the effect of the compounds on the rate and extent of tubulin polymerization.
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from these assays should be summarized in tables.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | A549 (NSCLC) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| New DHQ Compound | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
Table 2: Summary of Mechanistic Insights
| Compound | Cell Cycle Arrest | Apoptosis Induction | EGFR Inhibition (IC50) | Tubulin Polymerization |
| New DHQ Compound | G1 / G2/M | Yes / No | Experimental Value | Promotion / Inhibition |
| Gefitinib | G1 | Yes | Known Value | No Effect |
| Paclitaxel | G2/M | Yes | No Effect | Promotion |
| Doxorubicin | G2/M | Yes | No Effect | No Effect |
In Vivo Evaluation: Xenograft Models
Promising DHQ compounds should be further evaluated in in vivo models to assess their efficacy and potential toxicity in a physiological context.
Model: An immunodeficient mouse model (e.g., nude or SCID mice) bearing subcutaneous xenografts of human cancer cells (e.g., A549 or MCF-7).
Procedure:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, new DHQ compound, benchmark drug). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth by caliper measurements and observe the overall health of the mice (body weight, signs of toxicity).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Analysis: Compare the tumor growth inhibition between the treatment groups. Histopathological analysis of major organs can be performed to assess toxicity.
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking new dihydroquinazolinone compounds against established anticancer drugs. By following these detailed protocols and interpreting the data in the context of well-characterized comparators, researchers can effectively assess the therapeutic potential of novel DHQ derivatives, elucidate their mechanisms of action, and make informed decisions for further preclinical and clinical development. The inherent versatility of the DHQ scaffold, combined with a robust evaluation strategy, holds significant promise for the discovery of the next generation of anticancer agents.
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A Senior Application Scientist's Guide to Purity Analysis of 7,8-dihydroquinazolin-5(6H)-one: A Comparative Evaluation of GC-MS and Alternative Methods
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of drug development and medicinal chemistry, the quinazoline scaffold is a cornerstone, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The derivative 7,8-dihydroquinazolin-5(6H)-one serves as a vital intermediate and a promising scaffold for developing novel therapeutics, such as inhibitors for enzymes implicated in neurodegenerative diseases.[2] The absolute purity of such active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkbox; it is fundamental to the safety, efficacy, and reproducibility of preclinical and clinical research. Impurities can alter biological activity, introduce toxicity, and compromise the integrity of scientific data.
This guide provides an in-depth, experience-driven perspective on developing and validating a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 7,8-dihydroquinazolin-5(6H)-one. We will explore the causality behind methodological choices, from sample preparation to data interpretation, and present a self-validating protocol grounded in established regulatory standards.[3][4][5] Furthermore, we will objectively compare the GC-MS technique with viable alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a holistic view to guide researchers in selecting the most suitable analytical approach for their specific needs.
Part 1: The Gold Standard for Volatiles - A GC-MS Purity Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[6][7] For an analyte to be suitable for GC-MS, it must be volatile and thermally stable enough to be vaporized without decomposition.[8][9] Assuming 7,8-dihydroquinazolin-5(6H)-one meets these criteria, GC-MS offers exceptional sensitivity and specificity, making it a "gold standard" for identifying and quantifying trace impurities.[6]
The Rationale Behind the GC-MS Approach
Our choice to develop a GC-MS method is predicated on its ability to provide orthogonal information: the Gas Chromatograph separates compounds based on their boiling points and interaction with the stationary phase, providing a retention time (a quantitative metric), while the Mass Spectrometer fragments the eluted molecules into a unique mass spectrum (a qualitative fingerprint), allowing for positive identification of the main component and any co-eluting impurities.[10] This dual-detection mechanism is invaluable for impurity profiling.
Below is a detailed workflow for a robust GC-MS analysis.
Caption: Workflow for Purity Analysis by GC-MS.
Experimental Protocol: A Self-Validating System
This protocol is designed to meet the stringent requirements of regulatory bodies like the FDA and is guided by the principles of ICH Q2(R1).[3][4][11]
1. Materials and Reagents:
-
7,8-dihydroquinazolin-5(6H)-one reference standard (purity >99.5%)
-
Dichloromethane (DCM), HPLC or GC-grade
-
Methanol, HPLC or GC-grade
-
Class A volumetric flasks and pipettes
-
Autosampler vials with PTFE septa
2. Instrumentation (Typical System):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. This column is chosen for its versatility and robustness for a wide range of semi-volatile organic compounds.
-
Software: MassHunter or equivalent chromatography data system (CDS).
3. Chromatographic Conditions:
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to avoid column overloading. A higher split ratio can be used for more concentrated samples.
-
Inlet Temperature: 280 °C. This temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min. Helium is an inert and efficient carrier gas providing good resolution.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes. This program allows for the separation of potentially more volatile impurities at the beginning and ensures elution of less volatile components at the end.
-
-
MS Transfer Line Temperature: 290 °C. This is kept high to prevent condensation of the analyte before it reaches the ion source.
4. Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z. This range is selected to be wide enough to capture the molecular ion of the target compound and its potential fragments and impurities.
-
Acquisition Mode: Full Scan.
5. Method Validation Protocol:
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]
-
Specificity: Inject a blank (DCM), the reference standard, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The mass spectrum of the analyte peak in the sample should match that of the reference standard.
-
Linearity: Prepare a series of at least five standard solutions of 7,8-dihydroquinazolin-5(6H)-one (e.g., 1, 10, 50, 100, 200 µg/mL). Inject each in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Spike a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at analyte Rt | Ensures signal is from analyte only |
| Linearity (r²) | ≥ 0.999 | Confirms proportional response to concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures closeness to the true value |
| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | Demonstrates method consistency |
| LOD & LOQ | S/N ≥ 3:1 (LOD); S/N ≥ 10:1 (LOQ) | Defines the lower limits of the method |
Part 2: A Comparative Analysis of Purity Determination Methods
While GC-MS is an excellent technique, the choice of an analytical method should always be based on the physicochemical properties of the analyte and the specific question being asked.[8] Here, we compare GC-MS with other common techniques in pharmaceutical analysis.
Caption: Decision Tree for Selecting an Analytical Method.
Comparison Table
| Technique | Principle | Advantages | Limitations | Best For... |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection.[9] | High resolution, exceptional sensitivity (ppb level), definitive identification via mass spectra.[12] | Requires analyte to be volatile and thermally stable; derivatization may be needed for polar compounds.[8][9] | Residual solvents, volatile impurities, and thermally stable, low-to-medium molecular weight APIs.[13] |
| HPLC-UV | Separation of soluble compounds in the liquid phase followed by UV absorbance detection. | Broad applicability to non-volatile and thermally labile compounds; robust and reproducible quantification.[13][14] | Requires analyte to have a UV chromophore; peak identification is based on retention time only, which is not definitive. | Routine quality control, purity assays of known compounds, and analysis of non-volatile APIs.[14] |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Same broad applicability as HPLC but with definitive identification and structural elucidation capabilities; ideal for non-volatile compounds.[9] | Higher cost and complexity than HPLC-UV; potential for ion suppression in complex matrices.[14] | Impurity profiling of non-volatile APIs, metabolite identification, and analysis of large molecules.[9] |
| qNMR | Quantitative Nuclear Magnetic Resonance Spectroscopy. | Provides absolute purity without needing a specific reference standard for the analyte; gives structural information. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard and specialized expertise. | Certifying reference materials, purity determination where a specific standard is unavailable. |
In-depth Comparison
-
GC-MS vs. HPLC: The primary deciding factor between GC and HPLC is the nature of the sample.[8] HPLC is the workhorse for the majority of pharmaceutical compounds, which are often non-volatile salts or large molecules.[13] However, if a compound like 7,8-dihydroquinazolin-5(6H)-one is sufficiently volatile, GC can offer faster analysis times and higher separation efficiency (sharper peaks).[8]
-
The Power of Mass Spectrometry: Both GC-MS and LC-MS provide a significant advantage over UV detection by offering mass data. This is crucial for impurity profiling, where unknown peaks must be identified. The fragmentation patterns from GC-MS (using hard ionization like EI) are highly reproducible and excellent for library searching.[9] LC-MS (often using soft ionization like ESI) is better for preserving the molecular ion of larger, more fragile molecules.[9]
-
The Role of qNMR: Quantitative NMR (qNMR) stands apart as it can determine purity without direct comparison to a reference standard of the same compound. It measures the molar quantity of the analyte relative to a certified internal standard. While less sensitive, it is an invaluable orthogonal technique for confirming the purity value obtained from chromatography and for characterizing primary reference standards.
Conclusion and Recommendation
For the purity analysis of 7,8-dihydroquinazolin-5(6H)-one, a validated GC-MS method offers an outstanding combination of separation efficiency, sensitivity, and specificity, making it an ideal choice provided the analyte demonstrates sufficient volatility and thermal stability. The method provides not only a quantitative purity value based on peak area percentage but also positive identification of the main peak and any detectable impurities through mass spectral data. This dual capability is critical for ensuring the quality and safety of drug candidates.
However, a comprehensive analytical strategy should always involve orthogonal methods. HPLC-UV is recommended as a complementary technique for routine quality control due to its robustness and applicability to a wider range of potential non-volatile degradation products or impurities. For definitive characterization of a new batch or for troubleshooting, LC-MS and qNMR should be employed to provide a complete analytical picture. By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that ensures the highest level of scientific integrity and data reliability.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
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LC-MS vs GC-MS in Pharmaceutical Analysis. HPLC Calculator. [Link]
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Validation of GC GC-MS Methodologies. ComplianceIQ. [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]
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2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]
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Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. [Link]
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Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA. [Link]
- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
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Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]
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Gas chromatography - a key test of purity. Oshadhi Essential Oils. [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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2.5B: Uses of Gas Chromatography. Chemistry LibreTexts. [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. [Link]
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Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. [Link]
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Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central. [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
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Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. ResearchGate. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
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Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Open Science. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7,8-Dihydroquinazolin-5(6H)-one
This guide provides essential, immediate safety and logistical information for the proper disposal of 7,8-Dihydroquinazolin-5(6H)-one. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical compound, thereby minimizing risks to personnel and the environment. The causality behind each procedural choice is explained to foster a culture of safety and deep understanding within the laboratory setting.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects[1].
Given these potential hazards, it is imperative to treat 7,8-Dihydroquinazolin-5(6H)-one as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate water sources and harm aquatic ecosystems[3][4]. All waste generated, including the pure compound, solutions, and contaminated materials, must be managed through a licensed hazardous waste disposal service[5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 7,8-Dihydroquinazolin-5(6H)-one for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory to minimize exposure risks[1][5]:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with the eyes, which could cause serious damage[1]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use. | To prevent skin contact and subsequent irritation[1][2]. |
| Body Protection | A fire/flame-resistant and impervious lab coat or gown. | To protect the skin and clothing from splashes and contamination[5]. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation[1][2][5]. |
Step-by-Step Disposal Protocol: A Self-Validating System for Safety
The following protocol for the disposal of 7,8-Dihydroquinazolin-5(6H)-one and its contaminated materials is designed to ensure safety and regulatory compliance.
Step 1: Waste Segregation
All waste streams contaminated with 7,8-Dihydroquinazolin-5(6H)-one must be segregated from non-hazardous and other chemical waste. It is crucial to keep halogenated organic waste separate from non-halogenated waste if applicable to the specific form of the compound being handled[5].
-
Solid Waste: This includes any unused or expired 7,8-Dihydroquinazolin-5(6H)-one, contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials from spill cleanups.
-
Liquid Waste: This includes all solutions containing 7,8-Dihydroquinazolin-5(6H)-one.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container[5].
Step 2: Waste Container Selection and Labeling
Choose appropriate, leak-proof, and sealable containers for each type of waste[5][7]. The containers must be compatible with the chemical to prevent any reaction or degradation of the container[8].
-
Every container must be clearly labeled with the words "Hazardous Waste"[3].
-
The label must also specify the contents, including "7,8-Dihydroquinazolin-5(6H)-one," and indicate the associated hazards (e.g., "Toxic," "Irritant")[3].
Step 3: Waste Collection and Storage
Accumulate the hazardous waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked and secure[7].
-
Ensure containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area[2][9].
-
Do not overfill waste containers; a general rule is to fill to no more than 90% capacity[5].
-
Containers must be stored upright and segregated by chemical compatibility to prevent accidental reactions[10].
Step 4: Arrange for Professional Disposal
The final disposal of 7,8-Dihydroquinazolin-5(6H)-one must be conducted by a licensed hazardous waste disposal company[5][6].
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide them with an accurate description of the waste, including its composition and volume.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area[5].
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section 2[5].
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Use spark-proof tools if there is a fire hazard[5].
-
For liquid spills, use an inert absorbent material.
-
-
Clean the Spill: Collect all contaminated materials and place them in a designated hazardous waste container for disposal[5][11].
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area according to your laboratory's standard operating procedures.
-
Report the Spill: Report the incident to your supervisor and EHS office[5].
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][12].
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists[12].
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7,8-Dihydroquinazolin-5(6H)-one.
Caption: Disposal workflow for 7,8-Dihydroquinazolin-5(6H)-one.
References
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Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 7,8-Dihydroquinazolin-5(6H)-one
As a Senior Application Scientist, it is imperative to foster a culture of safety and provide clear, actionable guidance for the handling of all chemical reagents. This document serves as an essential guide for the safe handling, use, and disposal of 7,8-Dihydroquinazolin-5(6H)-one, a heterocyclic compound utilized in various research and development applications, including as a scaffold for potential therapeutic agents.[1] The following protocols are designed to ensure the well-being of laboratory personnel and to maintain the integrity of the research environment.
Hazard Identification and Risk Assessment
-
Harmful if swallowed [2]
-
Causes serious eye damage [2]
-
Potentially toxic to aquatic life with long-lasting effects [2]
A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): The Final Barrier
The use of appropriate PPE is a non-negotiable aspect of laboratory safety when handling 7,8-Dihydroquinazolin-5(6H)-one.[4] It is crucial to remember that PPE is the last line of defense, after engineering and administrative controls have been implemented.
Table 1: Required Personal Protective Equipment
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A full-face shield should be worn over goggles when there is a risk of splashing.[5][6][7] | To prevent contact with the eyes, which can cause serious and irreversible damage.[2] |
| Hand Protection | Chemically resistant nitrile gloves. Always inspect gloves for tears or perforations before use.[5] It is recommended to wear two pairs of gloves ("double-gloving").[4] | To prevent skin contact, which can lead to irritation.[2][3] Double-gloving provides an additional layer of protection. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[5] An impervious apron may be necessary for procedures with a high risk of splashing.[7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[5][8] | To prevent inhalation of dust particles, which can cause respiratory tract irritation.[2][3] |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational and Disposal Plans
A systematic approach to the handling and disposal of 7,8-Dihydroquinazolin-5(6H)-one is essential for both safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[5] Confirm the location and functionality of the nearest safety shower and eyewash station.[5]
-
Weighing and Transfer: All weighing and transfer operations of the solid compound must be performed within a chemical fume hood to minimize the generation and inhalation of dust particles.[5]
-
Dissolution: When preparing solutions, add the solid 7,8-Dihydroquinazolin-5(6H)-one to the solvent slowly to prevent splashing.
-
Reaction: Conduct all reactions in a well-ventilated area, with a chemical fume hood being the preferred location.[5]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[3][5]
Disposal Plan:
-
Waste Collection: All waste containing 7,8-Dihydroquinazolin-5(6H)-one, including contaminated consumables, must be collected in a clearly labeled, sealed, and chemically resistant container.[5]
-
Waste Segregation: Do not mix this waste stream with others unless compatibility has been confirmed.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid and Emergency Response
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with plenty of water.[5] Remove all contaminated clothing and shoes.[5] Wash the skin with soap and water.[5] If irritation persists, seek medical attention. |
| Inhalation | Move the affected individual to fresh air.[5] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Avoid breathing dust.[9] For a small spill, and only if properly trained and equipped, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3] For larger spills, contact your institution's EHS department immediately. |
References
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-7,8-dihydroquinolin-5(6H)-one.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Fisher Scientific. (2023, September 25). Safety Data Sheet: 4-Hydroxyquinazoline.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
